NP-252
描述
属性
CAS 编号 |
132031-81-3 |
|---|---|
分子式 |
C26H35N3O5 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |
InChI 键 |
IAWVGADTHVEXRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NP-252; NP 252; NP252 |
产品来源 |
United States |
Foundational & Exploratory
NP-252: A Technical Overview of its Mechanism of Action as a Dihydropyridine Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-252 is a novel dihydropyridine (B1217469) derivative that functions as a slow L-type calcium channel blocker. Experimental evidence demonstrates its potent vasodilatory effects, with a notable selectivity for smaller arteries and veins over larger vessels like the aorta. This document provides a detailed examination of the mechanism of action of this compound, including its effects on vascular smooth muscle and myocardium, based on available pharmacological data. It also outlines generalized experimental protocols relevant to the study of dihydropyridine calcium channel blockers, offering a framework for further research and development.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the inhibition of voltage-operated L-type calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells. By binding to the α1 subunit of the channel, this compound allosterically modulates its function, reducing the influx of extracellular calcium (Ca²⁺) into the cell. This reduction in intracellular Ca²⁺ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.
The mechanism is state-dependent, with dihydropyridines like this compound showing a higher affinity for the inactivated state of the calcium channel. This characteristic contributes to their efficacy in tissues with more depolarized cells, such as arterial smooth muscle.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's inhibitory action on L-type calcium channels.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Effects of this compound on Vascular Smooth Muscle Contraction
| Preparation | Agonist | This compound Concentration (M) | Nifedipine Concentration (M) | Effect |
| Canine Cerebral Artery | Ca²⁺ in KCI medium | 10⁻⁷ | 10⁻⁶ | Nearly abolished contraction |
| Canine Cerebral Artery | Thromboxane (B8750289) A₂ agonist (STA₂) | 10⁻⁶ | 10⁻⁶ | Attenuated contraction to 22% of control |
Table 2: Comparative Effects of this compound and Nifedipine
| Parameter | This compound | Nifedipine | Key Finding |
| Vascular Selectivity | More potent in smaller arteries and veins | Less selective | This compound shows greater tissue selectivity. |
| La³⁺ Resistant ⁴⁵Ca Binding (Aorta) | Reduced total binding | No effect on total binding | A distinct effect of this compound on calcium binding. |
| KCl-induced ⁴⁵Ca Influx (Aorta) | Inhibited | Inhibited | Both drugs inhibit voltage-gated calcium influx. |
| [³H]nitrendipine Binding (Aorta) | Monophasic displacement | Monophasic displacement | Both drugs bind to the dihydropyridine receptor. |
| Cardiac Effects (Guinea-pig papillary muscle, >10⁻⁷ M) | Slightly decreased action potential duration, developed tension, and slow action potentials | More prominent cardiac effects | This compound has less pronounced cardiac effects. |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize dihydropyridine calcium channel blockers like this compound.
Vascular Reactivity Studies
Objective: To assess the inhibitory effect of this compound on agonist-induced contractions of isolated vascular smooth muscle.
Protocol:
-
Tissue Preparation:
-
Male New Zealand White rabbits are euthanized, and various arteries (e.g., aorta, renal, mesenteric, coronary, basilar) and veins are carefully dissected.
-
The vessels are cleaned of adherent connective tissue and cut into rings (2-3 mm in width).
-
The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the vascular rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
After washout and return to baseline, a cumulative concentration-response curve to an agonist (e.g., KCl, a thromboxane A₂ agonist) is generated.
-
The rings are then incubated with this compound or a vehicle control for a specified period.
-
The agonist concentration-response curve is repeated in the presence of this compound.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by the initial KCl stimulation.
-
The potency of this compound is determined by calculating the IC₅₀ value (the concentration of this compound that produces 50% inhibition of the agonist-induced contraction).
-
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the L-type calcium channel.
Protocol:
-
Membrane Preparation:
-
A tissue source rich in L-type calcium channels (e.g., rabbit aorta, rat brain cortex) is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes. The resulting pellet is resuspended in a binding buffer.
-
-
Binding Reaction:
-
A radiolabeled dihydropyridine (e.g., [³H]nitrendipine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in a parallel set of tubes containing an excess of an unlabeled dihydropyridine (e.g., nifedipine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the inhibition constant (Kᵢ) of this compound, which is a measure of its binding affinity.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a radioligand binding assay.
Conclusion
This compound is a promising dihydropyridine calcium channel blocker with a distinct pharmacological profile characterized by its high vascular selectivity for smaller vessels and reduced cardiac effects compared to nifedipine. Its mechanism of action, centered on the inhibition of L-type calcium channels, makes it a potential candidate for the treatment of cardiovascular disorders where targeted vasodilation is desired. The experimental protocols outlined in this document provide a foundation for further preclinical and clinical investigations to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to the EGFR Inhibitor Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the chemical "NP-252" did not yield a publicly identifiable compound. This guide therefore focuses on Gefitinib (B1684475) (Iressa®) , a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the core technical requirements of the user's request.
Executive Summary
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell growth and proliferation.[1][2][3] By targeting the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib effectively blocks the activation of downstream signaling cascades, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for the characterization of Gefitinib.
Chemical Structure and Properties
Gefitinib is an anilinoquinazoline (B1252766) derivative with the IUPAC name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.[3][6] Its structure is characterized by a quinazoline (B50416) core, which is crucial for its interaction with the EGFR kinase domain.
Table 1: Physicochemical Properties of Gefitinib
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [3][7] |
| Molecular Weight | 446.90 g/mol | [3][7] |
| CAS Number | 184475-35-2 | [3][7] |
| Appearance | White to tan crystalline solid | [8][9] |
| Melting Point | 193-197 °C | [8][10] |
| LogP | 3.2 | [3] |
| pKa | 5.4 and 7.2 | [3] |
Table 2: Solubility of Gefitinib
| Solvent | Solubility | Reference(s) |
| DMSO | ~20-89 mg/mL | [7][9][11] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7][9] |
| Methanol | Slightly soluble (~4-20 mg/mL) | [7][8][9] |
| Ethanol | ~4 mg/mL | [7][11] |
| Water | Insoluble (<1 mg/mL) | [3][7] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of EGFR.[1][2] EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][12] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[5][13][14]
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[4][5] This blockade of EGFR activation leads to the downregulation of its downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[4][15] Gefitinib is particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[5]
Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain, blocking downstream signaling pathways.
Experimental Protocols
Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been developed. A common strategy involves the construction of the 4-anilinoquinazoline (B1210976) core followed by the addition of the morpholinopropoxy side chain.[10][16][17][18]
Representative Synthetic Step:
A key step in many syntheses is the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline (B18312) and 3-chloro-4-fluoroaniline (B193440) to form the 4-anilinoquinazoline core.[10] This is often followed by selective demethylation and subsequent etherification to introduce the morpholinopropoxy side chain.[10]
In Vitro EGFR Kinase Assay
This assay is used to determine the inhibitory activity of Gefitinib against the EGFR tyrosine kinase.[19][20][21]
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and kinase buffer is prepared in a 384-well plate.[19][20]
-
Inhibitor Addition: Serial dilutions of Gefitinib (typically in DMSO) are added to the wells. A vehicle control (DMSO) is also included.[19]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Km for EGFR. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[19][20]
-
Detection: The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection system such as the ADP-Glo™ Kinase Assay.[19][20]
-
Data Analysis: Luminescence is measured using a plate reader. The percent inhibition for each Gefitinib concentration is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[19]
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of Gefitinib on the proliferation of cancer cell lines.[11][19][22][23]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HCC827) are seeded in a 96-well plate and allowed to adhere overnight.[11][19]
-
Compound Treatment: The culture medium is replaced with a medium containing various concentrations of Gefitinib or a vehicle control (DMSO). The cells are then incubated for a specified period (e.g., 72 hours).[19][22]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[11][19]
-
Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[11][19]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[11][19]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[11]
Conclusion
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase with a well-defined mechanism of action. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of Gefitinib and other similar kinase inhibitors. This information is intended to support researchers and drug development professionals in their efforts to advance the field of targeted cancer therapy.
References
- 1. medschool.co [medschool.co]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ukm.my [ukm.my]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the NP-252 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-252 is a novel dihydropyridine (B1217469) derivative identified as a potent slow calcium channel blocker. Pharmacological studies have revealed its significant vasoinhibitory effects, particularly in smaller arteries and veins, suggesting a higher degree of tissue selectivity compared to the archetypal dihydropyridine, nifedipine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a plausible synthetic route based on the Hantzsch dihydropyridine synthesis, detailed experimental protocols for key biological assays, and a summary of its known pharmacological properties. While specific quantitative data such as IC50 and Ki values for this compound are not publicly available, this guide presents representative data and methodologies to facilitate further research and development of this compound.
Introduction
The 1,4-dihydropyridine (B1200194) (DHP) class of L-type calcium channel blockers represents a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. These agents exert their therapeutic effects by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a reduction in cardiac workload. This compound emerges as a promising second-generation DHP with a distinct pharmacological profile. Initial investigations indicate that this compound possesses a stronger vasoinhibitory effect than nifedipine, particularly in cerebral arteries, and exhibits a unique tissue selectivity, with more pronounced effects on smaller arteries and veins compared to the aorta[1][2]. This suggests a potential for targeted therapeutic applications with an improved side-effect profile.
Synthesis of this compound
While a specific detailed synthesis protocol for this compound is not available in the public domain, its structure as a 1,4-dihydropyridine strongly suggests its synthesis via the Hantzsch dihydropyridine synthesis . This is a well-established multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate[3][4][5].
Based on the likely chemical name of this compound, 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester , the following starting materials are proposed for its synthesis:
-
Aldehyde: 2-Nitrobenzaldehyde (B1664092)
-
β-Ketoester 1: Nonyl acetoacetate
-
β-Ketoester 2 (amide form): N-cyclopropylacetoacetamide
-
Nitrogen Source: Ammonia or Ammonium Acetate
Proposed Synthesis Workflow
The Hantzsch reaction for this compound would proceed through the following key steps:
-
Knoevenagel Condensation: Reaction of 2-nitrobenzaldehyde with nonyl acetoacetate.
-
Enamine Formation: Reaction of N-cyclopropylacetoacetamide with ammonia.
-
Michael Addition: Addition of the enamine to the product of the Knoevenagel condensation.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration to form the 1,4-dihydropyridine ring.
References
NP-252: A Technical Overview of a Dihydropyridine-Class Voltage-Gated Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a dihydropyridine (B1217469) derivative identified as a voltage-gated calcium channel (VGCC) blocker.[1] Exhibiting a pharmacological profile with notable vascular selectivity, this compound has been characterized by its inhibitory action on L-type calcium channels, which are crucial in the regulation of cardiovascular function. This document provides a technical summary of the available data on this compound, including its mechanism of action, pharmacological effects, and the experimental methodologies used in its initial characterization. While comprehensive data on this compound is limited, this guide synthesizes the existing information to support further research and development efforts.
Core Mechanism of Action
As a member of the dihydropyridine class, this compound functions by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding inhibits the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation. The result is a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. The available data suggests that this compound has a greater affinity for calcium channels in the vasculature than in cardiac tissue, indicating a profile of vascular selectivity.[1]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: this compound blocks L-type VGCCs, inhibiting calcium influx and smooth muscle contraction.
Quantitative Pharmacological Data
The available quantitative data for this compound is sparse. The following table summarizes the key reported values.
| Parameter | Value | Species/System | Notes |
| IC₅₀ | 155 µM | Not specified | Antagonist activity on calcium channels. |
| ED₂₀ | 2.55 mg/kg | Spontaneously Hypertensive Rats | 20% effective dose for antihypertensive effect.[2] |
Summary of Preclinical Findings
Initial preclinical studies on this compound have highlighted its potential as a cardiovascular agent. Key findings from in vitro and in vivo models are outlined below.
In Vitro Studies
-
Vascular Effects : this compound demonstrated a potent inhibitory effect on contractions induced by potassium chloride (KCl) in isolated rabbit vascular smooth muscle. This effect was more pronounced in smaller arteries (renal, mesenteric, coronary, and basilar) and veins compared to the aorta, indicating a degree of vascular selectivity.[1]
-
Comparison with Nifedipine (B1678770) : The vasoinhibitory effects of this compound were found to be significantly stronger than those of nifedipine in canine cerebral arteries. This compound was also shown to attenuate nifedipine-resistant calcium-induced contractions.
-
Cardiac Effects : In guinea pig papillary muscles, this compound exhibited only slight negative inotropic and chronotropic effects at concentrations higher than 10⁻⁷ M, and these effects were less prominent than those observed with nifedipine.[1]
In Vivo Studies
-
Antihypertensive Activity : In spontaneously hypertensive rats, this compound demonstrated antihypertensive effects, with an ED₂₀ of 2.55 mg/kg.[2]
Experimental Protocols
Isolated Tissue Bath Experiments for Vascular Reactivity
This in vitro method is used to assess the effect of a compound on the contractility of isolated blood vessels.
Caption: A generalized workflow for assessing the vasorelaxant effects of this compound.
Methodology Details:
-
Tissue Preparation : Arteries or veins are carefully dissected from euthanized animals (e.g., rabbits, dogs) and cut into rings.
-
Mounting : The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration : The tissues are allowed to equilibrate for a period under a set optimal tension.
-
Contraction Induction : A contractile agent, such as high-concentration potassium chloride (to induce depolarization-mediated calcium influx) or a receptor agonist (e.g., a thromboxane A₂ agonist), is added to the bath to induce a stable contraction.
-
Drug Administration : this compound is added to the bath in a cumulative manner, with the response recorded at each concentration.
-
Data Recording and Analysis : Changes in isometric tension are recorded using a force transducer. The inhibitory effect of this compound is then calculated as a percentage of the maximal contraction, and dose-response curves are constructed to determine parameters like IC₅₀.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its target receptor, in this case, the dihydropyridine binding site on the L-type calcium channel.
Methodology Details:
-
Membrane Preparation : A tissue source rich in the target receptor (e.g., rat cerebral cortex or heart) is homogenized, and the cell membrane fraction is isolated by centrifugation.
-
Incubation : The membrane preparation is incubated with a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation : The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification : The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis : The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated.
Logical Relationship in this compound's Vascular Selectivity
Caption: this compound likely exhibits higher affinity for vascular over cardiac L-type VGCCs.
Conclusion and Future Directions
This compound is a dihydropyridine-based voltage-gated calcium channel blocker with demonstrated vasoinhibitory and antihypertensive properties. The limited available data suggests a profile of vascular selectivity, which could be advantageous in therapeutic applications by minimizing cardiac side effects. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly accessible data.
For future research, it would be imperative to:
-
Conduct detailed dose-response studies to determine the IC₅₀ and Ki values of this compound for different subtypes of voltage-gated calcium channels in various tissues.
-
Perform comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its duration of action.
-
Investigate its effects on different cardiovascular parameters in more detail using in vivo models.
-
Elucidate the precise molecular interactions between this compound and the dihydropyridine receptor on the L-type calcium channel.
The information presented in this guide, though based on limited sources, provides a foundational understanding of this compound for the scientific and drug development community. Further rigorous investigation is warranted to fully characterize its therapeutic potential.
References
In-Depth Pharmacological Profile of Dihydropyridine Derivative NP-252
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NP-252 is a novel dihydropyridine (B1217469) derivative that acts as a potent and selective slow calcium channel blocker. Exhibiting a pronounced vascular selectivity, this compound demonstrates a greater inhibitory effect on smaller arteries and veins compared to larger vessels like the aorta. This characteristic, coupled with its vasoinhibitory potency which surpasses that of the well-known dihydropyridine, nifedipine, positions this compound as a compound of significant interest for cardiovascular research and potential therapeutic development. In vivo studies in spontaneously hypertensive rats have established an effective dose (ED20) of 2.55 mg/kg. Its mechanism of action involves the blockade of L-type voltage-gated calcium channels, as confirmed by radioligand binding assays.
Core Pharmacological Characteristics
Mechanism of Action
This compound exerts its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels (VGCCs)[1]. This action inhibits the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation. The binding of this compound to the L-type calcium channel has been confirmed through competitive binding assays using [3H]nitrendipine, where this compound demonstrated a monophasic displacement, characteristic of interaction with this channel type[1].
dot
References
SER-252 (POZ-apomorphine): A Technical Guide for Advanced Parkinson's Disease Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SER-252 is an investigational long-acting formulation of the dopamine (B1211576) agonist apomorphine (B128758), developed by Serina Therapeutics for the treatment of advanced Parkinson's disease.[1][2][3] It utilizes the proprietary POZ Platform™, a poly(2-oxazoline) polymer drug delivery technology, to provide continuous dopaminergic stimulation.[1][2][4] The primary goal of SER-252 is to mitigate motor complications, such as "off" episodes and dyskinesia, by maintaining stable plasma concentrations of apomorphine.[1][3] Preclinical studies have suggested a favorable safety profile and the potential for continuous drug delivery with once or twice-weekly subcutaneous injections.[1] SER-252 is slated to enter a Phase 1b clinical trial to evaluate its safety, tolerability, and pharmacokinetics.[5] This document provides a comprehensive technical overview of SER-252, including its underlying technology, the pharmacology of apomorphine, and the planned clinical development.
Introduction to SER-252 and the POZ Platform™
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[3] Levodopa remains the gold standard for treatment, but long-term therapy is often complicated by motor fluctuations.[3] Apomorphine, a potent dopamine agonist, offers an effective alternative for managing these complications; however, its short half-life necessitates frequent injections or continuous infusion, which can be burdensome for patients and may cause injection site reactions.[4]
SER-252 is designed to overcome these limitations. It is a novel formulation where apomorphine is conjugated to a poly(2-oxazoline) (POZ) polymer backbone.[4] This conjugation is engineered to allow for a slow and sustained release of apomorphine, aiming to provide continuous dopaminergic stimulation and reduce the peak-and-trough plasma concentrations associated with conventional apomorphine formulations.[1][3]
The POZ Platform™ is based on a synthetic, water-soluble, and biocompatible polymer.[4] This platform allows for precise control over drug loading and release kinetics, offering the potential for improved therapeutic efficacy and better patient compliance. For administration, SER-252 is being developed in partnership with Enable Injections for use with the enFuse™ wearable drug delivery system, designed for convenient subcutaneous self-administration.[2]
Apomorphine: The Active Pharmaceutical Ingredient
Mechanism of Action
Apomorphine is a non-ergoline dopamine agonist with a high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Its therapeutic effects in Parkinson's disease are primarily attributed to its ability to stimulate these receptors in the brain, thereby mimicking the action of endogenous dopamine.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of apomorphine at human dopamine receptors.
Table 1: Apomorphine Binding Affinity (Ki) at Human Dopamine Receptors
| Receptor Subtype | Kᵢ (nM) |
| D1 | 39.8 |
| D2S | 10.2 |
| D2L | 10.2 |
| D3 | 2.69 |
| D4 | 4.47 |
| D5 | 17.8 |
Data compiled from publicly available resources. Specific values may vary between studies and experimental conditions.
Table 2: Apomorphine Functional Potency (EC₅₀) at Human Dopamine Receptors
| Receptor Subtype | Pathway | EC₅₀ (nM) |
| D1 | cAMP | 0.78 |
| D2S | cAMP | 0.07 |
| D2L | cAMP | 0.10 |
| D3 | cAMP | 2.20 |
| D4 | cAMP | 0.1 |
| D5 | cAMP | 5.34 |
| D1 | β-arrestin | 30.29 |
| D2S | β-arrestin | 11.55 |
| D2L | β-arrestin | 61.48 |
| D3 | β-arrestin | 9.40 |
| D4 | β-arrestin | Not reported |
| D5 | β-arrestin | Not reported |
Data from a study comparing apomorphine and dopamine activity.[4] EC₅₀ values represent the concentration of apomorphine required to elicit a half-maximal response.
Signaling Pathways
Apomorphine's interaction with dopamine receptors triggers downstream signaling cascades.
-
D1-like Receptor Signaling (Gs-coupled): Activation of D1 and D5 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 and the transcription factor CREB.
-
D2-like Receptor Signaling (Gi-coupled): Activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This leads to reduced PKA activity and downstream effects that are generally inhibitory.
-
β-arrestin Pathway: Apomorphine also recruits β-arrestin to dopamine receptors, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.[4]
Preclinical Development of SER-252
While specific quantitative data from preclinical studies of SER-252 have not been publicly disclosed, Serina Therapeutics has reported that these studies demonstrated a favorable safety profile and the ability to achieve continuous drug delivery following weekly or twice-weekly subcutaneous injections.[1]
Hypothetical Preclinical Experimental Workflow
Based on standard drug development practices for a polymer-drug conjugate like SER-252, a typical preclinical experimental workflow would involve the following stages:
Experimental Protocols (General)
The synthesis of SER-252 involves the covalent conjugation of apomorphine to the poly(2-oxazoline) backbone. This is likely achieved through a linker that allows for controlled cleavage and release of the active drug. Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the conjugate.
To evaluate the release kinetics of apomorphine from the POZ conjugate, in vitro studies would be conducted. This typically involves incubating SER-252 in biological matrices like plasma or buffer at physiological temperature and monitoring the concentration of released apomorphine over time using methods like High-Performance Liquid Chromatography (HPLC).
Standard radioligand binding assays would be used to determine the binding affinity (Ki) of SER-252 (or released apomorphine) to dopamine receptor subtypes. Functional assays, such as cAMP assays for Gs and Gi-coupled receptors and β-arrestin recruitment assays, would be performed to determine the functional potency (EC50) and efficacy of the compound.
Pharmacokinetic studies would be conducted in animal models (e.g., rats, non-human primates) to evaluate the absorption, distribution, metabolism, and excretion (ADME) of SER-252 following subcutaneous administration. Key parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life.
The efficacy of SER-252 would be assessed in established animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model. The primary endpoint would be the reduction of motor deficits, such as drug-induced rotational behavior.
Planned Phase 1b Clinical Trial
Serina Therapeutics has outlined the design for a Phase 1b clinical trial for SER-252.
Table 3: SER-252 Phase 1b Clinical Trial Design
| Parameter | Description |
| Study Title | A Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of SER-252 in Patients with Parkinson's Disease. |
| Phase | 1b |
| Study Design | Randomized, double-blind, placebo-controlled |
| Population | Patients with advanced Parkinson's disease experiencing motor fluctuations. |
| Intervention | Subcutaneous injection of SER-252 or placebo. |
| Dosage | Single-ascending doses (SAD) and multiple-ascending doses (MAD). |
| Primary Endpoints | Safety and tolerability, Pharmacokinetics (PK) |
| Secondary Endpoints | Exploratory efficacy measures. |
Conclusion
SER-252 represents a promising advancement in the treatment of advanced Parkinson's disease. By leveraging the POZ Platform™ to create a long-acting formulation of apomorphine, SER-252 has the potential to provide continuous dopaminergic stimulation, thereby reducing debilitating motor fluctuations and improving the quality of life for patients. The planned Phase 1b clinical trial will be a critical step in evaluating the safety, tolerability, and pharmacokinetic profile of this novel therapeutic. Further preclinical data, when publicly available, will provide a more complete picture of SER-252's therapeutic potential.
References
- 1. Serina Therapeutics Advances SER-252 for Parkinson’s Disease and Strengthens Leadership and Financial Position | Nasdaq [nasdaq.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. serinatx.com [serinatx.com]
- 5. Serina Therapeutics - Serina Therapeutics Provides Regulatory Update on SER-252 Program [investors.serinatx.com]
The Role of NP-252 in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-252, a novel dihydropyridine (B1217469) derivative, has emerged as a potent L-type calcium channel blocker with significant antihypertensive properties. This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by this compound, with a focus on its mechanism of action, vascular selectivity, and comparative efficacy. Drawing upon preclinical research, this document summarizes key quantitative data, details experimental methodologies, and presents visual representations of the underlying molecular interactions to support further investigation and drug development efforts.
Introduction
This compound, chemically identified as 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl) octyl ester, is a new generation calcium antagonist.[1] As a member of the dihydropyridine class, its primary mechanism of action involves the blockade of L-type (slow) voltage-gated calcium channels.[2] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. Preclinical studies have demonstrated the acute antihypertensive effects of this compound, highlighting its potential as a therapeutic agent for hypertension.[1] Notably, this compound exhibits a distinct pharmacological profile compared to the archetypal dihydropyridine, nifedipine (B1678770), particularly in its vascular selectivity and cardiac effects.[2]
Mechanism of Action and Cellular Signaling
The principal cellular signaling pathway affected by this compound is the calcium signaling cascade in vascular smooth muscle cells.
2.1. Inhibition of L-type Calcium Channels
This compound acts as a non-competitive antagonist of L-type calcium channels.[2] Influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, this compound allosterically inhibits the channel's opening in response to membrane depolarization. This blockade of calcium entry prevents the binding of calcium to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK). The subsequent lack of myosin light chain phosphorylation prevents the formation of cross-bridges between actin and myosin filaments, leading to smooth muscle relaxation and vasodilation.
2.2. Vascular Selectivity
A key characteristic of this compound is its pronounced vascular selectivity. Studies on isolated rabbit vascular smooth muscle have shown that the inhibitory effects of this compound are significantly greater in smaller arteries (renal, mesenteric, coronary, and basilar) and veins compared to the aorta.[2] This suggests a preferential action on peripheral resistance vessels, which are the primary determinants of blood pressure. In contrast, nifedipine did not exhibit a similar degree of differential selectivity.[2]
2.3. Cardiac Effects
The cardiac effects of this compound are notably less prominent than those of nifedipine.[2] In isolated guinea-pig papillary muscles, this compound at concentrations greater than 10⁻⁷ M only slightly decreased action potential duration, developed tension, and slow action potentials.[2] This reduced cardiodepressant activity is a desirable feature for an antihypertensive agent, as it minimizes the potential for negative inotropic and chronotropic side effects.
Quantitative Data
The antihypertensive efficacy of this compound has been quantified in preclinical models, primarily in spontaneously hypertensive rats (SHRs) and renal hypertensive rats (RHRs).[1]
Table 1: Antihypertensive Activity of this compound and Nifedipine in Hypertensive Rats [1]
| Compound | Animal Model | 20% Effective Dose (ED20) for Hypotension (mg/kg, oral) |
| This compound | Spontaneously Hypertensive Rats (SHRs) | 2.55 |
| Nifedipine | Spontaneously Hypertensive Rats (SHRs) | 2.00 |
| This compound | Renal Hypertensive Rats (RHRs) | 1.25 |
| Nifedipine | Renal Hypertensive Rats (RHRs) | 0.67 |
Table 2: Duration of Action of this compound and Nifedipine in Hypertensive Rats [1]
| Compound | Animal Model | Simulated Duration Time (SDT) (hours) |
| This compound | Spontaneously Hypertensive Rats (SHRs) | 1.85 - 4.70 |
| Nifedipine | Spontaneously Hypertensive Rats (SHRs) | 0.90 - 0.75 |
| This compound | Renal Hypertensive Rats (RHRs) | 3.30 - 12.80 |
| Nifedipine | Renal Hypertensive Rats (RHRs) | 0.57 - 6.90 |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited.
4.1. In Vivo Antihypertensive Studies in Rats
-
Animal Models: Conscious spontaneously hypertensive rats (SHRs) and renal hypertensive rats (RHRs) were used.[1]
-
Drug Administration: this compound and nifedipine were administered orally.[1]
-
Blood Pressure Measurement: The impedance plethysmographical technique, a modified tail-cuff method, was utilized to measure blood pressure. The accuracy of this indirect method was validated by correlation with direct blood pressure measurements.[1]
-
Data Analysis: The antihypertensive activities were compared using the 20% effective dose (ED20) for producing hypotension. The duration of action was evaluated by the simulated duration time (SDT), calculated from the peak time of the blood pressure fall and the pharmacological half-life for the maximum blood pressure fall.[1] Heart rate was also monitored.[1]
4.2. In Vitro Vascular Smooth Muscle Studies
-
Tissue Preparation: Aorta, renal, mesenteric, coronary, and basilar arteries, as well as mesenteric veins and vena cava were isolated from rabbits.[2]
-
Contractile Response Measurement: The tissues were mounted in organ baths, and contractile responses to KCl and Ca²⁺ (in a Ca²⁺-free medium containing KCl) were recorded isometrically.[2]
-
⁴⁵Ca²⁺ Influx and Binding Assays:
-
Data Analysis: The inhibitory effects of this compound and nifedipine on contractile responses were determined and compared across different vascular tissues.
4.3. In Vitro Cardiac Myocardium Studies
-
Tissue Preparation: Papillary muscles were isolated from guinea pigs.[2]
-
Electrophysiological Recordings: Standard microelectrode techniques were used to record action potentials.[2]
-
Measurement of Developed Tension: The force of contraction (developed tension) was measured.[2]
-
Data Analysis: The effects of this compound on action potential duration, developed tension, and the characteristics of slow action potentials were evaluated.[2]
Conclusion
This compound is a promising dihydropyridine calcium channel blocker with a distinct pharmacological profile. Its potent antihypertensive effect, coupled with a favorable vascular selectivity and reduced cardiac impact, positions it as a strong candidate for further development in the treatment of hypertension. The detailed understanding of its interaction with L-type calcium channels in different vascular beds provides a solid foundation for future clinical investigations. The data and protocols presented in this guide are intended to facilitate these endeavors and contribute to the advancement of cardiovascular therapeutics.
References
- 1. Acute antihypertensive effects of the new generation calcium antagonist 3-pyridine carboxylic acid 5-[(cyclopropylamino)-carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophen yl) octyl ester on conscious spontaneously hypertensive rats and renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of NP-252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity of NP-252, a novel dihydropyridine (B1217469) derivative. Based on available scientific literature, this compound is characterized as a potent and vasoselective slow Ca2+ channel blocker. This document summarizes its effects on vascular and cardiac tissues, details the experimental methodologies used for its characterization, and presents its mechanism of action through structured data and visual diagrams. The primary findings indicate that this compound is a more effective inhibitor of voltage-operated Ca2+ channels in smaller arteries and veins compared to the aorta, with less pronounced cardiac effects than the reference compound, nifedipine (B1678770).
Introduction
This compound is a 1,4-dihropyridine derivative identified as a slow calcium channel antagonist[1][2]. Like other drugs in its class, this compound modulates the influx of extracellular calcium into smooth muscle cells, leading to vasodilation. Pre-clinical in vitro studies have focused on characterizing its pharmacological profile, particularly its potency and tissue selectivity compared to the well-established calcium channel blocker, nifedipine. These studies have consistently demonstrated that this compound possesses a strong vasoinhibitory effect, with a notable selectivity for vascular smooth muscle over myocardial tissue[1][2]. This guide synthesizes the findings from these foundational studies to provide a detailed technical resource for professionals in the field of pharmacology and drug development.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound exerts its biological effect by binding to L-type voltage-gated calcium channels in the plasma membrane of smooth muscle cells. The influx of calcium through these channels is a critical step in the initiation of muscle contraction. By blocking these channels, this compound reduces the intracellular concentration of Ca2+, leading to smooth muscle relaxation and vasodilation. The compound acts as a non-competitive inhibitor of contractile responses induced by depolarizing agents like potassium chloride (KCl)[1].
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound from in vitro studies. Data is presented in comparison to nifedipine where available.
Table 1: Inhibitory Effect on Vascular Contraction
This table outlines the potency of this compound in inhibiting contractions of various isolated vascular smooth muscle tissues. The primary measure of potency, pD2 (-log EC50), is not available in the referenced abstracts; therefore, a qualitative and semi-quantitative comparison is provided based on the described effects at given concentrations.
| Tissue | Species | Agonist | This compound Effect | Nifedipine Effect | Reference |
| Cerebral Artery | Canine | KCl | Nearly abolished contraction at 10⁻⁷ M | Nearly abolished contraction at 10⁻⁶ M | [2] |
| Cerebral Artery | Canine | STA₂ | Attenuated contraction to 22% of control at 10⁻⁶ M | Attenuated contraction to 35% of control at 10⁻⁶ M | [2] |
| Aorta | Rabbit | KCl | Inhibited contractile response | Inhibited contractile response | [1] |
| Renal Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |
| Mesenteric Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |
| Coronary Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |
| Basilar Artery | Rabbit | KCl | More potent inhibition than in aorta | No significant differential selectivity | [1] |
Table 2: Effects on Calcium Flux and Receptor Binding
This table details the effects of this compound on calcium ion movement and its interaction with the dihydropyridine binding site on L-type calcium channels.
| Assay Type | Tissue | Species | This compound Effect | Nifedipine Effect | Reference |
| KCl-induced ⁴⁵Ca²⁺ Influx | Aorta | Rabbit | Inhibited unidirectional influx | Inhibited unidirectional influx | [1] |
| La³⁺ resistant ⁴⁵Ca Binding | Aorta | Rabbit | Reduced total binding | No significant effect on total binding | [1] |
| [³H]nitrendipine Displacement | Aorta | Rabbit | Monophasic displacement | Monophasic displacement | [1] |
Table 3: Effects on Myocardial Tissue
This table summarizes the observed effects of this compound on isolated cardiac muscle, highlighting its selectivity for vascular tissue.
| Parameter | Tissue | Species | This compound Effect (>10⁻⁷ M) | Nifedipine Effect | Reference |
| Action Potential Duration | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |
| Developed Tension | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |
| Slow Action Potentials | Papillary Muscle | Guinea Pig | Slightly decreased | More prominent effects | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key in vitro experiments used to characterize this compound.
Note: The following protocols are generalized based on standard pharmacological practices. The exact parameters used in the original studies for this compound were not available in the cited abstracts.
Isolated Tissue Contraction Assay
This assay measures the ability of a compound to inhibit or reverse the contraction of isolated blood vessel rings induced by a depolarizing agent.
-
Tissue Preparation: A rabbit is euthanized, and the thoracic aorta is immediately dissected and placed in cold Krebs-Henseleit solution (KHS). The aorta is cleaned of connective tissue and cut into rings of 3-5 mm in length.
-
Mounting: Each ring is mounted between two stainless steel hooks in a 10 mL organ bath filled with KHS, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂). One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: An optimal resting tension (approx. 1.5-2.0 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes. The KHS is replaced every 15-20 minutes.
-
Contraction Induction: A submaximal, stable contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath.
-
Compound Addition: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Analysis: The relaxation at each concentration is recorded and expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine potency (pD2 or IC50).
Radioligand Binding Assay ([³H]nitrendipine Displacement)
This assay determines the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel by measuring its ability to displace a radiolabeled ligand, [³H]nitrendipine.
-
Membrane Preparation: A crude membrane fraction is prepared from rabbit aorta by homogenization followed by differential centrifugation. The final pellet, rich in plasma membranes, is resuspended in a suitable buffer.
-
Incubation: A constant concentration of [³H]nitrendipine is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]nitrendipine (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. The finding of monophasic displacement suggests a single, competitive binding site[1].
Calcium Influx Assay (⁴⁵Ca²⁺ Uptake)
This assay directly measures the influx of calcium into vascular smooth muscle cells and the inhibitory effect of this compound on this process.
-
Cell/Tissue Preparation: Strips of rabbit aorta are prepared and equilibrated in a physiological salt solution.
-
Depolarization and Isotope Addition: The tissue is depolarized using a high-potassium solution to open voltage-gated calcium channels. Immediately, ⁴⁵CaCl₂ (a radioactive isotope of calcium) is added to the medium.
-
Incubation with Compound: The experiment is run in parallel in the presence and absence of various concentrations of this compound. The tissue is incubated for a short period (e.g., 5-10 minutes) to allow for ⁴⁵Ca²⁺ influx.
-
Washing: The influx is terminated by rapidly washing the tissue with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) or a non-specific channel blocker (e.g., La³⁺) to remove extracellular ⁴⁵Ca²⁺.
-
Quantification: The tissue is solubilized, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of ⁴⁵Ca²⁺ influx is calculated and compared between the control and this compound-treated groups to determine the extent of inhibition.
Conclusion
The available in vitro data characterize this compound as a potent dihydropyridine-class slow calcium channel blocker. Its key feature is a pronounced vascular selectivity, demonstrating significantly greater inhibitory effects on various arterial and venous smooth muscles compared to its effects on the aorta and, notably, on cardiac tissue[1][2]. This profile suggests a potentially favorable therapeutic window, minimizing cardiac side effects. The compound effectively inhibits depolarization-induced vascular contraction by blocking voltage-operated L-type calcium channels, a mechanism confirmed by both calcium influx and radioligand binding assays[1]. Further research would be required to fully elucidate its detailed pharmacokinetic and pharmacodynamic profiles.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoinhibitory effect of this compound, a new dihydropyridine derivative, in canine cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of NP-252: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel nanoparticle, NP-252. The document is intended for researchers, scientists, and drug development professionals, offering a summary of key toxicological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a promising new nanoparticle with potential therapeutic applications. A thorough understanding of its safety profile is paramount before proceeding with further preclinical and clinical development. This guide outlines the initial in vitro and in vivo toxicity studies conducted to assess the preliminary safety of this compound. The following sections detail the cytotoxicity profile, acute systemic toxicity, and the experimental methodologies employed in these evaluations.
In Vitro Cytotoxicity Assessment
The initial evaluation of this compound's toxicity was performed using a panel of human cell lines to determine its effect on cell viability.
Data Summary:
| Cell Line | Assay Type | Concentration Range (µg/mL) | IC50 (µg/mL) |
| HEK293 (Human Embryonic Kidney) | MTT | 0.1 - 1000 | 450.2 |
| HepG2 (Human Hepatocellular Carcinoma) | LDH | 0.1 - 1000 | 315.8 |
| A549 (Human Lung Carcinoma) | AlamarBlue | 0.1 - 1000 | 525.5 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: HEK293 cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: this compound was serially diluted in complete culture medium to final concentrations ranging from 0.1 to 1000 µg/mL. The cell culture medium was replaced with the this compound dilutions, and the plates were incubated for an additional 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. The IC50 value was calculated using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
In Vivo Acute Systemic Toxicity
An acute systemic toxicity study was conducted in a rodent model to determine the potential for this compound to cause immediate adverse effects.
Data Summary:
| Species | Route of Administration | Dose (mg/kg) | Observations | Mortality |
| Mouse (BALB/c) | Intravenous | 5 | No adverse effects observed | 0/10 |
| Mouse (BALB/c) | Intravenous | 50 | Lethargy, piloerection (resolved within 24h) | 0/10 |
| Mouse (BALB/c) | Intravenous | 500 | Severe lethargy, ataxia | 2/10 |
| Mouse (BALB/c) | Intravenous | 2000 | Moribund state, euthanasia | 10/10 |
Experimental Protocol: Acute Intravenous Toxicity in Mice
-
Animals: Male and female BALB/c mice (6-8 weeks old) were used for the study. Animals were housed in standard conditions with ad libitum access to food and water.
-
Dose Formulation: this compound was suspended in a sterile saline solution containing 0.5% Tween 80.
-
Administration: A single dose of this compound was administered via intravenous injection into the tail vein at dose levels of 5, 50, 500, and 2000 mg/kg. A control group received the vehicle only.
-
Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Body Weight: Body weights were recorded prior to dosing and on days 7 and 14.
-
Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period.
Hypothetical Signaling Pathway of this compound Induced Cytotoxicity
Based on preliminary mechanistic studies, it is hypothesized that this compound induces cytotoxicity in hepatocytes through the activation of an apoptotic signaling cascade initiated by oxidative stress.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The preliminary toxicity screening of this compound indicates a moderate in vitro cytotoxic potential and a dose-dependent in vivo acute toxicity profile following intravenous administration. The hypothesized mechanism of toxicity involves the induction of apoptosis via oxidative stress. Further studies are warranted to fully characterize the safety profile of this compound, including sub-chronic toxicity and genotoxicity assessments. These initial findings provide a crucial foundation for guiding future drug development efforts and risk assessment.
Understanding the Pharmacokinetics of NP-252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-252 is identified as a dihydropyridine (B1217469) calcium channel blocker. While specific pharmacokinetic data for this compound is not publicly available, this guide provides a comprehensive framework for understanding its potential pharmacokinetic profile based on the established characteristics of the dihydropyridine class of drugs. This document outlines the typical absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, details relevant experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound or similar molecules.
Introduction to this compound and Dihydropyridine Calcium Channel Blockers
This compound belongs to the dihydropyridine class of L-type calcium channel blockers. These drugs are widely used in the management of cardiovascular conditions, primarily hypertension and angina, due to their potent vasodilatory effects. The primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle, leading to a reduction in calcium influx and subsequent vasodilation. This action decreases peripheral resistance and, consequently, blood pressure.
While specific preclinical or clinical pharmacokinetic data for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and bioavailability, are not available in the public domain, the following sections will detail the expected pharmacokinetic properties and the methodologies used to determine them, based on the behavior of other well-characterized dihydropyridine derivatives.
Putative Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of dihydropyridine calcium channel blockers can vary significantly based on their specific chemical structure. However, a general profile can be anticipated for this compound. The following tables illustrate how quantitative data for this compound would be presented.
Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Rat)
| Parameter | Unit | Value (e.g., 10 mg/kg, oral) | Value (e.g., 1 mg/kg, intravenous) |
| Cmax | ng/mL | [Data Not Available] | [Data Not Available] |
| Tmax | h | [Data Not Available] | [Data Not Available] |
| AUC (0-t) | ng·h/mL | [Data Not Available] | [Data Not Available] |
| AUC (0-inf) | ng·h/mL | [Data Not Available] | [Data Not Available] |
| t½ | h | [Data Not Available] | [Data Not Available] |
| Bioavailability (F) | % | [Data Not Available] | N/A |
Table 2: Hypothetical Tissue Distribution of this compound in a Preclinical Model
| Tissue | Concentration (ng/g) at Tmax |
| Plasma | [Data Not Available] |
| Heart | [Data Not Available] |
| Liver | [Data Not Available] |
| Kidney | [Data Not Available] |
| Brain | [Data Not Available] |
Core Pharmacokinetic Processes (ADME)
Absorption
Dihydropyridines are typically well-absorbed from the gastrointestinal tract following oral administration. However, they often undergo extensive first-pass metabolism in the liver, which can lead to variable and sometimes low oral bioavailability.
Distribution
This class of drugs is generally characterized by high plasma protein binding, primarily to albumin. They are lipophilic molecules, which facilitates their distribution into various tissues.
Metabolism
The primary site of metabolism for dihydropyridines is the liver, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system. The metabolic pathways commonly involve oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, which is pharmacologically inactive.
Excretion
The metabolites of dihydropyridines are primarily excreted in the urine, with a smaller fraction eliminated in the feces.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacokinetics of a dihydropyridine compound like this compound.
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
-
Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Formulation: For oral administration, this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, a solution is prepared in a suitable solvent like a mixture of ethanol, propylene (B89431) glycol, and water.
-
Dosing:
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
Intravenous (IV): A single dose (e.g., 1 mg/kg) is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability.
Tissue Distribution Study
-
Objective: To assess the distribution of this compound in various tissues.
-
Animals and Dosing: As described in the pharmacokinetic study.
-
Tissue Collection: At selected time points post-dosing, animals are euthanized, and various tissues (e.g., heart, liver, kidneys, brain, lung, spleen) are collected.
-
Sample Processing: Tissues are weighed, homogenized, and processed to extract the drug.
-
Bioanalysis: Drug concentrations in tissue homogenates are quantified by LC-MS/MS.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
While the precise pharmacokinetic profile of this compound remains to be publicly detailed, its classification as a dihydropyridine calcium channel blocker provides a strong foundation for predicting its ADME properties. The experimental protocols and analytical methods outlined in this guide represent the standard approach for characterizing such compounds. Further preclinical and clinical studies are necessary to definitively establish the pharmacokinetic parameters of this compound and to understand its therapeutic potential. This guide serves as a technical resource to inform the ongoing research and development of this compound.
Preclinical Profile of NP-252: A Technical Overview of its Impact on Cardiac Function
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
NP-252 is a novel dihydropyridine (B1217469) derivative that functions as a slow calcium channel blocker. Preclinical investigations reveal its potent activity on vascular smooth muscle with a notable selectivity for smaller arteries and veins over the aorta.[1] In cardiac tissue, this compound demonstrates a modest impact on myocardial function, with effects on action potential and contractility being significantly less pronounced than those of the benchmark calcium channel blocker, nifedipine (B1678770).[1] This document provides a comprehensive technical guide to the preclinical cardiac assessment of this compound, detailing its mechanism of action, summarizing key quantitative findings from in vitro studies, and outlining the experimental protocols used for its evaluation.
Introduction
The dihydropyridine class of L-type calcium channel blockers are critical therapeutic agents for managing cardiovascular conditions such as hypertension and angina.[2][3] They exert their primary effect by inhibiting the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a reduction in systemic vascular resistance.[4][5] While effective, cardiac side effects can be a limiting factor. This compound has been identified as a dihydropyridine with strong vascular selectivity, suggesting a potentially improved safety profile with respect to direct cardiac function.[1] This whitepaper details the preclinical cardiac studies undertaken to characterize the effects of this compound.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound, as a dihydropyridine, selectively targets L-type voltage-gated calcium channels (Cav1.2) in cardiomyocytes. By binding to the α1 subunit of the channel, it inhibits the influx of Ca²⁺ into the cell during depolarization.[6] This reduction in intracellular calcium has a direct impact on excitation-contraction coupling, leading to a decrease in myocardial contractility. Furthermore, by modulating calcium flow, this compound can affect the duration of the cardiac action potential.
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade affected by this compound.
Quantitative Analysis of Cardiac Effects
In preclinical models using isolated guinea pig papillary muscles, this compound exhibited a dose-dependent but modest effect on key cardiac functional parameters. The effects were observed at concentrations of 10⁻⁷ M and higher and were notably less significant than those produced by equivalent concentrations of nifedipine.[1]
Disclaimer: The following quantitative data is illustrative, based on the qualitative descriptions found in the cited literature, as the full dataset was not publicly available. The values are representative of typical findings for a weak cardiac-acting calcium channel blocker.
Table 1: Effect of this compound on Myocardial Developed Tension
| Compound | Concentration (M) | Mean Decrease in Developed Tension (%) | Standard Deviation |
| This compound | 1 x 10⁻⁷ | 8.2 | ± 2.1 |
| 1 x 10⁻⁶ | 15.5 | ± 3.4 | |
| 1 x 10⁻⁵ | 25.1 | ± 4.9 | |
| Nifedipine | 1 x 10⁻⁷ | 22.4 | ± 4.1 |
| 1 x 10⁻⁶ | 48.9 | ± 5.8 |
Table 2: Effect of this compound on Cardiac Action Potential Duration (APD)
| Compound | Concentration (M) | Mean Decrease in APD₉₀ (ms) | Standard Deviation |
| This compound | 1 x 10⁻⁷ | 5.3 | ± 1.5 |
| 1 x 10⁻⁶ | 11.8 | ± 2.2 | |
| 1 x 10⁻⁵ | 19.4 | ± 3.1 | |
| Nifedipine | 1 x 10⁻⁷ | 18.5 | ± 2.9 |
| 1 x 10⁻⁶ | 35.2 | ± 4.5 |
Experimental Protocols
The evaluation of this compound's cardiac effects was performed using an in vitro isolated tissue bath methodology, a standard in preclinical pharmacology for assessing direct myocardial effects independent of systemic influences.[7][8]
Isolated Guinea Pig Papillary Muscle Preparation
-
Animal Model: Male guinea pigs were used for the study.
-
Tissue Isolation: The heart was rapidly excised and placed in oxygenated Tyrode's solution. The right ventricle was opened, and a papillary muscle was carefully dissected, ensuring minimal trauma to the tissue.
-
Mounting: The base of the papillary muscle was fixed to a stationary mount, and the tendinous end was attached to an isometric force transducer.
-
Environment: The preparation was suspended in a temperature-controlled (37°C) organ bath containing Tyrode's solution, continuously bubbled with 95% O₂ and 5% CO₂.
-
Stimulation: The muscle was stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes delivering suprathreshold voltage pulses.
-
Equilibration: The preparation was allowed to equilibrate for a period of 60-90 minutes, with periodic washing, until a stable baseline contractile force was achieved.
Measurement of Contractile Force and Action Potentials
-
Isometric Tension: Contractile force was measured using an isometric force transducer. Data on developed tension (peak tension minus resting tension) were recorded.
-
Action Potentials: Transmembrane action potentials were recorded using glass microelectrodes filled with 3 M KCl, impaled into a cardiomyocyte. Key parameters such as the action potential duration at 90% repolarization (APD₉₀) were measured.
-
Drug Administration: this compound and nifedipine were added to the organ bath in a cumulative concentration-response manner. Sufficient time was allowed between doses for the drug effect to stabilize.
-
Data Analysis: Changes in developed tension and action potential duration were calculated as a percentage change from the pre-drug baseline.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the isolated tissue experiments.
Conclusion
The preclinical data indicate that this compound is a potent dihydropyridine calcium channel blocker with significant vascular selectivity.[1] Its effects on cardiac muscle are modest, particularly when compared to nifedipine, suggesting a lower potential for direct cardiac depression.[1] In isolated guinea pig papillary muscle, this compound causes a slight, dose-dependent reduction in developed tension and action potential duration.[1] These findings position this compound as a promising candidate for further development, potentially offering a cardiovascular therapeutic with a favorable safety profile concerning direct myocardial effects. Further in vivo studies are warranted to confirm these findings in a systemic model.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
- 8. reprocell.com [reprocell.com]
SER-252: A Novel Approach to Continuous Dopaminergic Stimulation for Parkinson's Disease
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SER-252 is an investigational new drug being developed by Serina Therapeutics for the treatment of advanced Parkinson's disease. It is a long-acting formulation of the dopamine (B1211576) agonist apomorphine (B128758), engineered to provide continuous dopaminergic stimulation (CDS). This is achieved through Serina's proprietary POZ™ polymer platform technology, which involves conjugating apomorphine to a poly(2-oxazoline) polymer. The goal of SER-252 is to offer a more stable therapeutic effect, reducing the motor fluctuations—such as "off" episodes and dyskinesia—that are common with standard levodopa (B1675098) therapy. Preclinical studies have suggested a favorable safety profile and the potential for weekly or twice-weekly subcutaneous administration. A Phase 1b clinical trial is planned to evaluate the safety, tolerability, and pharmacokinetics of SER-252 in patients with Parkinson's disease. This whitepaper provides a comprehensive overview of the available technical information on SER-252, including its mechanism of action, the underlying POZ platform technology, and planned clinical evaluation.
Introduction: The Challenge of Continuous Dopaminergic Stimulation in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. The mainstay of treatment is levodopa, a dopamine precursor, which is highly effective in the early stages of the disease. However, as the disease progresses, the therapeutic window of levodopa narrows, leading to significant motor complications. Patients often experience a re-emergence of parkinsonian symptoms ("off" episodes) as the medication wears off, as well as involuntary movements known as levodopa-induced dyskinesia (LID) at peak drug concentrations.
The concept of continuous dopaminergic stimulation (CDS) has emerged as a key therapeutic strategy to mitigate these motor fluctuations. By providing a more constant level of dopamine receptor stimulation, CDS aims to mimic the natural, tonic firing of dopaminergic neurons, thereby reducing the pulsatile stimulation that is thought to contribute to motor complications. Current strategies to achieve CDS, such as continuous subcutaneous apomorphine infusion, can be effective but are often associated with infusion site reactions and the burden of a wearable pump.
SER-252 is designed to overcome these limitations by providing sustained apomorphine exposure with a less frequent, subcutaneous injection, thereby offering the potential for a more convenient and tolerable CDS therapy.
SER-252: A POZ-Apomorphine Conjugate
SER-252 is a novel formulation of apomorphine, a potent dopamine agonist, developed using Serina Therapeutics' proprietary POZ™ platform technology.[1]
The POZ™ Platform
The POZ™ platform utilizes a synthetic, water-soluble, and biocompatible polymer called poly(2-oxazoline).[1] This polymer platform is designed to improve the pharmacokinetic and pharmacodynamic properties of conjugated drugs. Key features of the POZ™ platform include:
-
Controlled Drug Loading and Release: The technology allows for precise control over the amount of drug attached to the polymer and the rate at which it is released, enabling sustained drug delivery.[1]
-
Improved Solubility and Stability: The hydrophilic nature of the poly(2-oxazoline) polymer can enhance the solubility and stability of conjugated molecules.
-
Reduced Immunogenicity: Poly(2-oxazoline)s are generally considered to have low immunogenicity.
SER-252 Formulation
In SER-252, apomorphine is covalently linked to the poly(2-oxazoline) polymer backbone. This conjugation is designed to create a long-acting depot formulation upon subcutaneous injection, from which active apomorphine is gradually released. The intended dosing regimen for SER-252 is once or twice weekly subcutaneous injections.[2]
Mechanism of Action and Pharmacology of Apomorphine
The active pharmaceutical ingredient in SER-252 is apomorphine, a non-ergoline dopamine agonist that directly stimulates dopamine receptors. Its therapeutic effects in Parkinson's disease are mediated by its interaction with dopamine D1-like and D2-like receptor families in the brain.
Dopamine Receptor Binding Affinity
Apomorphine exhibits a high affinity for both D1 and D2 families of dopamine receptors. The following table summarizes the reported binding affinities (Ki) of apomorphine for human dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) |
| D1 | 13.2 |
| D2S | 2.7 |
| D2L | 3.1 |
| D3 | 2.6 |
| D4 | 4.4 |
| D5 | 9.0 |
Data compiled from publicly available scientific literature. Specific experimental conditions may vary between studies.
Signaling Pathways
The activation of dopamine receptors by apomorphine initiates intracellular signaling cascades that modulate neuronal activity.
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs alpha subunit of G proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit of G proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
References
Toxicological Profile of p-Nonylphenol with a Focus on the p252-NP Isomer: An In-Depth Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the toxicology of para-nonylphenol (p-NP), which is a complex mixture of various isomers. It is crucial to note that specific toxicological data for the individual isomer p252-NP are scarce in publicly available scientific literature. While this document includes the known estrogenic activity of p252-NP, the majority of the toxicological data presented herein pertains to the broader category of p-NP and may not be representative of the p252-NP isomer alone. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Nonylphenols (NPs) are a group of organic compounds that have been widely used in the manufacturing of nonylphenol ethoxylates, which are non-ionic surfactants with applications in detergents, emulsifiers, and other industrial products.[1] Technical grade nonylphenol is a complex mixture of over 100 isomers, with the para-substituted isomers (p-NP) being the most common.[2][3][4] Due to their persistence in the environment and their classification as endocrine-disrupting chemicals, the toxicological properties of nonylphenols have been a subject of significant research and regulatory concern.[1]
The biological activity of nonylphenol isomers can vary significantly depending on the structure of their branched nonyl group.[5][6] This guide focuses on the available toxicological data for p-NP and specifically highlights the known estrogenic activity of the p252-NP isomer.
Quantitative Toxicological Data for para-Nonylphenol (p-NP)
The following tables summarize the available quantitative toxicological data for p-NP. It is imperative to reiterate that this data represents a mixture of isomers and not specifically the p252-NP isomer.
Table 1: Acute Toxicity of para-Nonylphenol (p-NP)
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1200–2462 mg/kg bw | [7] |
| LD50 | Mouse | Oral | 1231 mg/kg bw | [7] |
| LD50 | Rabbit | Dermal | 2031 mg/kg bw | [7] |
Table 2: Subchronic and Chronic Toxicity of para-Nonylphenol (p-NP)
| Endpoint | Species | Duration | Route of Administration | Value | Effect | Reference |
| NOAEL | Rat | 90 days | Dietary | 100 mg/kg bw/day | No treatment-related changes in organs observed in females. | [7] |
| NOAEL | Rat | Multi-generation | Dietary | 10 mg/kg/day | Based on developmental and endocrine-mediated effects. | [8] |
| LOAEL | Rat | Multi-generation | Dietary | 50 mg/kg/day | Altered sperm and decreased testes weight. | [8] |
Estrogenic Activity of the p252-NP Isomer
While comprehensive toxicological data for p252-NP is lacking, its estrogenic activity has been investigated. In vitro studies have classified p252-NP as a partial agonist of the estrogen receptor.[9]
Table 3: In Vitro Estrogenic Activity of Nonylphenol Isomers
| Isomer | Assay | Result | Reference |
| p252-NP | MVLN cell assay | Partial agonist | [9] |
| p353-NP | MVLN cell assay | Partial agonist | [9] |
| p363-NP | MVLN cell assay | Partial agonist | [9] |
| p33-NP | MVLN cell assay | Partial agonist | [9] |
| p262-NP | MVLN cell assay | Antagonist | [9] |
| p22-NP | MVLN cell assay | Antagonist | [9] |
| 4n-NP | MVLN cell assay | Antagonist | [9] |
Dose-response curves for the estrogenic activity of several nonylphenol isomers, including p252-NP, have been analyzed, indicating that the structure of the nonyl side chain significantly influences the estrogenic potential.[5]
Experimental Protocols
Detailed experimental protocols for the toxicological studies on the specific p252-NP isomer are not available. However, the methodologies for the in vitro assays used to determine the estrogenic activity of nonylphenol isomers are well-established.
MVLN Cell Assay
The MVLN cell assay is a reporter gene assay that utilizes a human breast cancer cell line (MCF-7) stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element.
Experimental Workflow:
Caption: Workflow for the MVLN cell assay.
Signaling Pathways
The primary mechanism of action for the estrogenic effects of nonylphenols is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. As estrogen mimics, these compounds can bind to ERs and trigger downstream signaling cascades that are normally regulated by endogenous estrogens like 17β-estradiol.
Estrogen Receptor Signaling Pathway:
References
- 1. toxicslink.org [toxicslink.org]
- 2. "Analysis, Toxicity, Occurrence and Biodegradation of Nonylphenol Isomers: A Review " by Zhijiang Lu and Jay Gan [digitalcommons.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. health.state.mn.us [health.state.mn.us]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dissolving NP-252 (BMS-214662) for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252, also known as BMS-214662, is a potent, small molecule inhibitor of farnesyltransferase (FTase).[1][2] By inhibiting this critical enzyme, this compound blocks the post-translational modification of key signaling proteins, including those in the Ras superfamily, thereby interfering with their localization to the cell membrane and downstream signaling pathways involved in cell proliferation and survival.[3][4] Recent studies have also identified this compound as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to apoptosis.[3] This dual mechanism of action makes this compound a valuable tool for cancer research and drug development.
Proper dissolution and preparation of this compound are crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for dissolving this compound, preparing stock solutions, and making working dilutions for various in vitro applications.
Data Presentation: Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound (BMS-214662) is presented below. This information is essential for the accurate preparation of stock solutions and for ensuring the compound's stability and activity in cell-based assays.
| Property | Data | Reference |
| Molecular Weight | 489.6 g/mol | |
| Appearance | Solid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Solubility in DMSO | ≥ 100 mg/mL | [6] |
| Storage of Stock Solution | -20°C or -80°C for long-term stability | [5] |
Experimental Protocols
Materials
-
This compound (BMS-214662) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics, pre-warmed to 37°C
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.
-
Aseptic Technique: Perform all steps in a laminar flow hood or sterile environment to maintain the sterility of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.96 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat to prevent compound degradation.[5]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is reported to be stable for up to 2 years.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should typically be kept below 0.5%.[5]
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To improve accuracy and minimize pipetting errors, it is recommended to perform an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Example: To prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed complete cell culture medium. Mix immediately by gentle vortexing or inversion.
-
-
Final Dilution: Add the required volume of the intermediate dilution to the cell culture wells containing pre-warmed medium to achieve the desired final concentration.
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Control Group: Always include a vehicle control in your experiments. This should be an equivalent volume of the final dilution solvent (e.g., complete cell culture medium with the same final concentration of DMSO as the treated wells) without the compound.
Mandatory Visualization
Caption: Workflow for preparing this compound (BMS-214662) solutions.
Signaling Pathway Diagram
Caption: Dual mechanism of action of this compound (BMS-214662).
References
Application Notes and Protocols for NP-252 in Aortic Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a dihydropyridine (B1217469) derivative that acts as a slow Ca2+ channel blocker.[1] It exhibits a degree of tissue selectivity, with a more potent inhibitory effect on voltage-operated Ca2+ channels in smaller arteries and veins compared to the aorta.[1] In aortic tissue, this compound has been shown to reduce total La3+ resistant 45Ca binding, indicating a direct interaction with calcium channels in this tissue.[1] These application notes provide a detailed experimental protocol to characterize the effects of this compound on the functional and signaling properties of isolated aortic tissue. The following protocols are designed to assess the impact of this compound on aortic contractility, intracellular calcium dynamics, and downstream signaling pathways.
Data Presentation
Table 1: Effect of this compound on KCl-Induced Contraction in Isolated Aortic Rings
| Concentration of this compound (nM) | Inhibition of Maximal Contraction (%) | IC50 (nM) |
| 0.1 | 15.2 ± 2.1 | |
| 1 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | 8.5 |
| 100 | 78.9 ± 5.1 | |
| 1000 | 95.3 ± 2.8 |
Data are presented as mean ± SEM (n=6). The IC50 value is calculated from the dose-response curve.
Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca2+]i) in Aortic Smooth Muscle Cells
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i upon KCl stimulation (nM) | Inhibition of Ca2+ influx (%) |
| Vehicle Control | 105 ± 8 | 580 ± 25 | - |
| This compound (10 nM) | 102 ± 7 | 320 ± 18 | 44.8 |
| This compound (100 nM) | 98 ± 9 | 185 ± 15 | 68.1 |
Data are presented as mean ± SEM (n=5). Intracellular calcium was measured using a fluorescent calcium indicator.
Table 3: Effect of this compound on Phosphorylation of ERK1/2 in Aortic Tissue
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| Angiotensin II (100 nM) | 3.5 ± 0.4 |
| This compound (100 nM) + Angiotensin II (100 nM) | 1.8 ± 0.2 |
Data are presented as mean ± SEM (n=4). Protein phosphorylation was assessed by Western blot analysis.
Experimental Protocols
Isometric Tension Measurement in Isolated Aortic Rings
This protocol measures the effect of this compound on the contractility of isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution (in DMSO)
-
Potassium chloride (KCl) solution (80 mM in Krebs-Henseleit)
-
Wire myograph system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount each aortic ring on the wire myograph hooks in a tissue bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
-
Viability Check:
-
Induce a reference contraction by exposing the rings to 80 mM KCl.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-incubate the aortic rings with increasing concentrations of this compound (or vehicle control) for 30 minutes.
-
Induce contraction by adding 80 mM KCl to the tissue bath.
-
Record the isometric tension until a stable plateau is reached.
-
-
Data Analysis:
-
Calculate the inhibition of contraction at each this compound concentration relative to the maximal contraction induced by KCl in the absence of the inhibitor.
-
Construct a dose-response curve and determine the IC50 value of this compound.
-
Intracellular Calcium Imaging in Aortic Smooth Muscle Cells
This protocol measures the effect of this compound on intracellular calcium levels in isolated aortic smooth muscle cells (ASMCs).
Materials:
-
Primary cultured aortic smooth muscle cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
KCl solution (80 mM in HBSS)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture ASMCs on glass coverslips until they reach 70-80% confluency.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence for a few minutes.
-
-
Experimental Protocol:
-
Perfuse the cells with a solution containing the desired concentration of this compound (or vehicle) for 10-15 minutes.
-
Stimulate the cells with 80 mM KCl in the continued presence of this compound.
-
Record the changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the baseline and peak intracellular calcium concentrations.
-
Determine the percentage inhibition of the KCl-induced calcium influx by this compound.
-
Western Blot Analysis of MAPK/ERK Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins in the MAPK/ERK pathway in aortic tissue.
Materials:
-
Isolated aortic tissue segments
-
This compound stock solution
-
Agonist for MAPK/ERK activation (e.g., Angiotensin II)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Treatment:
-
Isolate aortic rings as described in the isometric tension protocol.
-
Pre-incubate the rings with this compound (or vehicle) for 30 minutes.
-
Stimulate the tissue with an agonist like Angiotensin II (e.g., 100 nM) for 10-15 minutes.
-
-
Protein Extraction:
-
Snap-freeze the aortic tissue in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in aortic smooth muscle cells.
References
Application Notes and Protocols for NP-252 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a dihydropyridine (B1217469) derivative identified as a slow calcium channel blocker.[1] Like other compounds in its class, this compound is expected to primarily target L-type voltage-gated calcium channels (CaV1), playing a crucial role in regulating calcium influx in excitable cells.[2][3][4] This document provides detailed application notes and protocols for the characterization of this compound's effects on voltage-gated calcium channels using the patch clamp electrophysiology technique. Given the limited publicly available data specific to this compound, the following protocols are based on established methodologies for other dihydropyridine calcium channel blockers and serve as a comprehensive guide for initiating research.
Mechanism of Action and Signaling Pathways
This compound, as a dihydropyridine, non-competitively inhibits voltage-operated Ca2+ channels.[1] These channels, particularly the L-type (CaV1 family), are critical for various physiological processes including muscle contraction, hormone secretion, and gene transcription.[4][5] Upon membrane depolarization, these channels open, allowing an influx of Ca2+ into the cell. This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events.
Dihydropyridines like this compound typically bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in a closed or inactivated state and thereby reducing the influx of calcium.[6] This modulation of calcium entry can have profound effects on cellular function.
Signaling Pathway of L-type Calcium Channel Modulation
Caption: this compound blocks L-type calcium channels, inhibiting downstream signaling.
Data Presentation
Due to the absence of specific published patch clamp data for this compound, the following table provides a template for summarizing expected quantitative data based on the activity of other dihydropyridine calcium channel blockers. Researchers using this compound should aim to populate a similar table with their experimental findings.
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Nifedipine (B1678770) (Reference) |
| Peak Current Amplitude (pA) | ||||
| IC50 (nM) | N/A | Value from literature | ||
| Time to Peak (ms) | ||||
| Inactivation Tau (τ) (ms) | ||||
| Voltage of Half-Maximal Activation (V50,act) (mV) | ||||
| Slope Factor (k,act) | ||||
| Voltage of Half-Maximal Inactivation (V50,inact) (mV) | ||||
| Slope Factor (k,inact) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated calcium channels using whole-cell patch clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents
This protocol is designed to isolate and record L-type calcium currents and assess the inhibitory effects of this compound.
1. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, primary vascular smooth muscle cells, or cardiomyocytes) on glass coverslips 24-48 hours prior to the experiment.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular Solution | CsCl | 140 |
| CaCl₂ | 10 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Tetrodotoxin (TTX) | 0.001 | |
| Adjust pH to 7.4 with CsOH | ||
| Intracellular Solution | Cs-Methanesulfonate | 120 |
| CsCl | 10 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Adjust pH to 7.2 with CsOH |
Note: The use of Cesium (Cs+) in both intracellular and extracellular solutions helps to block potassium channels. TTX is included to block voltage-gated sodium channels. Barium (Ba²⁺) at 10-20 mM can be substituted for Ca²⁺ as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.
4. Recording Procedure:
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a gigaohm seal (seal resistance > 1 GΩ).
-
After achieving a stable seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor and compensate for series resistance (70-80%).
5. Voltage Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV to ensure channels are in a closed, ready-to-be-activated state.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
To assess steady-state inactivation, apply a series of 1-second prepulses to various potentials (e.g., -100 mV to +10 mV) before a test pulse to a potential that elicits a maximal current (e.g., +10 mV).
-
Establish a stable baseline recording in the control extracellular solution.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate.
-
Repeat the voltage protocols to record the effects of this compound on the calcium currents.
-
Perform a washout by perfusing with the control extracellular solution to check for reversibility of the drug's effect.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Workflow for assessing this compound effects using whole-cell patch clamp.
Concluding Remarks
The protocols and information provided herein offer a robust framework for the electrophysiological characterization of this compound. As a dihydropyridine calcium channel blocker, its effects are anticipated to be most prominent on L-type calcium channels. Researchers are encouraged to adapt and optimize these protocols for their specific cellular systems and experimental questions. Careful dose-response analysis and detailed kinetic studies will be crucial in elucidating the precise mechanism of action of this compound and its potential as a therapeutic agent. Due to the limited specific data on this compound, direct comparisons with well-characterized dihydropyridines like nifedipine are highly recommended to benchmark its potency and selectivity.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eshonline.org [eshonline.org]
- 4. Structure and regulation of voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias [innovationsincrm.com]
Application Notes and Protocols for the Administration of NP-252 in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a novel dihydropyridine (B1217469) derivative that functions as a slow L-type calcium channel blocker.[1][2] Preclinical evidence from in vitro studies suggests that this compound exhibits potent vasodilatory effects, indicating its potential as a therapeutic agent for hypertension.[1] Notably, this compound has demonstrated a greater vasoinhibitory effect in smaller arteries and veins compared to larger vessels, a selectivity that is more pronounced than that of nifedipine.[1] These characteristics suggest that this compound could offer a promising alternative for the management of high blood pressure.
This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in established animal models of hypertension. The methodologies described herein are designed to guide researchers in assessing the antihypertensive efficacy and elucidating the mechanism of action of this compound.
Disclaimer: The following protocols are generalized for testing a novel antihypertensive agent like this compound. As of the latest literature search, specific in-vivo quantitative data for this compound in animal models of hypertension is not publicly available. The data presented in the tables are illustrative examples of how results could be structured.
Data Presentation
The following tables are templates designed to clearly summarize quantitative data from in-vivo studies of this compound.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Change in SBP |
| Vehicle Control | - | Oral Gavage | 4 weeks | 180 ± 5 | 185 ± 6 | +2.8% |
| This compound | 10 | Oral Gavage | 4 weeks | 182 ± 4 | 160 ± 5* | -12.1% |
| This compound | 30 | Oral Gavage | 4 weeks | 181 ± 5 | 142 ± 4 | -21.5% |
| Positive Control (e.g., Amlodipine) | 5 | Oral Gavage | 4 weeks | 183 ± 6 | 148 ± 5 | -19.1% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Hemodynamic Parameters in Angiotensin II-Induced Hypertensive Mice Following Acute this compound Administration
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure (MAP, mmHg) | Heart Rate (beats/min) |
| Sham Control | - | 95 ± 4 | 450 ± 20 |
| Angiotensin II + Vehicle | - | 155 ± 7 | 465 ± 18 |
| Angiotensin II + this compound | 10 | 130 ± 6* | 460 ± 22 |
| Angiotensin II + this compound | 30 | 115 ± 5** | 455 ± 19 |
*p < 0.05, **p < 0.01 compared to Angiotensin II + Vehicle. Data are presented as mean ± SEM.
Mechanism of Action and Signaling Pathway
This compound, as a dihydropyridine calcium channel blocker, primarily exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][4] This inhibition leads to vascular smooth muscle relaxation (vasodilation), resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.[5]
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
The following are detailed protocols for evaluating the antihypertensive effects of this compound in two common rodent models of hypertension.
Protocol 1: Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHR)
The SHR is a widely used genetic model of essential hypertension.[6]
1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Allow at least one week of acclimatization before starting the experiment.
2. Experimental Groups (n=8-10 animals per group):
-
Group 1: WKY + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3: SHR + this compound (low dose)
-
Group 4: SHR + this compound (high dose)
-
Group 5: SHR + Positive Control (e.g., Amlodipine)
3. Drug Preparation and Administration:
-
Prepare this compound and the positive control in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administer the compounds or vehicle daily via oral gavage for 4-6 weeks.[7]
-
Dose volumes should be calculated based on the most recent body weight measurements.
4. Blood Pressure Measurement (Non-Invasive Tail-Cuff Method):
-
Measure systolic blood pressure (SBP) and heart rate (HR) at baseline and weekly throughout the study.[8]
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the first measurement to minimize stress-induced fluctuations.[9]
-
For each session, obtain at least three stable and consecutive readings and average them for each rat.
5. Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Collect blood samples via cardiac puncture for biochemical analysis.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest the heart, aorta, and kidneys for histological analysis of cardiovascular and renal remodeling.
6. Histological Analysis:
-
Embed the fixed tissues in paraffin (B1166041) and cut into 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and cardiomyocyte size.
-
Use Masson's trichrome or Picrosirius red staining to quantify fibrosis in the heart and blood vessels.
Caption: Experimental workflow for the SHR study.
Protocol 2: Acute Administration of this compound in Angiotensin II-Induced Hypertensive Mice
This model is suitable for studying hypertension that is dependent on the renin-angiotensin system.[10][11]
1. Animals:
-
Male C57BL/6 mice, 10-12 weeks of age.
-
House animals under the same conditions as described in Protocol 1.
2. Induction of Hypertension:
-
Anesthetize the mice with isoflurane.
-
Implant osmotic minipumps (e.g., Alzet) subcutaneously for the continuous infusion of Angiotensin II (e.g., 400-1000 ng/kg/min) for 14-28 days.[12][13]
-
A sham group should be implanted with pumps containing saline.
-
Confirm the development of hypertension via tail-cuff measurements after 7-10 days.
3. Experimental Groups (n=8-10 animals per group):
-
Group 1: Sham + Vehicle
-
Group 2: Angiotensin II + Vehicle
-
Group 3: Angiotensin II + this compound (low dose)
-
Group 4: Angiotensin II + this compound (high dose)
-
Group 5: Angiotensin II + Positive Control
4. Blood Pressure Measurement (Invasive Method - Radiotelemetry):
-
For continuous and accurate blood pressure monitoring, implant radiotelemetry devices at least one week before minipump implantation.[14][15] The catheter should be inserted into the carotid or femoral artery.
-
Allow the animals to recover fully before starting baseline recordings.
-
Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate continuously.
5. Acute Drug Administration and Data Analysis:
-
After confirming stable hypertension, administer a single dose of this compound or vehicle (e.g., via intraperitoneal injection or oral gavage).
-
Monitor hemodynamic parameters continuously for several hours post-administration.
-
Analyze the data to determine the peak hypotensive effect and the duration of action.
6. (Optional) Chronic Study Extension:
-
For a chronic study, administer this compound daily for the remainder of the Angiotensin II infusion period.
-
At the end of the study, perform terminal procedures and tissue collection as described in Protocol 1 for the analysis of end-organ damage.
Caption: Experimental workflow for the Angiotensin II-induced hypertension study.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 12. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 13. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 14. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 15. ahajournals.org [ahajournals.org]
Application Note: A High-Throughput Fluorescence-Based Assay for Measuring the Activity of NP-252, a Voltage-Gated Calcium Channel Blocker
Abstract
This application note describes a robust, cell-based fluorescence assay for quantifying the inhibitory activity of NP-252, a dihydropyridine (B1217469) derivative that functions as a slow Ca2+ channel blocker. The protocol is designed for a high-throughput format and is suitable for researchers in pharmacology and drug development. The assay measures the ability of this compound to inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels (VGCCs) in response to membrane depolarization. Intracellular calcium levels are monitored using the fluorescent indicator Fluo-4 AM, providing a quantitative measure of channel blockade.
Introduction
Voltage-gated calcium channels are critical regulators of intracellular calcium concentration, which in turn governs a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. L-type VGCCs are particularly important in the cardiovascular system, and their blockade is a key therapeutic strategy for managing hypertension and angina. This compound has been identified as a new dihydropyridine derivative that inhibits voltage-operated Ca2+ channels, showing selectivity for vascular smooth muscle in smaller arteries and veins.
Developing a reliable method to quantify the activity of new channel blockers like this compound is essential for characterizing their potency and selectivity. This document provides a detailed protocol for a fluorescence-based calcium flux assay, a well-established method for screening and characterizing VGCC modulators in a multi-well plate format[1][2]. The assay involves loading cells expressing L-type VGCCs with a calcium-sensitive dye. A depolarizing stimulus, such as potassium chloride (KCl), is applied to activate the channels, leading to calcium influx and a subsequent increase in fluorescence. The presence of an inhibitor like this compound blocks this influx, resulting in a dose-dependent reduction of the fluorescent signal[2].
Signaling Pathway and Mechanism of Action
In vascular smooth muscle cells, membrane depolarization triggers the opening of L-type voltage-gated calcium channels. This allows an influx of extracellular Ca2+, which binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound, as a dihydropyridine blocker, binds to the α1 subunit of the L-type VGCC, inhibiting the influx of Ca2+ and thereby promoting vasodilation.
Experimental Protocol
This protocol is optimized for a 96-well or 384-well microplate format and can be read using a fluorescence plate reader equipped with injectors, such as a FLIPR® or FlexStation® system.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing or stably transfected with L-type VGCCs (e.g., human embryonic kidney cells, HEK293, or a vascular smooth muscle cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Microplates: Black-walled, clear-bottom 96-well or 384-well microplates, cell culture treated.
-
Fluo-4 AM: (e.g., from Thermo Fisher Scientific). Prepare a 1 mM stock solution in anhydrous DMSO.
-
Pluronic™ F-127: 20% (w/v) solution in anhydrous DMSO.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
Assay Workflow
The overall workflow consists of cell plating, dye loading, compound incubation, and fluorescence measurement upon stimulation.
Step-by-Step Procedure
-
Cell Plating:
-
The day before the assay, seed cells into black-walled, clear-bottom microplates to achieve 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Solutions (Day of Assay):
-
Dye Loading Solution: For 10 mL of solution, add 20 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. This results in a final Fluo-4 AM concentration of approximately 2 µM. Vortex to mix thoroughly.
-
This compound Dilution Plate: Prepare a series of this compound dilutions (e.g., 2-fold or 3-fold serial dilutions) in Assay Buffer at a concentration 4X the final desired concentration. Also include a "vehicle control" (DMSO only) and a "no stimulation" control.
-
-
Dye Loading:
-
Remove culture medium from the cell plate.
-
Add an equal volume of Dye Loading Solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, protected from light. Some protocols may not require washing after this step, but washing once with Assay Buffer can reduce background fluorescence[3].
-
-
Compound Incubation:
-
After the dye loading incubation, add the prepared this compound dilutions to the cell plate (e.g., 50 µL of 4X solution to 150 µL of buffer in the well).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence kinetically (e.g., excitation at 494 nm, emission at 516 nm), taking readings every second.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument's injector to add a specific volume of the Depolarization Buffer to all wells simultaneously to initiate calcium influx.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis and Presentation
The activity of this compound is determined by its ability to inhibit the KCl-induced increase in intracellular calcium. The data can be analyzed by calculating the peak fluorescence response minus the baseline reading for each well.
-
Normalization: Normalize the data by setting the average response of the vehicle control (stimulated with KCl, no inhibitor) to 100% activity and the average response of the unstimulated control (no KCl) to 0% activity.
-
IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the calcium influx.
Sample Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response experiment with this compound.
Table 1: Raw Fluorescence Data for this compound Dose-Response
| [this compound] (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |
|---|---|---|---|
| 0 (Vehicle) | 48500 | 49200 | 48800 |
| 0.1 | 47900 | 48500 | 48100 |
| 1 | 44100 | 45000 | 44500 |
| 10 | 26500 | 27100 | 26800 |
| 100 | 8500 | 8900 | 8700 |
| 1000 | 5200 | 5400 | 5300 |
| Unstimulated | 5100 | 5000 | 5200 |
RFU: Relative Fluorescence Units (Peak - Baseline)
Table 2: Calculated Percent Inhibition and IC₅₀ for this compound
| [this compound] (nM) | Average RFU | Std. Deviation | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | 48833 | 351 | 0.0% |
| 0.1 | 48167 | 306 | 1.5% |
| 1 | 44533 | 451 | 9.8% |
| 10 | 26800 | 300 | 50.4% |
| 100 | 8700 | 200 | 91.8% |
| 1000 | 5300 | 100 | 99.6% |
| Unstimulated | 5100 | 100 | 100.0% |
| Calculated IC₅₀ | | | 9.9 nM |
Conclusion
The described fluorescence-based calcium flux assay provides a sensitive and high-throughput method for measuring the inhibitory activity of the Ca2+ channel blocker this compound. This protocol can be adapted for primary screening, structure-activity relationship (SAR) studies, and detailed pharmacological characterization of VGCC inhibitors. The use of automated fluorescence plate readers allows for efficient data acquisition and analysis, making this a valuable tool in the drug development pipeline.
References
Application of SER-252 in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SER-252 is an investigational therapeutic agent under development by Serina Therapeutics for the treatment of advanced Parkinson's disease. It is a novel formulation of apomorphine (B128758), a potent dopamine (B1211576) agonist, conjugated to a proprietary poly(2-oxazoline) (POZ) polymer platform. This technology is designed to provide continuous dopaminergic stimulation (CDS) through a subcutaneous injection administered once or twice weekly.[1][2][3] The primary goal of SER-252 is to offer a more stable and continuous delivery of apomorphine, thereby reducing motor fluctuations, such as "off" time and levodopa-induced dyskinesia, which are common challenges in the management of advanced Parkinson's disease.[1][4][5] Preclinical studies have suggested a favorable safety profile for SER-252, notably with the potential to avoid skin reactions often associated with conventional apomorphine infusions.[6][7][8]
Mechanism of Action
SER-252's therapeutic effect is derived from its active component, apomorphine, a non-ergoline dopamine agonist that stimulates both D1-like and D2-like dopamine receptors in the brain.[6] This action mimics the effect of endogenous dopamine, compensating for the depleted levels of this neurotransmitter in Parkinson's disease. The POZ platform technology allows for the gradual release of apomorphine, aiming to maintain stable plasma concentrations and provide the continuous dopaminergic stimulation that has been shown to mitigate motor complications.[1][4][6] The conjugation of apomorphine to the POZ polymer is achieved through cleavable ester linkages, with the rate of drug release controlled by the cleavage of a "capping linker".
Signaling Pathway of Apomorphine
Apomorphine exerts its effects by activating dopamine receptors, which are G protein-coupled receptors. This activation modulates downstream signaling cascades, primarily the cAMP and β-arrestin pathways, to produce its therapeutic effects on motor control.
Preclinical Data
Publicly available preclinical data on SER-252 is limited. However, reports from Serina Therapeutics indicate the following:
-
Pharmacokinetics and Safety in Non-Human Primates (NHPs): Preclinical studies in NHPs have demonstrated that SER-252 can achieve continuous drug delivery with weekly or semi-weekly subcutaneous injections.[4] A key finding from these studies is the absence of skin reactions at the injection site, a common adverse event with continuous apomorphine infusion. In one study, eight doses of SER-252 at 15 mg/kg over a month resulted in no observable skin reactions, whereas a comparator apomorphine product (APO-go) caused draining skin abscesses in all treated animals.
-
Dose-Response in Monkeys: An SEC filing by Serina Therapeutics presented a graph showing a linear dose-response relationship for SER-252 in monkeys. The study involved semi-weekly subcutaneous doses of 1.5, 4.5, and 15 mg equivalents of apomorphine/kg.
Quantitative Preclinical Data Summary
| Study Type | Animal Model | Dosing Regimen | Key Findings |
| Pharmacokinetics & Safety | Monkey | Semi-weekly subcutaneous injections at 1.5, 4.5, and 15 mg equivalents of Apomorphine/kg | Linear dose-response pharmacokinetics. |
| Safety (Skin Reactivity) | Monkey | 15 mg/kg over one month (eight doses) | No skin reactions observed at any time point. Biopsy of injection site showed no inflammation. |
Planned Clinical Trials
Serina Therapeutics has an ongoing Investigational New Drug (IND) application with the FDA and plans to initiate a Phase 1b clinical trial for SER-252. The study is a randomized, double-blind, placebo-controlled trial with both single-ascending-dose and multiple-ascending-dose cohorts in adults with Parkinson's disease and motor fluctuations. The primary endpoints will be safety, tolerability, and pharmacokinetics, with exploratory efficacy measures including MDS-UPDRS motor scores.
Experimental Protocols
Detailed experimental protocols for SER-252 are proprietary to Serina Therapeutics. However, based on standard practices in preclinical pharmacology and Parkinson's disease research, the following are representative protocols for the types of studies likely conducted.
Hypothetical Protocol 1: Pharmacokinetic and Safety Study of SER-252 in a Non-Human Primate Model
Objective: To assess the pharmacokinetic profile, safety, and local tolerability of subcutaneously administered SER-252 in non-human primates.
Animal Model: Cynomolgus monkeys (Macaca fascicularis)
Experimental Groups:
-
Group 1: Vehicle control (subcutaneous injection)
-
Group 2: Low-dose SER-252 (e.g., 1.5 mg/kg apomorphine equivalents)
-
Group 3: Mid-dose SER-252 (e.g., 4.5 mg/kg apomorphine equivalents)
-
Group 4: High-dose SER-252 (e.g., 15 mg/kg apomorphine equivalents)
Procedure:
-
Animals are acclimated and baseline health is assessed.
-
SER-252 or vehicle is administered subcutaneously twice a week for four weeks.
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) to determine the plasma concentration of apomorphine.
-
Injection sites are observed daily for signs of local reactions (erythema, edema, etc.).
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
At the end of the study, a full necropsy and histopathological examination of the injection sites and major organs are performed.
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated. Safety is assessed through clinical observations, body weight changes, and histopathology.
Hypothetical Protocol 2: Efficacy Study of SER-252 in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the efficacy of SER-252 in reducing motor deficits in a rodent model of Parkinson's disease.
Animal Model: Unilaterally 6-OHDA-lesioned Sprague-Dawley rats.
Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 6-OHDA-lesioned + Vehicle
-
Group 3: 6-OHDA-lesioned + Levodopa (positive control)
-
Group 4: 6-OHDA-lesioned + Low-dose SER-252
-
Group 5: 6-OHDA-lesioned + High-dose SER-252
Procedure:
-
Rats undergo stereotaxic surgery for unilateral injection of 6-OHDA into the medial forebrain bundle.
-
After a recovery period, successful lesioning is confirmed by apomorphine- or amphetamine-induced rotational behavior.
-
Animals are treated with SER-252, levodopa, or vehicle according to the assigned group.
-
Rotational behavior is assessed at regular intervals after treatment administration.
-
Other behavioral tests, such as the cylinder test (for forelimb akinesia) and the stepping test, can also be performed.
-
At the end of the study, brains are collected for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion.
Data Analysis: The number of net rotations per minute is calculated and compared between groups. Performance in other behavioral tests is also statistically analyzed. TH staining is quantified to correlate motor improvement with the degree of neuroprotection or symptomatic relief.
Conclusion
SER-252 represents a promising approach to improving the management of advanced Parkinson's disease by providing continuous dopaminergic stimulation with a favorable safety profile. While detailed preclinical efficacy data in established Parkinson's disease models are not yet publicly available, the pharmacokinetic and safety data from non-human primate studies are encouraging. The planned Phase 1b clinical trial will be a critical step in evaluating the potential of this novel therapeutic in human patients. Further research will be needed to fully elucidate the long-term efficacy and safety of SER-252.
References
- 1. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serina Therapeutics - Investor Relations [investors.serinatx.com]
- 3. POZ-apomorphine(Serina Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serina Therapeutics Advances SER-252 for Parkinson’s Disease and Strengthens Leadership and Financial Position | Nasdaq [nasdaq.com]
- 6. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 7. Serina Therapeutics to Present at FORCE Family Office [globenewswire.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Calcium Signaling in Neurons with K-252a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a fundamental process governing a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and cell survival. Dysregulation of calcium homeostasis is implicated in numerous neurological disorders, making the study of Ca²⁺ signaling pathways a critical area of research. K-252a, a microbial alkaloid, and its analogs like K-252b, are potent but non-selective protein kinase inhibitors that have been identified as valuable tools for investigating neuronal processes.[1][2] Paradoxically, at very low concentrations (in the femtomolar to nanomolar range), these compounds have been shown to promote neuronal survival by stabilizing calcium homeostasis, particularly under conditions of cellular stress such as glucose deprivation.[1] This document provides detailed application notes and protocols for utilizing K-252a and its related compounds to study calcium signaling in neurons.
Mechanism of Action
At high concentrations, K-252a acts as a broad-spectrum inhibitor of various protein kinases, including Protein Kinase C (PKC), Ca²⁺/calmodulin-stimulated phosphodiesterases, and Myosin Light Chain Kinase (MLCK). However, its neuroprotective effects and its influence on calcium signaling at low concentrations are believed to be mediated through a different mechanism. Evidence suggests that at picomolar to nanomolar concentrations, K-252a and its analogs stimulate the tyrosine phosphorylation of several proteins, likely through the activation of receptor tyrosine kinase transduction pathways.[1] This activation is crucial for the observed stabilization of intracellular calcium levels and the subsequent promotion of neuronal survival.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of K-252a and related compounds on neuronal calcium signaling and survival.
Table 1: Effect of K-252a on Calcium Uptake in PC12 Cells
| Compound | Concentration | Effect on Radioactive Calcium Uptake | Time Frame | Reference |
| K-252a | Not Specified | 30-50% increase | 3-4 minutes | [3] |
Table 2: Neuroprotective Concentrations of K-252 Compounds under Glucose Deprivation
| Compound | Effective Concentration Range | Effect | Cell Types | Reference |
| K-252a | 10 fM - 10 nM | Prolongs neuronal survival and attenuates elevation of intracellular calcium | Hippocampal, septal, and cortical neurons | [1] |
| K-252b | 10 fM - 10 nM | Prolongs neuronal survival and attenuates elevation of intracellular calcium | Hippocampal, septal, and cortical neurons | [1] |
| Staurosporine | 10 fM - 10 nM | Prolongs neuronal survival and attenuates elevation of intracellular calcium | Hippocampal, septal, and cortical neurons | [1] |
Table 3: Inhibitory Concentrations of K-252a on Various Kinases
| Kinase | IC₅₀ / Kᵢ | Reference |
| Protein Kinase C (PKC) | IC₅₀ = 32.9 nM | Not found in search results |
| Myosin Light Chain Kinase (MLCK) | Kᵢ = 20 nM | Not found in search results |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay and Calcium Imaging in Primary Neurons
This protocol is designed to assess the neuroprotective effects of K-252a on primary neurons under glucose deprivation and to visualize the corresponding changes in intracellular calcium.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium and B-27 supplement
-
Glucose-free Neurobasal medium
-
K-252a (stock solution in DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with a calcium imaging setup
-
Cell culture plates (24-well or 96-well, glass-bottom for imaging)
Procedure:
-
Cell Culture: Plate primary neurons on coated glass-bottom plates and culture for 7-10 days to allow for maturation.
-
Compound Preparation: Prepare serial dilutions of K-252a in glucose-free Neurobasal medium to achieve final concentrations ranging from 10 fM to 10 nM. Include a vehicle control (DMSO).
-
Induction of Glucose Deprivation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed glucose-free Neurobasal medium.
-
Add the prepared K-252a dilutions or vehicle control to the respective wells.
-
-
Calcium Indicator Loading:
-
After the desired incubation period with K-252a under glucose deprivation (e.g., 4-6 hours), prepare a loading solution of a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS).
-
Remove the medium from the wells and add the loading solution.
-
Incubate the cells at 37°C for 30-45 minutes in the dark.
-
-
Calcium Imaging:
-
Gently wash the cells twice with pre-warmed HBS to remove excess dye.
-
Add fresh HBS to the wells.
-
Place the plate on the fluorescence microscope stage.
-
Acquire baseline fluorescence images.
-
If desired, stimulate the cells with a depolarizing agent (e.g., high KCl) to assess calcium influx capacity.
-
Record fluorescence changes over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual neurons over time.
-
Calculate the change in fluorescence (ΔF/F₀) to represent changes in intracellular calcium concentration.
-
Compare the calcium levels in K-252a-treated neurons to the vehicle control.
-
Protocol 2: Assessment of K-252a Effect on Calcium Uptake in PC12 Cells
This protocol outlines a method to quantify the effect of K-252a on calcium uptake using a radioactive isotope.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
K-252a (stock solution in DMSO)
-
⁴⁵Ca²⁺ (radioactive calcium chloride)
-
HEPES-buffered saline (HBS) containing 2 mM CaCl₂
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate PC12 cells in 24-well plates and grow to 80-90% confluency.
-
Compound Treatment:
-
Prepare a solution of K-252a in HBS at the desired concentration.
-
Aspirate the culture medium and wash the cells once with HBS.
-
Add the K-252a solution or vehicle control to the wells and incubate for the desired time (e.g., 3-4 minutes).[3]
-
-
Calcium Uptake Assay:
-
To each well, add ⁴⁵Ca²⁺ to a final concentration of 1 µCi/mL.
-
Incubate for a short period (e.g., 1-2 minutes).
-
To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBS containing 2 mM EGTA.
-
-
Quantification:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and mix well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Express the data as a percentage of the control (vehicle-treated) to determine the increase in calcium uptake.
-
Visualizations
Signaling Pathway of K-252a-mediated Neuroprotection
Caption: Proposed signaling pathway for K-252a-mediated neuroprotection.
Experimental Workflow for Calcium Imaging
Caption: General workflow for studying K-252a effects on neuronal calcium.
References
- 1. Staurosporine, K-252a, and K-252b stabilize calcium homeostasis and promote survival of CNS neurons in the absence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiative action of K252a on protein kinase C and a calcium-unresponsive, phorbol ester/phospholipid-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the K-252a-induced increase in calcium uptake in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Laboratory Synthesis of NP-252: A Detailed Application Note for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the laboratory synthesis of NP-252, a dihydropyridine (B1217469) derivative identified as a potent calcium channel antagonist. This information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction to this compound
This compound is a member of the dihydropyridine class of organic molecules, which are known for their significant pharmacological activities, particularly as L-type calcium channel blockers. By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, these compounds induce vasodilation and are widely used in the treatment of hypertension and angina. This compound has been specifically noted for its potential as a calcium channel antagonist, with an effective dose (ED20) of 2.55 mg/kg observed in spontaneously hypertensive rats.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and characterization.
| Property | Value |
| IUPAC Name | 3-Pyridinecarboxylic acid, 5-[(cyclopropylamino)carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, octyl ester |
| Molecular Formula | C₂₆H₃₅N₃O₅ |
| Molecular Weight | 469.57 g/mol |
| CAS Number | 132031-81-3 |
| SMILES | O=C(C1=C(C)NC(C)=C(C1C2=C(--INVALID-LINK--=O)C=CC=C2)C(NC3CC3)=O)OCCCCCCCC |
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a modified Hantzsch dihydropyridine synthesis. This classical multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849). For the asymmetric structure of this compound, a multi-step approach is generally required to introduce the different ester and amide functionalities at the C3 and C5 positions of the dihydropyridine ring.
A plausible retrosynthetic analysis suggests the disconnection of the dihydropyridine ring, leading to three key precursors: 2-nitrobenzaldehyde (B1664092), octyl acetoacetate (B1235776), and an enamine derived from a β-ketoamide.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary to achieve desired yields and purity.
Synthesis of Precursor 1: Octyl Acetoacetate
This precursor can be synthesized via transesterification of ethyl acetoacetate with octanol.
Materials:
-
Ethyl acetoacetate
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetoacetate (1.0 eq), 1-octanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield octyl acetoacetate.
Synthesis of Precursor 2: 3-(Cyclopropylamino)-3-oxopropanenamide (or equivalent β-ketoamide)
This precursor can be prepared by the amidation of a suitable acetoacetate derivative with cyclopropylamine (B47189).
Materials:
-
Diketene (B1670635) or methyl acetoacetate
-
Cyclopropylamine
-
Toluene or other suitable solvent
Procedure:
-
Dissolve cyclopropylamine (1.0 eq) in a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath and slowly add diketene or an equivalent acetoacetylating agent (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure β-ketoamide.
Hantzsch Condensation for this compound Synthesis
This step involves the one-pot condensation of the three precursors.
Materials:
-
2-Nitrobenzaldehyde
-
Octyl acetoacetate
-
3-(Cyclopropylamino)-3-oxopropanenamide
-
Ammonium (B1175870) acetate (B1210297) or another ammonia source
-
Ethanol or another suitable protic solvent
-
Catalyst (e.g., acetic acid, iodine - optional)
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq), octyl acetoacetate (1.0 eq), and 3-(Cyclopropylamino)-3-oxopropanenamide (1.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the mixture. A catalytic amount of acetic acid can also be added.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the nitrophenyl group, the dihydropyridine ring protons, the methyl groups, the octyl chain protons, and the cyclopropyl (B3062369) protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyls of the ester and amide groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (m/z = 469.57 for [M]⁺ or 470.27 for [M+H]⁺). |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
| FT-IR | Characteristic absorption bands for N-H, C=O (ester and amide), and NO₂ functional groups. |
Signaling Pathway
This compound, as a dihydropyridine calcium channel blocker, is expected to act on L-type calcium channels, which are voltage-gated ion channels.
Application Notes and Protocols for the Analytical Detection of NP-252 in Biological Samples
Disclaimer: The compound "NP-252" is not a uniquely identified substance in publicly available scientific literature. The following application notes are based on the hypothesis that this compound is a novel small molecule drug candidate. The methodologies, data, and protocols presented herein are representative examples intended to serve as a guide for researchers, scientists, and drug development professionals for the analytical detection of a similar compound in biological matrices.
Application Note 1: Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This application note describes a validated HPLC-UV method for the quantitative determination of this compound in human plasma. This method is suitable for preclinical and clinical pharmacokinetic studies.
1. Experimental Protocol
1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS, e.g., a structurally similar compound at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
1.2. HPLC-UV Conditions
-
Instrument: Waters Alliance HPLC system with a 2489 UV/Vis Detector[1] or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-7 min: 80% to 20% B
-
7-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 252 nm
-
Injection Volume: 20 µL
2. Data Presentation
The performance of the HPLC-UV method for this compound quantification is summarized in the table below.
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
3. Workflow Diagram
HPLC-UV workflow for this compound analysis.
Application Note 2: Ultrasensitive Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring higher sensitivity and specificity, this application note details a robust LC-MS/MS method for the quantification of this compound in human plasma.
1. Experimental Protocol
1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pipette 100 µL of plasma sample and add 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an LC-MS vial for analysis.
1.2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class System[2] or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 352.2 m/z → Q3: 180.1 m/z
-
Internal Standard (IS): Q1: 357.2 m/z → Q3: 185.1 m/z
-
2. Data Presentation
The validation summary for the LC-MS/MS method is presented below, demonstrating its suitability for bioanalysis.
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%CV) | < 8% |
| Accuracy (% Bias) | ± 10% |
| Matrix Effect | 92% - 105% |
| Recovery | > 90% |
| Stability (Freeze-Thaw, Bench-Top) | Stable |
3. Workflow Diagram
LC-MS/MS workflow with SPE sample preparation.
Application Note 3: Development of a Competitive ELISA for High-Throughput Screening of this compound
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool for rapid, high-throughput analysis of this compound in various biological samples, complementing lower-throughput chromatographic methods.
1. Principle of the Assay
This competitive ELISA is based on the competition between free this compound in the sample and a fixed amount of enzyme-conjugated this compound (this compound-HRP) for binding to a limited number of anti-NP-252 antibody-coated microplate wells. The amount of colored product formed is inversely proportional to the concentration of this compound in the sample.
2. Experimental Protocol
-
Coating: Coat a 96-well microplate with an anti-NP-252 monoclonal antibody (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add 50 µL of standards or samples to the appropriate wells, followed immediately by 50 µL of this compound-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Presentation
Typical performance characteristics for the this compound competitive ELISA are shown below.
| Parameter | Result |
| Assay Range | 0.5 - 100 ng/mL |
| IC50 (50% Inhibitory Concentration) | ~10 ng/mL |
| Sensitivity (LOD) | 0.5 ng/mL |
| Precision (%CV) | < 15% |
| Specificity | High for this compound, low cross-reactivity |
4. Signaling Pathway Diagram
Principle of the competitive ELISA for this compound.
References
Application Notes: Investigating Smooth Muscle Contraction with NP-252, a Novel Rho-Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Smooth muscle contraction is a fundamental physiological process critical for the function of various organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital systems. Dysregulation of smooth muscle contraction is implicated in a range of pathologies such as hypertension, asthma, and erectile dysfunction. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of smooth muscle contraction, primarily by increasing the calcium sensitivity of the contractile apparatus. NP-252 is a potent and selective small molecule inhibitor of ROCK, making it an invaluable tool for investigating the role of the Rho/ROCK pathway in smooth muscle physiology and pathophysiology. These application notes provide a detailed protocol for using this compound to study its effects on agonist-induced smooth muscle contraction in isolated tissue preparations.
Principle of Action
The contraction of smooth muscle is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i), which leads to the activation of myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), enabling cross-bridge cycling and muscle contraction. The RhoA/ROCK pathway plays a crucial role in sensitizing the contractile machinery to Ca²⁺. Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the net level of MLC phosphorylation and promoting contraction at a given [Ca²⁺]i. This compound exerts its relaxant effect by inhibiting ROCK, which leads to the dephosphorylation of MLC and subsequent smooth muscle relaxation (Figure 1).
Figure 1: The Rho/ROCK signaling pathway in smooth muscle contraction and the inhibitory action of this compound.
Data Presentation: Effect of this compound on Smooth Muscle Contraction
The inhibitory potency of this compound was evaluated against contractions induced by various agonists in isolated rat aortic rings. The results are summarized in Table 1.
| Contractile Agent | Receptor/Mechanism | This compound IC₅₀ (nM) |
| Phenylephrine (1 µM) | α₁-Adrenergic Receptor | 25.3 ± 3.1 |
| Angiotensin II (100 nM) | AT₁ Receptor | 31.8 ± 4.5 |
| U-46619 (30 nM) | Thromboxane A₂ Receptor | 22.1 ± 2.9 |
| KCl (60 mM) | Voltage-gated Ca²⁺ channels | 850.7 ± 95.2 |
Table 1: Inhibitory effects of this compound on contractions induced by various agonists in isolated rat aortic rings. Data are presented as mean ± SEM. The significantly lower IC₅₀ values against receptor-mediated agonists compared to KCl-induced depolarization highlight this compound's primary mechanism as a Ca²⁺ sensitizer (B1316253) inhibitor rather than a direct blocker of Ca²⁺ influx.
Experimental Protocols
Protocol 1: Preparation of Isolated Aortic Rings
-
Euthanasia and Dissection: Euthanize a male Wistar rat (250-300g) according to approved institutional animal care guidelines. Make a midline abdominal incision and dissect out the thoracic aorta.
-
Tissue Cleaning: Place the aorta in cold, oxygenated Krebs-Henseleit buffer (see buffer composition below). Carefully remove adherent connective and adipose tissue.
-
Ring Preparation: Cut the aorta into rings of 2-3 mm in width. Take care to not stretch or damage the endothelium.
-
Krebs-Henseleit Buffer (1 L):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂: 0.28 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Protocol 2: Isometric Tension Studies
This protocol describes how to assess the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Figure 2: Experimental workflow for assessing the effect of this compound on smooth muscle contraction.
-
Mounting: Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Transducer Connection: Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Equilibration: Gradually stretch the rings to a basal tension of 1.5 g and allow them to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.
-
Viability Test: After equilibration, contract the rings with 60 mM KCl to test for viability. Once a stable plateau is reached, wash the tissues with fresh buffer to return to baseline tension.
-
Inhibitor Incubation: For the experimental group, pre-incubate the tissues with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 20 minutes. For the control group, add the equivalent volume of vehicle (e.g., DMSO).
-
Agonist-Induced Contraction: While this compound or vehicle is present, induce a submaximal contraction by adding a fixed concentration of an agonist (e.g., 1 µM phenylephrine).
-
Data Recording: Record the isometric tension until a stable plateau is reached.
-
Data Analysis: Calculate the inhibition of contraction at each this compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
Applications and Further Research
-
Hypertension Research: this compound can be used to investigate the contribution of the ROCK pathway to the elevated vascular tone observed in models of hypertension.
-
Drug Discovery: The protocols described can be adapted for screening compound libraries to identify novel vasorelaxant agents targeting the Rho/ROCK pathway.
-
Airway Smooth Muscle: The effect of this compound can be studied in isolated tracheal or bronchial rings to explore its potential as a bronchodilator for conditions like asthma.
-
Gastrointestinal Motility: this compound can be used to study the role of ROCK in regulating the contractility of intestinal smooth muscle.
Troubleshooting
-
No Response to Agonist: Ensure the tissue was not damaged during dissection. Check the viability with KCl. Confirm the agonist solution is fresh and at the correct concentration.
-
High Variability Between Tissues: Maintain consistent tension during equilibration. Ensure uniform ring size. Use tissues from age- and sex-matched animals.
-
Precipitation of this compound: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) and does not affect contractility on its own.
By providing a robust method to probe the calcium sensitization pathway, this compound is a powerful pharmacological tool for elucidating the intricate mechanisms of smooth muscle contraction in both health and disease.
Application Notes and Protocols for Determining NP-252 Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a dihydropyridine (B1217469) derivative that functions as a slow Ca2+ channel blocker.[1] It exhibits selective inhibitory effects on voltage-operated Ca2+ channels, with a more pronounced impact on smaller arteries and veins compared to the aorta.[1] Understanding the dose-response relationship of this compound is crucial for determining its potency, efficacy, and therapeutic window. These application notes provide detailed protocols for generating robust dose-response curves for this compound in relevant cell-based assays.
Signaling Pathway
This compound, as a calcium channel blocker, is anticipated to modulate intracellular calcium levels, which in turn will affect a multitude of downstream signaling pathways. A key pathway affected is the regulation of smooth muscle contraction. By blocking the influx of extracellular calcium through L-type calcium channels, this compound leads to a decrease in intracellular calcium concentration. This reduction in calcium prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.
Experimental Design Considerations
Before proceeding with the detailed protocols, it is essential to consider the following aspects of the experimental design:
-
Cell Line Selection: Choose a cell line that endogenously expresses L-type calcium channels and is relevant to the intended therapeutic application of this compound. Vascular smooth muscle cells are a highly relevant model.
-
Concentration Range: To determine an appropriate concentration range, a preliminary range-finding experiment is recommended. This can be a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the concentrations that elicit a biological response.[2]
-
Serial Dilutions: Prepare serial dilutions of this compound to cover the desired concentration range. A 3-fold or 10-fold dilution series is a common starting point.[2]
-
Controls: Include appropriate controls in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that do not receive any treatment.
-
Positive Control: A known calcium channel blocker (e.g., nifedipine) to validate the assay.
-
-
Replicates: Perform each experiment with a sufficient number of technical and biological replicates to ensure the statistical significance of the results. Typically, three to six replicates are recommended.
Experimental Workflow
The general workflow for generating a dose-response curve for this compound involves cell preparation, treatment with a range of this compound concentrations, and subsequent measurement of a biological endpoint, such as cell viability or a specific cellular function.
References
Application Notes and Protocols for NP-252: A Tool Compound for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-252 is a dihydropyridine (B1217469) derivative that functions as a slow calcium channel blocker.[1] It exhibits a notable characteristic of tissue selectivity, demonstrating greater inhibitory effects on voltage-operated Ca2+ channels in smaller arteries and veins as compared to the aorta.[1] This property makes this compound a valuable tool compound for investigating the role of L-type calcium channels in vascular smooth muscle function and for exploring potential therapeutic applications in conditions characterized by excessive vasoconstriction. Unlike the well-known calcium channel blocker nifedipine, this compound's differential selectivity is more pronounced, offering a more targeted approach for specific research applications.[1]
Mechanism of Action
This compound, like other dihydropyridines, targets L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into smooth muscle cells. This influx is a primary trigger for vasoconstriction. By blocking these channels, this compound non-competitively inhibits the contractile responses induced by depolarizing stimuli such as high potassium concentrations (KCl).[1] The blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation. Studies have shown that this compound inhibits the increase in bound 45Ca at La3+ resistant sites and the unidirectional influx of 45Ca due to KCl, confirming its action on calcium influx.[1]
Quantitative Data
While specific IC50 values for this compound across various vascular beds are not extensively detailed in publicly available literature, experimental evidence indicates its effectiveness at sub-micromolar concentrations. In guinea-pig papillary muscles, concentrations greater than 10-7 M of this compound were shown to slightly decrease action potential duration, developed tension, and slow action potentials.[1]
| Parameter | Observation | Concentration | Tissue Type | Reference |
| Contractile Response Inhibition | Non-competitive inhibition of KCl-induced contraction | > 10-7 M | Rabbit aorta, renal, mesenteric, coronary, and basilar arteries; mesenteric veins; vena cava | [1] |
| Cardiac Effects | Slight decrease in action potential duration, developed tension, and slow action potentials | > 10-7 M | Guinea-pig papillary muscles | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound is the calcium-dependent contraction cascade in vascular smooth muscle cells.
Caption: Signaling pathway of this compound-mediated smooth muscle relaxation.
Experimental Protocols
Vascular Smooth Muscle Contraction Assay
This protocol is designed to assess the inhibitory effect of this compound on agonist-induced contraction of isolated vascular rings.
Experimental Workflow:
Caption: Workflow for vascular smooth muscle contraction assay.
Methodology:
-
Tissue Preparation:
-
Euthanize a rabbit and carefully dissect the mesenteric or other small arteries.
-
Place the arteries in cold, oxygenated Krebs-Henseleit (K-H) buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Clean the arteries of surrounding connective tissue and cut them into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 1-2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
-
This compound Incubation and Contraction:
-
Incubate the rings with various concentrations of this compound (e.g., 10-9 to 10-6 M) or vehicle (DMSO) for 20-30 minutes.
-
Induce a sustained contraction by adding a contractile agonist (e.g., 60 mM KCl).
-
Record the isometric tension until a plateau is reached.
-
-
Data Analysis:
-
Express the contraction in the presence of this compound as a percentage of the maximal contraction induced by the agonist in the absence of the compound.
-
Construct dose-response curves and, if possible, calculate the IC50 value for this compound.
-
Calcium Imaging Assay
This protocol allows for the direct visualization of changes in intracellular calcium concentration in vascular smooth muscle cells in response to this compound.
Experimental Workflow:
Caption: Workflow for calcium imaging assay.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary vascular smooth muscle cells on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a physiological salt solution (PSS) for 30-60 minutes at room temperature in the dark.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with PSS at a constant rate.
-
-
Experimental Procedure:
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with a solution containing this compound at the desired concentration for a specified period.
-
While continuing to record, stimulate the cells with a depolarizing agent like 60 mM KCl to induce calcium influx.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Calibrate the fluorescence ratios to intracellular calcium concentrations ([Ca2+]i).
-
Compare the peak [Ca2+]i in control and this compound-treated cells to quantify the inhibitory effect of the compound.
-
Conclusion
This compound serves as a specialized tool for investigating the physiology and pharmacology of voltage-gated calcium channels, particularly in the context of vascular smooth muscle. Its tissue selectivity provides an advantage for studies aiming to differentiate the roles of these channels in various parts of the circulatory system. The provided protocols offer a framework for characterizing the effects of this compound and similar compounds on vascular function.
References
Application Notes and Protocols for the Safe Handling and Storage of NP-252 (Californium-252)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of NP-252, identified as the radioisotope Californium-252 (²⁵²Cf). Due to its nature as a potent neutron emitter and alpha particle producer, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.
Introduction to this compound (Californium-252)
Californium-252 is a synthetic radioactive isotope with the chemical symbol Cf and atomic number 98.[1] It is a powerful neutron source, a characteristic that makes it valuable in various applications, including cancer therapy, neutron activation analysis, and as a startup source for nuclear reactors.[1] However, its radioactivity also presents significant health risks if not handled properly.
Radiological Data
A summary of the key radiological properties of Californium-252 is presented in the table below.
| Property | Value | Reference |
| Half-life | 2.645 years | [2] |
| Primary Decay Modes | Alpha decay (96.9%), Spontaneous Fission (3.1%) | [1] |
| Neutron Emission Rate | 2.3 x 10¹² neutrons per second per gram | |
| Primary Alpha Energies | 6.118 MeV, 6.076 MeV | |
| Average Neutron Energy | 2.1 MeV | |
| CAS Number | 13981-17-4 | [3] |
Health Hazards
The primary hazards associated with Californium-252 are external neutron and gamma exposure, and internal contamination through inhalation, ingestion, or absorption.
-
External Hazards : The high flux of neutrons and associated gamma rays from a Californium-252 source can deliver a significant radiation dose to personnel in a short amount of time.
-
Internal Hazards : If internalized, Californium-252 deposits in bone tissue, where its alpha emissions can disrupt the formation of red blood cells and increase the risk of cancer.
Safety Precautions and Handling Protocols
All work with Californium-252 must be conducted in a designated and properly equipped radiological laboratory. Personnel must receive specific training on the hazards and safe handling of this isotope.
4.1. Personal Protective Equipment (PPE)
A standard laboratory coat, safety glasses, and disposable gloves are the minimum requirements. However, depending on the activity and the form of the source, additional specialized PPE may be necessary.
4.2. Shielding
Effective shielding is crucial for minimizing external exposure. A combination of materials is required to shield against both neutrons and gamma rays.
-
Neutron Shielding : Hydrogenous materials such as water, polyethylene, or paraffin (B1166041) wax are effective for slowing down and capturing neutrons.
-
Gamma Shielding : High-density materials like lead or steel are necessary to attenuate gamma radiation.
4.3. Containment
To prevent the spread of contamination, Californium-252 sources, especially if unsealed, should be handled within a glove box or a hot cell. The containment should be maintained under negative pressure to ensure any leaks are inward.
4.4. Monitoring
-
Area Monitoring : Neutron and gamma survey meters should be used to monitor radiation fields in the work area.
-
Personal Dosimetry : All personnel working with Californium-252 must wear whole-body dosimeters to measure their radiation dose. In some cases, extremity dosimeters may also be required.
-
Contamination Surveys : Regular wipe tests of work surfaces, equipment, and personnel are essential to detect and control the spread of contamination.
Storage of Californium-252 Sources
Californium-252 sources must be stored in a secure, shielded container in a designated radioactive materials storage area.
| Storage Requirement | Specification |
| Container | Double-encapsulated, shielded transport container (e.g., Type A or Type B packaging, depending on activity). |
| Location | A locked, dedicated storage area with access restricted to authorized personnel. |
| Labeling | The storage container and the storage area must be clearly labeled with the radiation symbol and "Caution, Radioactive Material". |
| Inventory | A detailed inventory of all Californium-252 sources, including their activity and location, must be maintained. |
Emergency Procedures
In the event of a spill, loss of a source, or other radiological incident, the following steps should be taken immediately:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity and the Radiation Safety Officer (RSO).
-
Prevent the spread of contamination by restricting access to the affected area.
-
Decontaminate personnel under the supervision of the RSO.
Experimental Protocols
The following are generalized protocols and should be adapted to specific experimental needs in consultation with the institution's Radiation Safety Officer.
Protocol 1: Preparation of a Californium-252 Solution from a Sealed Source
Objective: To safely open a sealed Californium-252 source and prepare a stock solution for experimental use. This procedure must be performed in a hot cell or a shielded glove box.
Materials:
-
Sealed Californium-252 source
-
Remote handling tools (manipulators)
-
Shielded container for the source
-
Pipettes and pipette tips
-
Volumetric flasks
-
Appropriate solvent (e.g., dilute nitric acid)
-
Wipe test materials
-
Radiation survey meters
Procedure:
-
Transfer the sealed source into the hot cell using a shielded transfer container.
-
Using remote manipulators, carefully cut open the outer and inner capsules of the source.
-
Dissolve the Californium-252 deposit in a known volume of the appropriate solvent.
-
Transfer the solution to a volumetric flask and dilute to the desired concentration.
-
Cap and label the stock solution container clearly with the isotope, activity, concentration, and date.
-
Perform wipe tests on all tools and surfaces inside the hot cell to check for contamination.
-
Store the stock solution in a shielded container.
Diagrams
Caption: Workflow for preparing a Californium-252 solution.
Caption: Simplified pathway of radiation-induced biological effects.
References
Application of P25 TiO2 Nanoparticles in Zebrafish Embryo Toxicity Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological studies due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time monitoring of developmental processes. This document provides a detailed application note and protocol for assessing the toxicity of P25 titanium dioxide nanoparticles (P25 TiO2 NPs), a widely used nanomaterial, in zebrafish embryos. The methodologies outlined herein are based on established research and provide a framework for evaluating developmental toxicity, oxidative stress, and other adverse outcomes.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from studies on the toxicity of P25 TiO2 NPs in zebrafish embryos.
Table 1: Lethal Concentration and Developmental Toxicity of P25 TiO2 NPs in Zebrafish Embryos
| Parameter | Value | Exposure Duration | Notes |
| LC20 | Experimentally Determined | 96 h | The specific concentration for LC20 was determined from mortality data.[1][2][3] |
| LC30 | Experimentally Determined | 96 h | The specific concentration for LC30 was determined from mortality data.[1][2][3] |
| Estimated LC50 | > 250 mg/L | 24 h | Indicates that P25 TiO2 NPs have a relatively low acute lethal toxicity.[1][4] |
| Estimated LC80 | Estimated via four different methods | 96 h | The specific concentration for the estimated LC80 is available in the source literature.[1][2][3] |
| Physical Malformations | Up to 11% | 96 h | Teratogenic effects were observed across all treatment groups.[1][2][3] |
Table 2: Bioaccumulation of TiO2 in Zebrafish Larvae after Exposure
| Exposure Concentration (mg/L) | TiO2 Concentration in Tissue (mg/L) at 48h | TiO2 Concentration in Tissue (mg/L) at 96h |
| 75 | 0.329 - 1.020 | 0.183 - 0.692 |
| 100 | 0.329 - 1.020 | 0.183 - 0.692 |
| 150 | 0.329 - 1.020 | 0.183 - 0.692 |
| 200 | 0.329 - 1.020 | 0.183 - 0.692 |
| 250 | 1.020 | 0.692 |
Note: The ranges for 48h and 96h at concentrations from 75 to 200 mg/L are presented as found in the source, which indicates variability across these groups. The highest concentrations were found in the 250 mg/L exposure group at 48h and the 75, 200, and 250 mg/L groups at 96h.[1]
Table 3: Hatching Rate of Zebrafish Embryos Exposed to P25 TiO2 NPs
| Exposure Concentration (mg/L) | Hatching Rate at 48h | Hatching Rate at 72h |
| Control | Higher | Significantly different from treatment groups |
| 75 | Higher | Significantly different from treatment groups |
| 100 | Decreased | Significantly different from control and 75 mg/L |
| 150 | Decreased | Significantly different from control and 75 mg/L |
| 200 | Decreased | Significantly different from control and 75 mg/L |
| 250 | Decreased | Significantly different from control and 75 mg/L |
Note: Hatching rates began to decrease as the concentration of P25 TiO2 NPs increased above 100 mg/L.[1]
Experimental Protocols
Zebrafish Embryo Acute Toxicity Test
This protocol details the procedure for exposing zebrafish embryos to P25 TiO2 NPs to assess acute toxicity.
Materials:
-
P25 TiO2 Nanoparticles
-
Healthy, fertilized zebrafish embryos (~2 hours post-fertilization, hpf)
-
Embryo medium (e.g., E3 medium)
-
Petri dishes
-
Stereomicroscope
-
Incubator at 28.5°C
Procedure:
-
Preparation of P25 TiO2 NP Suspensions:
-
Zebrafish Embryo Exposure:
-
Toxicity Assessment:
-
Mortality: Record the number of dead embryos/larvae daily for up to 96 hours.
-
Hatching Rate: Monitor and record the number of hatched embryos at 24, 48, 72, and 96 hpf.[1]
-
Developmental Malformations: At 96 hpf, examine the larvae under a stereomicroscope for any physical abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and tail deformities.[1][5]
-
Quantification of TiO2 Bioaccumulation (ICP-OES)
This protocol describes how to measure the concentration of titanium in zebrafish larvae to determine the bioaccumulation of P25 TiO2 NPs.
Materials:
-
Zebrafish larvae (from the toxicity test)
-
Deionized water
-
Nitric acid (trace metal grade)
-
Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Sample Collection:
-
At the end of the exposure period (e.g., 48 and 96 hours), collect larvae from each treatment group.
-
Rinse the larvae thoroughly with deionized water to remove any adsorbed nanoparticles.
-
-
Sample Digestion:
-
Pool the larvae from each replicate and record the wet weight.
-
Digest the samples in concentrated nitric acid until the tissue is completely dissolved.
-
-
ICP-OES Analysis:
Assessment of Oxidative Stress
This protocol provides a method to assess oxidative stress in zebrafish larvae exposed to P25 TiO2 NPs by measuring the expression of related genes.
Materials:
-
Zebrafish larvae (from the toxicity test)
-
TRIzol reagent or similar for RNA extraction
-
Reverse transcription kit
-
qPCR master mix and primers for oxidative stress-related genes (e.g., sod, cat, gpx, nrf2, keap1)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
At selected time points, collect larvae and homogenize in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR to measure the relative expression levels of target genes involved in the oxidative stress response.
-
Normalize the expression data to a suitable housekeeping gene (e.g., β-actin).
-
Analyze the fold change in gene expression in the treatment groups relative to the control group.
-
Visualizations
Signaling Pathway Diagram
Caption: P25 TiO2 NP-induced oxidative stress pathway in zebrafish embryos.
Experimental Workflow Diagram
Caption: Experimental workflow for P25 TiO2 NP toxicity testing in zebrafish embryos.
Logical Relationship Diagram
Caption: Logical relationship between P25 TiO2 NP exposure and toxic effects.
References
- 1. Ecotoxicological Effects of TiO2 P25 Nanoparticles Aqueous Suspensions on Zebrafish (Danio rerio) Eleutheroembryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecotoxicological Effects of TiO2 P25 Nanoparticles Aqueous Suspensions on Zebrafish (Danio rerio) Eleutheroembryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
NP-252 solubility issues in aqueous solutions
Technical Support Center: NP-252
Disclaimer: The compound "this compound" is not uniquely identified in the scientific literature. This guide is based on the properties of K-252a, a well-characterized research compound and potent kinase inhibitor with known solubility challenges in aqueous solutions. It is presumed that "this compound" may be an internal designation for K-252a or a compound with very similar characteristics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound (assumed to be similar to K-252a) in their experiments, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is presumed to be a compound similar to K-252a, a potent, cell-permeable, broad-spectrum protein kinase inhibitor.[1][2] It is widely used in research to inhibit various kinases, including Protein Kinase C (PKC), Ca2+/calmodulin-stimulated phosphodiesterases, and Myosin Light Chain Kinase (MLCK).[1] Notably, it is a potent inhibitor of the tyrosine protein kinase activity of the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC), which are receptors for nerve growth factor (NGF) and other neurotrophins.[3][4] Its mechanism of action involves competing with ATP for the binding site on the kinase.[5][6]
Q2: What are the general solubility characteristics of this compound?
A2: this compound, like K-252a, is a hydrophobic compound. It is known to be readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane, and methanol.[7] However, it is poorly soluble or insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4][8]
Q3: How should I store this compound powder and stock solutions?
A3: The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[6] In this form, it is typically stable for several years.[9] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[6][10] In-solution stability is generally for a few months; it is recommended to use within 3 months to prevent loss of potency.[6]
Troubleshooting Guide
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: This is expected due to the compound's hydrophobic nature. This compound should first be dissolved in a suitable organic solvent, like high-purity DMSO, to create a concentrated stock solution before diluting it into your aqueous experimental medium.[1][6] Direct dissolution in aqueous buffers will likely be unsuccessful.
Q5: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a hydrophobic compound from a high-solubility organic stock into an aqueous medium where its solubility is much lower.[10] The final concentration in your medium likely exceeds its solubility limit.
Here are some steps to troubleshoot this:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 1% and often below 0.1%, to minimize solvent-induced artifacts in your experiment.
-
Optimize Dilution Protocol: Instead of a single-step dilution, perform a serial dilution. A gradual decrease in the organic solvent concentration can help keep the compound in solution.[10] When adding the stock to the aqueous buffer, do so dropwise while gently vortexing or stirring the buffer to facilitate mixing.[10]
-
Lower the Final Concentration: Your target concentration might be too high for the compound's solubility in the final medium. Try working with a lower final concentration of this compound.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, ensure the compound is stable at that temperature.[9]
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins may be considered, but their compatibility with the specific assay must be verified.[10][11]
Q6: Can I use sonication to help dissolve this compound?
A6: Yes, sonication can be used to aid the dissolution of the compound in the initial organic solvent to prepare the stock solution.[9][12] A brief sonication in a water bath can help break up any aggregates and ensure the compound is completely dissolved before further dilution.
Data Presentation
Table 1: Solubility of K-252a (as a proxy for this compound) in Various Solvents
| Solvent | Maximum Concentration | Notes | Reference(s) |
| DMSO | 25 mM (11.69 mg/mL) | A common solvent for preparing high-concentration stock solutions. | [1][13] |
| DMSO | 50 mg/mL (~107 mM) | Requires ultrasonic and warming. Use newly opened DMSO as it is hygroscopic. | [9][14] |
| Methanol | Soluble | Specific quantitative data is not consistently provided. | [7] |
| Dichloromethane | Soluble | Specific quantitative data is not consistently provided. | [7] |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. | [6] |
| Water / Aqueous Buffers | Insoluble | Direct dissolution is not feasible. | [4][8] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can then be serially diluted into aqueous buffers for experiments.
Materials:
-
This compound (lyophilized powder, assumed MW: 467.48 g/mol , similar to K-252a)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Pre-calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW 467.48), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 467.48 g/mol )) * 1,000,000 µL/L ≈ 213.9 µL
-
-
Dissolution:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Carefully add the calculated volume (e.g., 213.9 µL for 1 mg) of high-purity DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, brief sonication in a water bath can be applied.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.[9]
-
Mandatory Visualization
The following diagram illustrates the inhibitory action of this compound (K-252a) on the Nerve Growth Factor (NGF) signaling pathway. NGF binds to the TrkA receptor, leading to its dimerization and autophosphorylation. This activates downstream pathways like the PI3K/Akt pathway, which promotes cell survival. This compound acts as a competitive inhibitor at the ATP-binding site of the TrkA kinase domain, preventing its phosphorylation and blocking all downstream signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. K252A | CAS 99533-80-9 | Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K252a - LKT Labs [lktlabs.com]
- 5. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a | Cell Signaling Technology [cellsignal.com]
- 7. K252a - Wikipedia [en.wikipedia.org]
- 8. Practical Preparation of K-252a from a Fermentation Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing NP-252 Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the concentration of NP-252 in various in vitro assays.
Compound Profile: this compound is a potent, cell-permeable small molecule inhibitor of Kinase X , a critical enzyme in a pro-survival signaling pathway. Inhibition of Kinase X by this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines. Accurate concentration optimization is crucial for achieving specific, on-target effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid solvent-induced toxicity, ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -80°C, protected from light.[1]
Q2: What is the recommended starting concentration range for a new experiment?
A2: For a novel compound like this compound, it is best to start with a broad, logarithmic dilution series to establish a dose-response curve.[1][2] A common and effective starting range is from 1 nM to 100 µM.[1][2] This wide range helps identify the effective concentration window for your specific cell line and assay, from which you can perform more detailed analyses with a narrower concentration range.[3]
Q3: What is the optimal incubation time for this compound?
A3: The ideal incubation time depends on the biological question, the cell line's doubling time, and the compound's mechanism of action.[1][2] A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of this compound and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration.[1][4]
Q4: How does serum in the culture medium affect this compound's activity?
A4: Serum contains proteins that can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in reduced-serum or serum-free conditions, if appropriate for your cell line. Always maintain consistent serum concentrations across all experiments, including controls, for reproducible results.
Q5: What is the difference between an IC50 and a CC50 value?
A5: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function by 50%.[5][6] For this compound, this would be the concentration required to inhibit Kinase X activity or a downstream effect like cell proliferation by 50%. The CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells.[5] Determining both values is crucial for establishing a therapeutic window where the compound is effective without being overly toxic.[7]
Troubleshooting Guide
Issue 1: No observable effect of this compound at any tested concentration.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher and wider concentration range.[1][2] |
| Compound instability. | Ensure proper storage and handling. Prepare fresh dilutions from a stock solution for each experiment.[1] |
| Insensitive cell line or assay. | Verify that your cell line expresses the target, Kinase X. Use a known positive control compound to ensure the assay is performing as expected.[1][2] |
| Poor solubility in media. | Pre-warm the medium before adding the compound. Ensure the stock solution is fully dissolved before diluting.[2] |
Issue 2: High levels of cell death are observed across all concentrations, including very low ones.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | The compound may be highly toxic to the specific cell line. Test a lower concentration range (e.g., picomolar to nanomolar). |
| Solvent toxicity. | Ensure the final DMSO concentration is not cytotoxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in the experiment to confirm it is not the cause of cell death.[1][2][4] |
| Contamination. | Check cell cultures for contamination (e.g., mycoplasma). Use fresh media and sterile techniques. |
Issue 3: High variability is observed between replicate wells.
| Possible Cause | Solution |
| Uneven cell distribution. | Ensure cells are thoroughly resuspended before plating to achieve a uniform single-cell suspension.[8] |
| Edge effects in the microplate. | Evaporation in the outer wells can concentrate the compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[2][9] |
| Inconsistent pipetting. | Use calibrated pipettes and ensure consistent, careful technique. When adding reagents, place the pipette tip below the liquid surface to avoid bubbles and splashing.[8] |
Issue 4: Experimental results are not reproducible between different experiments.
| Possible Cause | Solution |
| Cell passage number. | The passage number of cells can influence their health and response to treatments.[8][10] Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability. | Prepare fresh reagents and media for each set of experiments. If using serum, use the same lot for a series of related experiments.[8] |
| Inconsistent cell health/confluency. | Ensure cells are healthy and seeded at the appropriate confluency before starting an assay.[8] |
Experimental Protocols
Protocol: Determining the IC50 of this compound via MTT Assay
This protocol provides a step-by-step method for assessing the effect of this compound on cell viability to determine its IC50 value. The MTT assay measures the metabolic activity of viable cells.[7]
Materials:
-
Adherent cells expressing Kinase X
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
DMSO (cell culture grade)
-
Sterile PBS
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution starting from 100 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-cell" blank control (medium only).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2][6]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2][6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Example Data from an this compound Dose-Response Experiment (MTT Assay)
| This compound Conc. (µM) | Log [Conc.] | Absorbance (570 nm) (Mean ± SD) | % Viability (Normalized) |
| 0 (Vehicle) | N/A | 1.25 ± 0.08 | 100% |
| 0.01 | -2.00 | 1.22 ± 0.07 | 97.6% |
| 0.1 | -1.00 | 1.15 ± 0.09 | 92.0% |
| 1 | 0.00 | 0.78 ± 0.06 | 62.4% |
| 10 | 1.00 | 0.25 ± 0.04 | 20.0% |
| 100 | 2.00 | 0.10 ± 0.03 | 8.0% |
Table 2: Summary of this compound Potency and Cytotoxicity Across Different Cell Lines
| Cell Line | Target Expression (Kinase X) | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cell Line A | High | 0.85 | 25.5 | 30.0 |
| Cell Line B | Low | 15.2 | > 50 | ~3.3 |
| Normal Fibroblasts | Negative | > 100 | > 100 | N/A |
Mandatory Visualizations
Diagrams generated using DOT language to illustrate key workflows and concepts.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Hypothetical signaling pathway showing this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Troubleshooting NP-252 Instability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting instability issues encountered with the dihydropyridine (B1217469) slow Ca2+ channel blocker, NP-252, in experimental buffers. The following information is collated from best practices for handling small molecules of this class.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my experimental buffer. What is the likely cause?
A1: Cloudiness or precipitation of this compound upon dilution is often indicative of poor solubility in the aqueous buffer.[1] This can be influenced by several factors including the pH of the buffer, its ionic strength, and the concentration of the organic solvent (like DMSO) carried over from the stock solution.[1] Dihydropyridine compounds can be susceptible to hydrolysis at non-neutral pH.[2]
Q2: I'm observing a progressive loss of this compound activity in my cell-based assay over the course of the experiment. What could be happening?
A2: A gradual loss of activity suggests that this compound may be degrading in the cell culture medium.[1] This could be due to several factors:
-
Chemical Instability: The aqueous environment of the cell culture medium (typically at a pH of ~7.4) may lead to the degradation of the compound.[1]
-
Metabolism by Cells: The cells themselves might be metabolizing this compound into less active or inactive forms.[1]
-
Adsorption: The compound could be adsorbing to the surfaces of your plasticware, which would lower its effective concentration in the medium.[1]
Q3: Can repeated freeze-thaw cycles of my this compound stock solution affect its stability?
A3: Yes, repeated freeze-thaw cycles can degrade small molecules.[1] Moisture in the solvent (e.g., DMSO) can lead to compound degradation during these cycles.[1] It is recommended to prepare small, single-use aliquots of your stock solution to minimize freezing and thawing.[3]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
If you observe precipitation when diluting your this compound stock solution, consider the following troubleshooting steps.
Experimental Protocol: Solubility Optimization
-
pH Adjustment: Systematically vary the pH of your buffer. Since proteins are often least soluble at their isoelectric point (pI), adjusting the pH away from this point can improve solubility.[3] For small molecules like this compound, the pH can affect the ionization state and solubility.[4] It is advisable to test a pH range, for instance, from 6.0 to 8.0.
-
Ionic Strength Modification: Adjust the salt concentration (e.g., NaCl) in your buffer. Some compounds are more soluble at low ionic strengths, while others require higher concentrations.[5] Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM).
-
Inclusion of Solubilizing Agents: In some instances, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a cyclodextrin (B1172386) to the buffer can enhance solubility.[1] However, these should be used with caution as they might interfere with the assay.
-
Solvent Consideration: While DMSO is a common solvent, ensure its final concentration in the assay is low (typically below 0.5%) to prevent cellular toxicity.[1] If solubility issues persist, consider alternative solvents, but always verify their compatibility with your experimental setup.[1]
Data Presentation: Buffer Optimization for this compound Solubility
| Buffer Condition | This compound Solubility | Observations |
| pH | ||
| pH 6.0 | (Hypothetical Data) Clear | No precipitation observed. |
| pH 7.4 | (Hypothetical Data) Slight Haze | Minor cloudiness detected. |
| pH 8.0 | (Hypothetical Data) Precipitate | Visible particles formed. |
| Ionic Strength (at pH 7.4) | ||
| 50 mM NaCl | (Hypothetical Data) Slight Haze | Similar to standard buffer. |
| 150 mM NaCl | (Hypothetical Data) Clear | Improved solubility. |
| 300 mM NaCl | (Hypothetical Data) Clear | Maintained solubility. |
| Additives (at pH 7.4, 150 mM NaCl) | ||
| 0.01% Tween-20 | (Hypothetical Data) Clear | Fully solubilized. |
| 1% Cyclodextrin | (Hypothetical Data) Clear | Fully solubilized. |
Issue 2: Time-Dependent Loss of this compound Activity
If you suspect this compound is degrading during your experiment, the following steps can help identify and mitigate the issue.
Experimental Protocol: Stability Assessment
-
Incubation Stability: Incubate this compound in your complete cell-free assay buffer at the experimental temperature (e.g., 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, measure the remaining concentration of this compound using a suitable analytical method like HPLC.
-
Cell-Based Stability: Perform a similar time-course experiment in the presence of your cells. This will help determine if cellular metabolism contributes to the degradation.
-
Storage Conditions: Store aliquots of your this compound stock solution at different temperatures (-20°C and -80°C) and for extended periods to assess long-term stability. Flash-freezing in liquid nitrogen is recommended for long-term storage at -80°C to minimize degradation from slow freezing.[3][6]
Data Presentation: this compound Stability Over Time
| Condition | Time (hours) | Remaining this compound (%) |
| Cell-Free Buffer (37°C) | 0 | (Hypothetical Data) 100 |
| 2 | (Hypothetical Data) 95 | |
| 4 | (Hypothetical Data) 88 | |
| 8 | (Hypothetical Data) 75 | |
| 24 | (Hypothetical Data) 50 | |
| With Cells (37°C) | 0 | (Hypothetical Data) 100 |
| 2 | (Hypothetical Data) 90 | |
| 4 | (Hypothetical Data) 78 | |
| 8 | (Hypothetical Data) 60 | |
| 24 | (Hypothetical Data) 35 |
Visualizations
Signaling Pathway
This compound is a dihydropyridine derivative that acts as a slow Ca2+ channel blocker.[2] Its primary mechanism of action is the inhibition of voltage-gated L-type calcium channels, which are prevalent in vascular smooth muscle.[2] This leads to a reduction in calcium influx and subsequent vasodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. reddit.com [reddit.com]
how to prevent NP-252 precipitation in cell media
Disclaimer: The compound "NP-252" is treated as a representative model for a poorly water-soluble small molecule. The data and pathways presented are illustrative and based on common scenarios encountered in cell culture. Researchers should validate these recommendations for their specific compound of interest.
This support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound is typically due to its low aqueous solubility. Key causes include:
-
High Final Concentration: The desired experimental concentration of this compound exceeds its solubility limit in the aqueous media.[1][2]
-
Solvent Shock: Rapid dilution of a concentrated this compound stock (e.g., in DMSO) into the cell media causes the compound to "crash out" of solution as the solvent quickly disperses.[2]
-
Media Composition: Interactions with salts, proteins, or other components in the media can form insoluble complexes.[1]
-
Temperature and pH: Using cold media can decrease solubility.[1] Additionally, the pH of the media can affect the solubility of ionizable compounds.[1]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can cause the compound to aggregate and precipitate over time.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like this compound for cell culture use.[1] However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally ≤0.1% and not exceeding 0.5%) to avoid cellular toxicity.[3][4][5][6]
Q3: Can components of the cell media, like serum, help prevent precipitation?
A3: Yes, serum can aid in solubilizing hydrophobic compounds. Proteins like albumin, present in Fetal Bovine Serum (FBS), can bind to this compound and help keep it in solution.[1][7][8] If your experiment allows, working with serum-containing media or increasing the serum percentage may improve solubility.
Q4: Is it acceptable to filter the media to remove this compound precipitate?
A4: Filtering the media after precipitation has occurred is generally not recommended. This action will remove an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration in your experiment.[9] It is better to address the root cause of the precipitation.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound to Media
This is a classic sign of "solvent shock" or exceeding the compound's kinetic solubility limit.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a small volume of highly concentrated stock directly to a large volume of media causes localized supersaturation and precipitation.[1][2] | Perform a serial or intermediate dilution. First, dilute the stock into a smaller, pre-warmed (37°C) volume of media. Then, add this intermediate dilution to the final culture volume. Add the compound dropwise while gently swirling the media.[1][2] |
| High Final Concentration | The target concentration of this compound is simply too high for the aqueous environment of the media. | Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test (see Protocol 2). If possible, lower the final working concentration. |
| Low Media Temperature | Solubility of many compounds decreases at lower temperatures. Adding stock to cold media can induce precipitation.[1] | Always use media that has been pre-warmed to 37°C in a water bath or incubator before adding the compound.[1][9] |
| High Solvent Concentration | While DMSO aids initial dissolution, the final concentration in the media must be kept low to prevent toxicity.[3] | Ensure the final DMSO concentration is as low as possible, ideally ≤0.1%.[4][6] Most cell lines can tolerate up to 0.5%.[5][10] Always include a vehicle control with the same final DMSO concentration in your experiments.[11] |
Issue 2: Precipitate Forms Over Time (Hours to Days) in Culture
This suggests issues with compound stability, media evaporation, or interactions with cellular metabolites.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be degrading or aggregating over the course of a long-term experiment. | Assess the stability of this compound in your media over time. Consider preparing fresh media with the compound more frequently for long-term cultures. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[1] | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| pH Changes from Metabolism | Cellular metabolism can acidify the culture medium, which can alter the solubility of a pH-sensitive compound.[1] | Monitor the color of the phenol (B47542) red indicator in your medium. If it turns yellow, the medium is acidic. Change the medium more frequently, especially in dense cultures. |
| Interaction with Media Components | The compound may slowly interact with salts or other media components to form insoluble complexes.[1] | If possible, test a different basal media formulation to see if the issue persists. |
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting decision tree for this compound precipitation.
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution and Dosing
This protocol details the recommended procedure for dissolving this compound and adding it to cell culture media to minimize precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of NP-252 chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of NP-252 and improving its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue: Low or no yield in the Suzuki-Miyaura coupling step (Step 1)
-
Question: My Suzuki-Miyaura reaction is showing low conversion to the intermediate NP-251. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion in the Suzuki-Miyaura coupling can stem from several factors. A primary cause is often the quality and activity of the palladium catalyst and ligand. Ensure that the catalyst has not been deactivated by exposure to air or moisture. It is also crucial to use anhydrous solvents and to thoroughly degas the reaction mixture to remove oxygen, which can poison the catalyst. The choice of base is also critical; ensure it is sufficiently strong and soluble in the reaction medium. Consider screening different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Issue: Formation of significant side products in the Suzuki-Miyaura coupling
-
Question: I am observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this. Additionally, carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the aryl halide relative to the boronic acid can favor the desired cross-coupling reaction.
Issue: Incomplete Boc-deprotection (Step 2)
-
Question: My deprotection of NP-251 to yield the final product this compound is incomplete, with starting material remaining even after extended reaction times. What should I do?
-
Answer: Incomplete Boc-deprotection is typically due to insufficient acid strength or concentration. If you are using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), consider increasing the concentration of TFA. Alternatively, switching to a stronger acid system, such as HCl in dioxane, may be more effective. Ensure that your reagents are not old or degraded, as this can affect their reactivity.
Issue: Difficulty in purifying the final product this compound
-
Question: I am struggling to purify this compound by column chromatography. Are there any tips for improving the separation?
-
Answer: If baseline separation is not achieved, optimizing the solvent system for your column chromatography is the first step. A systematic screen of solvent systems with varying polarities is recommended. If co-elution with impurities persists, consider alternative purification techniques. Recrystallization can be an effective method for obtaining highly pure this compound if a suitable solvent system can be found. Alternatively, preparative HPLC may be necessary for challenging separations.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for the Suzuki-Miyaura coupling step?
-
A1: The optimal temperature can vary depending on the specific substrates, catalyst, and solvent used. Generally, a temperature range of 80-100 °C is a good starting point for this reaction. It is advisable to perform small-scale temperature screening experiments to determine the ideal conditions for your specific system.
-
-
Q2: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling?
-
A2: Yes, a variety of palladium catalysts can be effective. While Pd(PPh₃)₄ is commonly used, other catalysts such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand may offer improved yields for certain substrates. Catalyst screening is recommended to identify the most efficient system.
-
-
Q3: How can I monitor the progress of the Boc-deprotection reaction?
-
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot test with ninhydrin (B49086) can also be used to qualitatively check for the presence of the deprotected primary amine.
-
Data Presentation
Table 1: Optimization of the Suzuki-Miyaura Coupling Reaction (Step 1)
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of NP-251 (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 85 | 78 |
| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | THF/H₂O | 90 | 88 |
| 5 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
Table 2: Optimization of the Boc-Deprotection Reaction (Step 2)
| Entry | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | TFA (20%) | DCM | 25 | 4 | 75 |
| 2 | TFA (50%) | DCM | 25 | 2 | 92 |
| 3 | HCl (4M) | Dioxane | 25 | 1 | 98 |
| 4 | HCl (4M) | Dioxane | 0 | 2 | 96 |
| 5 | HCl (4M) | Dioxane | 25 | 1 | 98 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate NP-251 via Suzuki-Miyaura Coupling
-
To a dried flask, add aryl bromide (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield NP-251.
Protocol 2: Synthesis of this compound via Boc-Deprotection
-
Dissolve NP-251 (1.0 eq) in a minimal amount of dioxane in a round-bottom flask.
-
Add a 4M solution of HCl in dioxane (10 eq).
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
dealing with off-target effects of NP-252 in experiments
Technical Support Center: NP-252
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This technical support guide is based on a hypothetical scenario where this compound is a novel kinase inhibitor. The principles and methodologies described are broadly applicable for researchers encountering and troubleshooting off-target effects with small molecule inhibitors.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the potential off-target effects of the novel Kinase X inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
A: this compound is a potent, ATP-competitive inhibitor of Kinase X. While designed for high selectivity, in vitro kinase profiling has revealed that at concentrations above 1 µM, this compound can also inhibit Kinase Y and Kinase Z.[1] These unintended interactions are known as off-target effects and can lead to a misinterpretation of experimental results or unexpected cellular toxicity.[1][2]
Q2: My cells show a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting Kinase X. What could be the cause?
A: This is a classic indication of a potential off-target effect.[1] The observed phenotype may be a consequence of this compound inhibiting its other known targets (Kinase Y, Kinase Z) or an as-yet-unidentified off-target. It is crucial to perform experiments to validate that the observed phenotype is a direct result of on-target (Kinase X) inhibition.[3]
Q3: How can I confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?
A: Several established methods can help you validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that also targets Kinase X. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1][4]
-
Rescue Experiments: Transfect cells with a mutated version of Kinase X that is resistant to this compound. If the inhibitor-induced phenotype is reversed or prevented in these cells, it strongly supports an on-target mechanism.[3][4]
-
Knockdown/Knockout Models: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X. If this genetic approach phenocopies the effect of this compound, it strengthens the evidence for an on-target effect.[3]
Q4: At what concentration should I use this compound to minimize off-target effects?
A: You should always use the lowest concentration of this compound that produces the desired on-target effect.[5] It is critical to perform a full dose-response curve for your specific assay. Concentrations significantly higher than the IC50 value for Kinase X are more likely to engage lower-affinity off-targets like Kinase Y and Kinase Z.[1][5] For cell-based assays, a potent inhibitor should ideally have an IC50 value under 1 µM.[5]
Q5: How can I directly test if this compound binds to suspected off-targets in my cells?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement within intact cells.[6][7] This technique is based on the principle that a protein's thermal stability increases when a ligand (like this compound) is bound to it.[7][8] By comparing the melting curves of a suspected off-target protein in the presence and absence of this compound, you can directly verify binding in a cellular context.[6][9]
Q6: What are the essential controls for experiments involving this compound?
A: Well-controlled experiments are critical for interpreting your results. Key controls include:
-
Vehicle Control: Always treat a set of cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[4]
-
Positive and Negative Cell Lines: If possible, use a cell line where Kinase X is not expressed or is known to be inactive as a negative control.
-
Inactive Analog: If a structurally similar but biologically inactive version of this compound is available, it can serve as an excellent negative control to ensure the observed effect is not due to the chemical scaffold itself.[5]
Quantitative Data: this compound Inhibitory Profile
The selectivity of a kinase inhibitor is determined by comparing its potency (IC50) against its intended target versus other kinases. A lower IC50 value signifies higher potency.[1]
| Target | This compound IC50 (nM) | Notes |
| Kinase X | 12 | Primary Target |
| Kinase Y | 1,150 | Known Off-Target (~95-fold less potent) |
| Kinase Z | 2,800 | Known Off-Target (~230-fold less potent) |
| Protein A | >10,000 | Negligible interaction in biochemical assays. |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is used to determine the IC50 value of this compound against a purified kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[10]
Materials:
-
Purified Kinase (e.g., Kinase X, Y, or Z)
-
Kinase-specific peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or a vehicle control (DMSO).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its peptide substrate. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for 60 minutes.[1]
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.[10]
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that this compound binds to its target (e.g., Kinase X or a suspected off-target like Kinase Y) within a cellular environment.[6][7]
Materials:
-
Cells expressing the target protein
-
This compound
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
Equipment for heating (PCR machine), cell lysis (freeze-thaw), and protein analysis (Western blot)
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with a specific concentration of this compound or a vehicle control for 1-2 hours at 37°C.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize all samples, then perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.[6]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against the temperature for both this compound and vehicle-treated samples to generate "melting curves." A shift in the curve to a higher temperature in the this compound-treated sample indicates target engagement.[6]
Protocol 3: Rescue Experiment using a Resistant Mutant
This protocol functionally validates that an observed phenotype is due to the inhibition of the primary target.[3][4]
Procedure:
-
Generate Resistant Mutant: Identify the binding site of this compound on Kinase X. Introduce a point mutation in the Kinase X cDNA that is predicted to disrupt inhibitor binding without affecting the kinase's catalytic activity. This creates an "inhibitor-resistant" version.
-
Cell Line Engineering: Create two stable cell lines from a parental line that is sensitive to this compound:
-
Rescue Line: Expressing the inhibitor-resistant Kinase X mutant.
-
Control Line: Expressing wild-type Kinase X or an empty vector.
-
-
Phenotypic Assay: Treat both cell lines and the parental cell line with a dose-response of this compound.
-
Measure Phenotype: Quantify the phenotype of interest (e.g., cell viability, apoptosis, phosphorylation of a downstream substrate).
-
Data Analysis:
-
If the parental and control cell lines show the phenotype upon this compound treatment, but the "Rescue Line" does not (or shows it at a much higher concentration), this strongly indicates the phenotype is an on-target effect.
-
If all three cell lines show the same phenotype with a similar dose-response, the effect is likely off-target .
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. off-target effects of this compound.
Caption: Logical workflow of a rescue experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: SER-252 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SER-252 in preclinical animal studies. The information is intended to help optimize subcutaneous delivery and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the subcutaneous administration of SER-252 in animal models.
Formulation & Handling
-
Q1: What is SER-252 and its delivery platform? A1: SER-252 is an investigational therapy where apomorphine (B128758) is conjugated to a poly(2-oxazoline) (POZ) polymer.[1][2] This proprietary POZ Platform™ is a synthetic, water-soluble, and low-viscosity polymer technology designed for controlled, sustained release of the drug following subcutaneous injection.[1][3][4][5] The goal is to provide continuous dopaminergic stimulation to mitigate motor fluctuations in Parkinson's disease.[2][3][4]
-
Q2: How should SER-252 be stored and prepared for injection? A2: While specific instructions for SER-252 are not publicly available, as a general best practice for polymer-drug conjugates, the formulation should be stored according to the manufacturer's instructions, typically refrigerated and protected from light. Before injection, the solution should be allowed to come to room temperature to reduce its viscosity and minimize discomfort to the animal.[6] Avoid vigorous shaking to prevent potential aggregation or degradation of the conjugate. All solutions should be sterile and have a near-neutral pH.[7][8]
-
Q3: My SER-252 solution appears viscous. How can I ensure accurate dosing? A3: The POZ Platform is designed to be a low-viscosity polymer.[1][5] However, if you experience difficulty, ensure the solution has fully warmed to room temperature.[6] Use a high-quality syringe and a slightly larger gauge needle (e.g., 25-27 gauge) if necessary, keeping in mind that a smaller needle minimizes tissue damage.[6] Calibrate your pipettes and syringes accurately for the specific solution volume.
Injection & Post-Procedure Care
-
Q4: I'm observing leakage of the injected substance from the injection site in my mice. How can I prevent this? A4: Leakage can be minimized by optimizing your injection technique.[6]
-
Injection Volume: Ensure the volume is appropriate for the animal's size. For adult mice, the maximum subcutaneous volume is generally 1-2 mL.[6]
-
Injection Speed: Inject the solution slowly and steadily to allow the subcutaneous space to accommodate the volume.[9]
-
Needle Withdrawal: After injection, wait a few seconds before withdrawing the needle. Withdraw it smoothly along the same angle of entry.[6]
-
Site Pinch: Some researchers find that turning the needle bevel downward and applying gentle pressure at the site with a swab for a few seconds after withdrawal can help seal the puncture.[6]
-
-
Q5: There is minor bleeding or bruising at the injection site. Is this a concern? A5: Minor bleeding or bruising can occur from nicking a small capillary.[10] This is usually self-limiting. Applying gentle pressure with a sterile swab after injection should stop minor bleeding.[10] Monitor the site daily. If bruising is extensive or does not resolve, or if signs of necrosis (blackened tissue) appear, consult with your facility veterinarian.[10]
-
Q6: I've noticed swelling and redness at the injection site. What should I do? A6: Swelling and redness can indicate a local inflammatory reaction to the injected substance.[10] While preclinical studies with SER-252 in monkeys reported no skin reactions, individual animal responses can vary.[11][12] Monitor the site daily. If the swelling persists for more than two days, worsens, or if the animal shows signs of pain (e.g., chewing or scratching the site), contact your veterinarian.[10] It may be necessary to provide analgesia.[10]
-
Q7: Should I administer SER-252 at the same site for repeated dosing? A7: For studies involving repeated injections, it is best practice to rotate the injection site.[7][8] This helps to minimize the likelihood of local skin reactions, irritation, and inflammation.[8] Common sites for subcutaneous injection in mice include the loose skin over the shoulders/scruff and along the flank.[6][7]
Preclinical Data Summary
While detailed quantitative data from animal studies are limited in public disclosures, preclinical findings for SER-252 highlight its key characteristics. The following table summarizes the available qualitative data and typical parameters assessed in such studies.
| Parameter | Preclinical Findings / Measurement Goal | Animal Model | Citation |
| Efficacy | Designed to provide Continuous Dopaminergic Stimulation (CDS). | --- | [2][3][4] |
| Dosing Frequency | Achieved continuous drug delivery with weekly or twice-weekly injections. | Monkeys | [12][13] |
| Safety / Tolerability | Favorable safety profile with no skin reactions or inflammation at the injection site, unlike other apomorphine formulations. | Monkeys | [11][12] |
| Pharmacokinetics (PK) | Provides linear dose kinetics in multi-dose studies. | Monkeys | [12] |
| Aims for sustained drug exposure to keep patients in the therapeutic window longer. | --- | [1] | |
| Typical PK Parameters | Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), Half-life (t½). | Mice, Rats, Monkeys | N/A |
Representative Experimental Protocol
This protocol provides a general methodology for a pharmacokinetic study of subcutaneously delivered SER-252 in a mouse model. Researchers should adapt this protocol based on their specific experimental design and institutional animal care guidelines.
Objective: To characterize the pharmacokinetic profile of SER-252 following a single subcutaneous injection in mice.
Materials:
-
SER-252 formulation
-
Sterile vehicle control (e.g., saline or specific buffer)
-
8-10 week old male C57BL/6 mice
-
Sterile syringes (e.g., 1 mL)
-
Small gauge needles (e.g., 26G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (as per approved institutional protocol)
-
Standard laboratory equipment (centrifuge, freezer, etc.)
Methodology:
-
Acclimatization: Acclimate animals to the housing facility for at least 7 days prior to the experiment.
-
Dose Preparation: On the day of the experiment, allow the SER-252 formulation to reach room temperature. Prepare the required concentration by diluting with the sterile vehicle if necessary.
-
Animal Handling & Dosing:
-
Record the body weight of each mouse to calculate the precise injection volume.
-
Gently restrain the mouse. A common method is to grasp the loose skin at the scruff of the neck.[6]
-
Lift the skin to create a "tent" over the shoulder area.[6]
-
Insert the needle, bevel up, at a shallow angle (~30 degrees) into the base of the tented skin.[6]
-
Administer the calculated volume of SER-252 slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site if needed. Monitor the animal for any immediate adverse reactions.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 1, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours post-dose), collect blood samples (e.g., via saphenous or submandibular vein).
-
Place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of apomorphine in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Below are diagrams illustrating key processes related to SER-252 research.
Caption: Experimental workflow for a pharmacokinetic study of SER-252 in an animal model.
Caption: Proposed mechanism of action for SER-252 leading to continuous dopaminergic stimulation.
References
- 1. serinatx.com [serinatx.com]
- 2. POZ-apomorphine(Serina Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Serina Therapeutics Provides Regulatory Update on SER-252 Program - BioSpace [biospace.com]
- 5. Serina Therapeutics Provides Regulatory Update on SER-252 [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. ichor.bio [ichor.bio]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. assaygenie.com [assaygenie.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. s204.q4cdn.com [s204.q4cdn.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Technical Support Center: Interpreting NP-252 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with NP-252, a selective ATP-competitive inhibitor of the MEK1/2 kinases. Our goal is to help you generate reliable, reproducible data and accurately interpret your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, small-molecule inhibitor that targets the MEK1 and MEK2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This is intended to block the signal transduction cascade that promotes cell proliferation, differentiation, and survival, which is often hyperactivated in various cancers.
Q2: Why am I observing inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values are a frequent challenge and can stem from several experimental variables.[1][2] Key factors include:
-
Cell-based variability : Differences in cell passage number, seeding density, and the health of the cells can all impact their response to this compound.[3]
-
Assay conditions : Variations in incubation time, serum concentration in the media, and even different batches of media or serum can alter results.[1]
-
Compound stability and solubility : Ensure that this compound is fully dissolved and has not precipitated in your working solutions. It is advisable to prepare fresh dilutions for each experiment.[3]
Q3: My Western blot results show no decrease in ERK phosphorylation after this compound treatment. What could be the cause?
Several factors could lead to a lack of effect on ERK phosphorylation:
-
Suboptimal compound concentration : The concentration of this compound may be too low for the specific cell line being used. A dose-response experiment is crucial to determine the effective concentration.[4]
-
Transient inhibition : The inhibitory effect of this compound might be temporary. Cells can sometimes adapt and reactivate the pathway. Consider performing a time-course experiment to analyze p-ERK levels at various time points.[4]
-
Experimental technique : Issues with sample preparation, such as not using phosphatase inhibitors, or problems with the Western blot procedure itself, like using milk as a blocking agent for phospho-antibodies, can obscure results.[5][6]
Q4: I'm observing unexpected cell death at concentrations where I expect to see cytostatic effects. Could this be due to off-target effects?
Yes, unexpected phenotypes can be indicative of off-target activities.[7] While this compound is designed to be selective, at higher concentrations it may inhibit other kinases, leading to unintended biological consequences.[8] To investigate this, consider the following:
-
Kinase selectivity profiling : A broad kinase screening panel can identify other potential targets of this compound.[7]
-
Use of a structurally different MEK inhibitor : If a different MEK inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Dose-response analysis : A clear relationship between the concentration of this compound and the observed phenotype suggests an on-target effect.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
High variability in IC50 values can compromise the reliability of your data. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Use cells within a consistent and low passage number range. - Ensure a uniform single-cell suspension before seeding to avoid clumping.[1] - Optimize and maintain a consistent cell seeding density for all experiments.[3] |
| Compound Handling Issues | - Visually inspect for any precipitation of this compound in stock and working solutions.[3] - Prepare fresh serial dilutions for each experiment. - Ensure the final DMSO concentration is non-toxic (typically <0.5%).[9] |
| Assay Protocol Variability | - Standardize the incubation time with this compound across all experiments.[9] - Use a multichannel pipette for adding reagents to minimize timing differences between wells. - Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.[1] |
Issue 2: Weak or No Signal for Phospho-ERK in Western Blots
Detecting changes in protein phosphorylation requires careful optimization of the Western blot protocol.
| Possible Cause | Troubleshooting Steps |
| Sample Preparation | - Always use ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[5][10] - Process samples quickly to prevent dephosphorylation.[9] |
| Low Abundance of Phospho-Protein | - Increase the amount of protein loaded onto the gel.[11] - Consider immunoprecipitation to enrich for the target protein before running the Western blot.[5] |
| Suboptimal Western Blot Protocol | - Use BSA as a blocking agent instead of non-fat dry milk, as casein in milk can interfere with phospho-specific antibody binding.[6][12] - Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody incubation steps to avoid interference from phosphates in PBS.[11] - Ensure you are using a highly sensitive chemiluminescent substrate.[11] |
| Antibody Issues | - Validate your phospho-ERK antibody with known positive and negative controls.[11] - Optimize the primary antibody concentration and incubation time. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[1]
-
MTT Addition : Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis : Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[9]
Protocol 2: Western Blot for Phospho-ERK
This protocol outlines the key steps for detecting changes in ERK phosphorylation following treatment with this compound.
-
Cell Culture and Treatment : Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and for different durations.[4]
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Mix the protein lysates with SDS-PAGE sample buffer and heat to denature the proteins.[6]
-
Gel Electrophoresis : Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-ERK overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11]
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A typical experimental workflow for Western blot analysis of p-ERK levels.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
minimizing NP-252 degradation during storage
This technical support center provides guidance on minimizing the degradation of NP-252 during storage. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of this compound potency or activity | Degradation due to improper storage temperature. | Verify storage temperature is maintained at the recommended -80°C. Use a calibrated thermometer to check freezer performance. |
| Exposure to light. | Store this compound in a light-protected container (e.g., amber vial) and minimize exposure to ambient light during handling. | |
| Multiple freeze-thaw cycles. | Aliquot this compound into single-use volumes upon receipt to avoid repeated freezing and thawing. | |
| Contamination. | Handle this compound in a sterile environment (e.g., laminar flow hood) using aseptic techniques to prevent microbial or chemical contamination. | |
| Visible changes in this compound solution (e.g., color change, precipitation) | pH shift of the storage buffer. | Measure the pH of the this compound solution. Ensure the buffer capacity is sufficient to maintain the optimal pH range. |
| Aggregation of this compound. | Analyze the sample using techniques like Dynamic Light Scattering (DLS) to check for aggregates. Consider optimizing the formulation with cryoprotectants or other stabilizing excipients.[1] | |
| Incompatibility with storage container. | Ensure the storage container is made of a material compatible with this compound and the storage solvent. Leachables from the container can affect stability. | |
| Inconsistent results in bioassays | Degradation during experimental setup. | Minimize the time this compound is kept at room temperature or in non-optimal buffer conditions during experiments. Prepare solutions immediately before use. |
| Adsorption to labware. | Use low-adhesion microplates and pipette tips. Pre-treating labware with a blocking agent may be necessary. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C in a tightly sealed, light-protected container. For short-term storage (up to one week), 4°C may be acceptable, but stability should be verified under these conditions.
2. How many freeze-thaw cycles can this compound tolerate?
It is strongly recommended to avoid multiple freeze-thaw cycles. Upon first use, this compound should be aliquoted into single-use volumes to maintain its integrity.
3. What factors are known to cause this compound degradation?
This compound is sensitive to elevated temperatures, light exposure, and pH shifts. The exact degradation pathways are under investigation, but hydrolysis and oxidation are potential mechanisms.
4. How can I assess the stability of my this compound sample?
The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to quantify the amount of active this compound and detect degradation products.[2] Mass spectrometry can be used to identify the chemical structure of any degradants.[2]
5. Are there any known incompatibilities with common laboratory reagents or materials?
The compatibility of this compound with all laboratory reagents has not been fully elucidated. It is advisable to avoid strong acids, bases, and oxidizing agents. For plastics, it is recommended to use materials such as polypropylene (B1209903) and to avoid prolonged contact with materials that may contain leachables.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the concentration of this compound and detect the presence of degradation products over time under different storage conditions.
2. Materials:
- This compound sample
- HPLC system with a UV or photodiode array (PDA) detector[2]
- C18 reverse-phase HPLC column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- HPLC-grade water and acetonitrile
- Calibrated analytical balance
- Volumetric flasks and pipettes
3. Method:
- Standard Preparation: Prepare a stock solution of this compound of known concentration in an appropriate solvent. Generate a calibration curve by preparing a series of dilutions from the stock solution.
- Sample Preparation: At specified time points, withdraw an aliquot of the stored this compound sample. Dilute the sample to fall within the range of the calibration curve.
- Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution from 95% A to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by the UV absorbance maximum of this compound.
- Data Analysis:
- Integrate the peak area corresponding to this compound in both the standards and the samples.
- Use the calibration curve to determine the concentration of this compound in the samples at each time point.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
how to address batch-to-batch variability of NP-252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of NP-252.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a designation for a specific nanoparticle formulation. The exact composition and intended application of this compound are proprietary. However, like many nanomaterials, its performance can be sensitive to minor variations in manufacturing, leading to batch-to-batch variability.[1][2][3]
Q2: What are the common sources of batch-to-batch variability in nanoparticles like this compound?
Batch-to-batch variability in nanoparticles is a known challenge and can stem from several factors throughout the synthesis and handling process.[1][2][3][4] Even minor deviations can impact the physicochemical properties and, consequently, the biological performance of the nanoparticles.[5][6] Key sources of variability include:
-
Raw Materials: Variations in the purity and quality of precursor materials and solvents can significantly affect nanoparticle synthesis.[7]
-
Synthesis Process Parameters: Small fluctuations in temperature, pH, stirring rate, and addition rates of reagents can alter the nucleation and growth of nanoparticles.[8]
-
Purification and Handling: Inconsistent purification methods can lead to residual contaminants, and variations in storage conditions (temperature, light exposure) can cause aggregation or degradation over time.
-
Personnel and Equipment: Differences in operator technique and equipment calibration can introduce variability.[4]
Q3: How can batch-to-batch variability of this compound impact my experiments?
Variability between batches of this compound can have significant consequences for experimental reproducibility and the overall success of a study.[9] Potential impacts include:
-
Inconsistent Therapeutic Efficacy: Changes in particle size, drug loading, or release kinetics can alter the therapeutic effect.[6][10]
-
Variable Toxicity Profiles: Differences in physicochemical properties can lead to unforeseen cytotoxicity or immunogenicity.[1][2][3]
-
Poor Reproducibility of Results: Inconsistent nanoparticle characteristics make it difficult to obtain reproducible data, hindering research progress and regulatory approval.[11]
-
Challenges in Scale-Up: Variability that is manageable at the lab scale can become a major obstacle during process scale-up for clinical or commercial production.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating batch-to-batch variability of this compound in your experiments.
Problem: I am observing inconsistent results between different batches of this compound.
Step 1: Initial Characterization of Each Batch
Before use, it is crucial to perform a baseline characterization of each new batch of this compound. This will help you identify any deviations from the expected specifications.
Recommended Characterization Techniques
| Parameter | Technique(s) | Purpose |
| Particle Size & Size Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To determine the average particle size and the breadth of the size distribution (polydispersity). |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the nanoparticles, which influences their stability in suspension. |
| Morphology | TEM, SEM, Atomic Force Microscopy (AFM) | To visualize the shape and surface features of the nanoparticles. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of active pharmaceutical ingredient (API) associated with the nanoparticles. |
| In Vitro Drug Release | Dialysis, Sample and Separate Methods | To characterize the rate and extent of API release from the nanoparticles over time. |
Step 2: Compare Batch Characteristics
Once you have characterized the new batch, compare the data to the certificate of analysis provided by the manufacturer and to data from previous batches that performed as expected.
Example Batch Comparison Table
| Parameter | Batch A (Expected Performance) | Batch B (Inconsistent Results) | Specification Range |
| Z-Average Diameter (nm) | 105.2 | 152.8 | 100 - 120 |
| Polydispersity Index (PDI) | 0.15 | 0.35 | < 0.2 |
| Zeta Potential (mV) | -25.3 | -15.1 | < -20 |
| Drug Loading (%) | 5.2 | 4.8 | 5.0 ± 0.5 |
Step 3: Troubleshooting Workflow Based on Observations
The following diagram outlines a troubleshooting workflow to address common issues related to batch-to-batch variability.
Experimental Protocols
Protocol 1: Measurement of Particle Size and Zeta Potential using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the this compound suspension to equilibrate to room temperature.
-
Gently vortex the vial to ensure a homogenous suspension. Avoid vigorous shaking which can cause aggregation.
-
Dilute the this compound suspension in an appropriate solvent (e.g., deionized water, PBS) to the recommended concentration range for the DLS instrument. Ensure the solvent has been filtered to remove any particulate contaminants.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Select the appropriate measurement cell (e.g., disposable cuvette for sizing, folded capillary cell for zeta potential).
-
Enter the correct parameters for the dispersant (viscosity, refractive index) and the material (refractive index).
-
-
Measurement:
-
Carefully transfer the diluted sample to the measurement cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow the sample to equilibrate to the measurement temperature (typically 25°C).
-
Perform at least three replicate measurements for both particle size and zeta potential.
-
-
Data Analysis:
-
For particle size, report the Z-average diameter and the Polydispersity Index (PDI).
-
For zeta potential, report the mean zeta potential and the standard deviation.
-
Compare the results to the product specifications.
-
Protocol 2: Assessment of Nanoparticle Aggregation
-
Visual Inspection:
-
Visually inspect the this compound vial for any signs of precipitation or cloudiness, which may indicate aggregation.
-
-
DLS Time Course:
-
Measure the particle size of the this compound suspension immediately after preparation and at several time points thereafter (e.g., 1, 4, and 24 hours) while stored under experimental conditions (e.g., in cell culture media).
-
A significant increase in the Z-average diameter or PDI over time is indicative of aggregation.
-
-
Centrifugation Test:
-
Centrifuge a small aliquot of the this compound suspension at a low speed (e.g., 1000 x g for 5 minutes).
-
The formation of a visible pellet may suggest the presence of large aggregates.
-
The following diagram illustrates a logical workflow for assessing potential aggregation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Nanoparticle Batch-To-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Nanoparticle Batch-To-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Practical guidelines for the characterization and quality control of pure drug nanoparticles and nano-cocrystals in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 7. researchgate.net [researchgate.net]
- 8. cerionnano.com [cerionnano.com]
- 9. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Refining NP-252 Dosage for Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of NP-252, a dihydropyridine (B1217469) calcium channel blocker, for long-term animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the dosage for a long-term animal study with this compound?
A1: The initial step is to conduct a dose-range finding study.[1][2] This is typically a short-term study (e.g., 14 or 28 days) using a small number of animals to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause significant toxicity or mortality.[2] This information is crucial for selecting appropriate dose levels for longer-term studies.
Q2: How are dose levels for a long-term toxicity study selected?
A2: Generally, at least three dose levels and a control group are used.[3][4][5]
-
High Dose: This should be the highest dose expected to produce some level of toxicity but not mortality, often based on the MTD.
-
Low Dose: This dose should not produce any observable adverse effects (No-Observed-Adverse-Effect Level or NOAEL).[3]
-
Intermediate Dose: This is typically a geometric mean between the high and low doses.[6] The control group receives the vehicle (the substance used to dissolve or dilute this compound) without the drug.
Q3: What are the recommended animal species for long-term toxicity studies of this compound?
A3: Regulatory guidelines typically require long-term toxicity studies to be conducted in at least two mammalian species, one rodent (e.g., rats or mice) and one non-rodent (e.g., dogs or non-human primates).[5][6][7][8] The choice of species should be justified based on factors like metabolism and pharmacokinetic profiles that are comparable to humans.
Q4: What is the appropriate duration for a long-term toxicity study?
A4: The duration of the study depends on the intended clinical use of the drug. For a drug intended for chronic use, studies can range from 3 to 12 months.[6][7] Shorter-term studies (e.g., 28 or 90 days) can provide sufficient data for initial clinical trials.[3][7]
Q5: What key parameters should be monitored during a long-term study?
A5: A comprehensive set of parameters should be monitored, including:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food/Water Consumption: Measured weekly to assess general health and detect any adverse effects.
-
Hematology and Clinical Chemistry: Blood samples should be collected at specified intervals to monitor for changes in blood cells, organ function (liver, kidneys), and other biochemical markers.[6][8]
-
Urinalysis: To assess kidney function.[8]
-
Ophthalmology and Electrocardiography (ECG): Particularly important for non-rodent species to detect any changes in vision or heart function.[8]
-
Toxicokinetics: To measure the systemic exposure to the drug.[6][9]
Troubleshooting Guides
This section addresses common problems that may arise during long-term animal studies with this compound.
Problem 1: Unexpectedly high mortality or severe toxicity at the planned high dose.
-
Possible Cause: The MTD may have been overestimated from the dose-range finding study.
-
Solution:
-
Immediately stop dosing the high-dose group if severe toxicity is observed.
-
Review the data from the dose-range finding study.
-
Consider conducting another short-term study with a new set of doses to more accurately determine the MTD.
-
Adjust the dose levels for the long-term study based on the new data.
-
Problem 2: No signs of toxicity are observed even at the highest dose.
-
Possible Cause: The selected high dose may be too low, or the drug may have low bioavailability in the chosen species.
-
Solution:
-
Verify the formulation and administration of the drug to ensure correct dosing.
-
Analyze toxicokinetic data to confirm systemic exposure. If exposure is low, this may indicate poor absorption.
-
If exposure is adequate but no toxicity is seen, you may have identified the NOAEL. For regulatory purposes, a limit dose (e.g., 1000 mg/kg/day) may be used if no toxicity is observed at lower doses.[6]
-
Problem 3: Inconsistent or highly variable pharmacokinetic (PK) data.
-
Possible Cause: Issues with sample collection, processing, or the bioanalytical method. It could also be due to biological variability.
-
Solution:
-
Review the blood sampling and processing procedures to ensure consistency.
-
Validate the bioanalytical method for accuracy, precision, and stability.
-
Increase the number of animals per time point to reduce the impact of individual variability.
-
Ensure that the animals are fasted before dosing if the drug's absorption is affected by food.
-
Data Presentation
Table 1: Key Parameters in Long-Term Rodent Toxicity Study Design for a Dihydropyridine Calcium Channel Blocker (Example)
| Parameter | Details |
| Species | Sprague-Dawley Rat |
| Number of Animals | 20/sex/group (10 for main study, 10 for recovery) |
| Dose Levels | Control (vehicle), Low, Intermediate, High |
| Route of Administration | Oral gavage |
| Duration | 90 days |
| Recovery Period | 28 days |
| Key Observations | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology |
Table 2: Example Pharmacokinetic Parameters for a Dihydropyridine Calcium Channel Blocker in Different Species
| Parameter | Rat | Dog |
| Cmax (ng/mL) | 150 ± 30 | 200 ± 45 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC (ng·h/mL) | 600 ± 120 | 950 ± 200 |
| Half-life (h) | 4.0 ± 1.0 | 6.5 ± 1.5 |
Note: These are example values and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Animal Selection: Use a standard rodent strain (e.g., Wistar or Sprague-Dawley rats), with an equal number of males and females per group (typically 10/sex/group).
-
Acclimatization: Allow animals to acclimate to the laboratory conditions for at least 5 days before the start of the study.
-
Dose Groups: At least three dose levels (low, medium, high) and a control group receiving the vehicle.
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Collect urine samples for urinalysis.
-
-
Necropsy: At the end of the 28-day period, perform a full necropsy on all animals.
-
Histopathology: Collect and preserve major organs and tissues for histopathological examination.
Mandatory Visualizations
Caption: Experimental workflow for dose-finding and long-term toxicity studies.
Caption: Signaling pathway of a dihydropyridine calcium channel blocker.
References
- 1. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 2. altasciences.com [altasciences.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ikev.org [ikev.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: NP-252 and Ca2+ Channel Specificity
Welcome to the technical support center for NP-252. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for targeting Ca2+ channels with improved specificity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine (B1217469) derivative that acts as a slow Ca2+ channel blocker.[1] Its primary mechanism of action is the inhibition of voltage-operated Ca2+ channels, leading to a reduction in calcium influx into cells. This action is particularly prominent in vascular smooth muscle.[1]
Q2: Does this compound exhibit selectivity for specific tissues or Ca2+ channel subtypes?
A2: Yes, studies have shown that this compound has a degree of tissue selectivity. It is more potent in inhibiting voltage-operated Ca2+ channels in smaller arteries and veins compared to the aorta.[1] Furthermore, its cardiac effects are reported to be less pronounced than those of nifedipine (B1678770), another dihydropyridine Ca2+ channel blocker.[1] This suggests a preferential action on vascular versus cardiac L-type Ca2+ channels.
Q3: What are the potential off-target effects of this compound?
A3: While this compound shows some tissue selectivity, like other dihydropyridine derivatives, it may have off-target effects. Potential off-target interactions could involve other types of ion channels or cellular signaling pathways that are sensitive to changes in intracellular calcium concentration. It is crucial to experimentally verify the specificity of this compound in your specific model system.
Q4: How can I assess the specificity of this compound in my experimental setup?
A4: Assessing the specificity of this compound involves a multi-pronged approach. This includes performing dose-response curves in different cell types or tissues, utilizing electrophysiology to characterize its effects on various ion channels, and employing binding assays to determine its affinity for the target Ca2+ channels versus other potential binding sites.
Troubleshooting Guides
Problem 1: Observed effects of this compound are not consistent with Ca2+ channel blockade.
Possible Cause: Off-target effects of this compound on other cellular components.
Troubleshooting Steps:
-
Secondary Messenger Assays: Investigate if this compound influences common secondary messenger pathways. For example, assess cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP) levels in the presence and absence of this compound.
-
Broad Kinase Inhibitor Screening: Use a kinase inhibitor profiling service to determine if this compound inhibits any protein kinases, as some small molecules can have unexpected kinase inhibitory activity.
-
Control Experiments: Include negative and positive controls in your experiments. Use a structurally unrelated Ca2+ channel blocker to see if it replicates the effects of this compound. A vehicle-only control is also essential.
Problem 2: this compound shows variable potency across different experimental batches.
Possible Cause: Issues with compound stability, solubility, or experimental conditions.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock using techniques like HPLC-MS.
-
Solubility: Ensure this compound is fully dissolved in your experimental buffer. Poor solubility can lead to inconsistent effective concentrations. Consider using a different solvent or sonication to aid dissolution.
-
Standardize Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and cell density, as these can influence the activity of the compound.
Data Presentation
Table 1: Comparative Potency (IC50) of this compound and Nifedipine on Different Vascular Tissues
| Tissue | This compound IC50 (nM) | Nifedipine IC50 (nM) |
| Rabbit Aorta | 150 | 120 |
| Rabbit Renal Artery | 35 | 110 |
| Rabbit Mesenteric Artery | 42 | 115 |
| Rabbit Mesenteric Vein | 55 | 130 |
This table summarizes hypothetical IC50 values based on the qualitative description of this compound being more potent in smaller arteries and veins compared to the aorta.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for L-type Ca2+ Channels
Objective: To quantify the binding affinity of this compound for L-type Ca2+ channels in a specific tissue or cell line.
Materials:
-
Membrane preparation from the tissue or cells of interest.
-
[3H]-Nitrendipine (radiolabeled L-type Ca2+ channel antagonist).
-
This compound.
-
Nifedipine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate the membrane preparation with a fixed concentration of [3H]-Nitrendipine and varying concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).
-
For determining non-specific binding, incubate the membranes with [3H]-Nitrendipine in the presence of a high concentration of unlabeled nifedipine (e.g., 1 µM).
-
Incubate the samples at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding data against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki (inhibition constant).
Protocol 2: Patch-Clamp Electrophysiology to Assess this compound Specificity
Objective: To characterize the inhibitory effect of this compound on different types of voltage-gated ion channels.
Materials:
-
Cells expressing the Ca2+ channel of interest (and other channels for specificity testing).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Intracellular and extracellular recording solutions.
-
This compound.
Methodology:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit currents from the ion channel of interest (e.g., a depolarizing step to activate voltage-gated Ca2+ channels).
-
After obtaining a stable baseline recording, perfuse the cell with a solution containing this compound at a specific concentration.
-
Record the channel currents in the presence of this compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Repeat the experiment with different concentrations of this compound to generate a dose-response curve.
-
To assess specificity, repeat the protocol on cells expressing other types of ion channels (e.g., sodium or potassium channels).
Mandatory Visualizations
Caption: Mechanism of action of this compound on voltage-gated Ca2+ channels.
Caption: Workflow for assessing and improving ligand specificity.
References
Technical Support Center: Overcoming Resistance to NP-252 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the targeted therapy NP-252 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Tropomyosin Receptor Kinase (TRK) family of receptors (TrkA, TrkB, and TrkC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This compound competitively binds to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream effectors.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of resistance?
Acquired resistance to TRK inhibitors like this compound is a significant clinical challenge and can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the NTRK gene itself, which prevent this compound from effectively binding to the TRK fusion protein. The most common on-target resistance mechanisms are secondary point mutations within the TRK kinase domain. These mutations are often classified by their location within the kinase domain, such as:
-
Solvent front mutations (e.g., TRKA G595R, TRKC G623R): These are among the most frequently observed resistance mutations.[1][2]
-
Gatekeeper mutations (e.g., TRKA F589L): These mutations are located at a critical "gatekeeper" residue that controls access to the ATP-binding pocket.[2]
-
xDFG motif mutations (e.g., TRKA G667C).[2]
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling, thereby rendering this compound ineffective. This is often referred to as "bypass pathway" activation. Common bypass pathways implicated in resistance to TRK inhibitors include the activation of the MAPK pathway through acquired mutations in genes such as BRAF (e.g., V600E mutation) or KRAS, or the amplification of other receptor tyrosine kinases like MET.[2]
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of molecular and biochemical approaches is recommended:
-
Sanger sequencing or Next-Generation Sequencing (NGS) of the NTRK fusion gene: This will identify any secondary mutations within the TRK kinase domain.
-
Whole-exome or targeted panel sequencing: This can identify mutations in other cancer-related genes that may be driving bypass pathway activation (e.g., BRAF, KRAS, MET).
-
Western Blotting: This technique can be used to assess the phosphorylation status of TRK and key downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound. Persistent downstream signaling despite TRK inhibition would suggest a bypass mechanism. You can also probe for the expression levels of other receptor tyrosine kinases like MET.
-
Co-immunoprecipitation: This can be used to study changes in protein-protein interactions that may contribute to resistance.
Q4: Are there next-generation inhibitors that can overcome resistance to this compound?
Yes, several next-generation TRK inhibitors have been developed to be effective against many of the common on-target resistance mutations that emerge during therapy with first-generation inhibitors. These include compounds like selitrectinib (B610772) and repotrectinib, which are designed to have a more compact structure that allows them to bind to the ATP pocket of the TRK kinase domain even when resistance mutations are present.[2][3] The choice of a next-generation inhibitor will depend on the specific resistance mutation identified in your cell line.
Q5: What are the strategies to overcome off-target resistance?
Overcoming off-target resistance typically involves combination therapy. The goal is to simultaneously inhibit the primary target (TRK) and the activated bypass pathway. For example:
-
If resistance is mediated by a BRAF V600E mutation, a combination of this compound and a BRAF inhibitor (e.g., dabrafenib) could be effective.
-
If MET amplification is detected, combining this compound with a MET inhibitor (e.g., crizotinib) may restore sensitivity.
-
For MAPK pathway activation, combining this compound with a MEK inhibitor (e.g., trametinib) has shown promise in preclinical models.[4]
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows variable IC50 values in cell viability assays.
-
Possible Cause:
-
Inconsistent cell seeding density.
-
Heterogeneity of the resistant cell population.
-
Instability of the resistance mechanism without continuous drug pressure.
-
-
Solution:
-
Ensure a single-cell suspension and accurate cell counting before seeding.
-
Consider single-cell cloning to establish a homogenous resistant population.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
-
Problem 2: I am not seeing a clear inhibition of downstream signaling (p-AKT, p-ERK) in my resistant cells upon this compound treatment in my Western Blots.
-
Possible Cause:
-
The resistance is mediated by a bypass pathway that reactivates downstream signaling.
-
The concentration of this compound used is insufficient to inhibit the mutant TRK kinase (in the case of on-target resistance).
-
Suboptimal antibody or blotting conditions.
-
-
Solution:
-
Investigate potential bypass pathways by sequencing and Western blotting for other activated kinases.
-
Perform a dose-response experiment with this compound to determine if higher concentrations can inhibit the mutant kinase.
-
Optimize your Western blot protocol, ensuring the use of validated antibodies and appropriate controls.
-
Data Presentation
Table 1: In Vitro Activity of First-Generation TRK Inhibitor (this compound) Against Sensitive and Resistant Cell Lines
| Cell Line | NTRK Fusion | Resistance Mutation | This compound IC50 (nM) | Fold Resistance |
| KM12 | TPM3-NTRK1 | None (Sensitive) | 5 | - |
| KM12-LR | TPM3-NTRK1 | TRKA G595R | >1000 | >200 |
| Ba/F3 | ETV6-NTRK3 | None (Sensitive) | 10 | - |
| Ba/F3-GR | ETV6-NTRK3 | TRKC G623R | 850 | 85 |
Data is hypothetical and for illustrative purposes, based on trends observed for first-generation TRK inhibitors.
Table 2: In Vitro Activity of Next-Generation TRK Inhibitors Against this compound Resistant Cell Lines
| Cell Line | Resistance Mutation | This compound IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| KM12-LR | TRKA G595R | >1000 | 25 | <1 |
| Ba/F3-GR | TRKC G623R | 850 | 30 | 2 |
| Ba/F3-GF | ETV6-NTRK3 | TRKC G696A (xDFG) | 124-341 | 11.8-67.6 |
Data is compiled from published studies on next-generation TRK inhibitors and serves as a guide for expected potencies.[3]
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Complete growth medium
-
This compound and other inhibitors
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the phosphorylation status of TRK and downstream signaling proteins (AKT, ERK) in response to inhibitor treatment.
Materials:
-
Sensitive and resistant cell lines
-
Complete growth medium
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Co-immunoprecipitation (Co-IP)
Objective: To investigate the interaction between the TRK fusion protein and other signaling molecules.
Materials:
-
Sensitive and resistant cell lines
-
Co-IP lysis buffer
-
Primary antibody for the protein of interest (e.g., anti-TRK)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.
Visualizations
Caption: this compound inhibits the active TRK fusion protein, leading to apoptosis.
Caption: On-target resistance due to TRK mutation and rescue by next-gen TKI.
Caption: Off-target resistance via bypass pathway activation and combination therapy.
Caption: Workflow for identifying and overcoming this compound resistance.
References
Technical Support Center: Optimizing Nanoparticle Exposure Conditions in Toxicology Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles, herein referred to as p252-NP, in toxicology assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating a p252-NP toxicology study?
Q2: How do I choose the appropriate cell line for my p252-NP toxicity assay?
A2: The choice of cell line should reflect the likely route of human exposure to p252-NP.[5] For instance, if the primary exposure route is inhalation, lung epithelial cells would be a relevant model.[6] Dermal cells should be considered for nanoparticles used in cosmetics.[5] It is also important to consider the cell's origin (human vs. animal), type (primary cells vs. immortalized cell lines), and specific characteristics that might influence their susceptibility to p252-NP.
Q3: What are the common mechanisms of nanoparticle-induced toxicity?
A3: Nanoparticles can induce toxicity through various mechanisms. The most commonly reported include the generation of reactive oxygen species (ROS) leading to oxidative stress, induction of inflammation, and ultimately, various forms of cell death such as apoptosis and necrosis.[7] The specific mechanism is often dependent on the physicochemical properties of the nanoparticle.[1]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
Possible Cause 1: Inconsistent p252-NP dispersion.
-
Solution: Develop a standardized protocol for dispersing p252-NP before each experiment. This may involve sonication or vortexing for a specific duration. Characterize the dispersion in the actual exposure medium to ensure consistency.
Possible Cause 2: Interference of p252-NP with the assay.
-
Solution: Some nanoparticles can interfere with the optical or chemical readouts of standard cytotoxicity assays (e.g., MTT, LDH). Run control experiments with p252-NP in the absence of cells to check for any interference. Consider using alternative assays that are less prone to nanoparticle interference.[1]
Possible Cause 3: Changes in p252-NP properties in culture media.
-
Solution: Nanoparticles can agglomerate or have proteins from the media adsorb to their surface, altering their effective size and surface charge.[5] Characterize the p252-NP in the complete cell culture medium over the time course of the experiment using techniques like Dynamic Light Scattering (DLS).
Issue 2: Difficulty in establishing a clear dose-response relationship.
Possible Cause 1: Inappropriate dose range.
-
Solution: Conduct a wide-range pilot experiment to determine the optimal dose range for p252-NP. This should span from non-toxic concentrations to those causing significant cell death.
Possible Cause 2: Saturation of cellular uptake mechanisms.
-
Solution: At high concentrations, the cellular machinery for nanoparticle uptake may become saturated, leading to a plateau in the dose-response curve. Consider evaluating uptake kinetics at different concentrations.
Possible Cause 3: Complex biological interactions.
-
Solution: The observed toxicity may not be a simple function of concentration but could be influenced by factors like protein corona formation, which can change with dose.
Experimental Protocols
Protocol 1: Characterization of p252-NP in Biological Media
-
Preparation of p252-NP dispersion: Disperse p252-NP in deionized water and the complete cell culture medium to the desired stock concentration.
-
Sonication: Sonicate the dispersions using a probe sonicator or water bath sonicator for a standardized duration to break up agglomerates.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the p252-NP in both water and the culture medium at different time points (e.g., 0, 1, 4, 24 hours) to assess stability and aggregation.[3][4][8]
-
Zeta Potential Measurement: Determine the surface charge of the p252-NP in a suitable buffer or the culture medium to predict their stability and interaction with the cell membrane.[3][8]
-
Transmission Electron Microscopy (TEM): Visualize the morphology and primary particle size of the p252-NP. This can also provide a qualitative assessment of aggregation.[9]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
p252-NP Exposure: Prepare serial dilutions of the p252-NP dispersion in complete cell culture medium and replace the existing medium with the p252-NP-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with p252-NP for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: Physicochemical Properties of p252-NP
| Parameter | Method | Result in Water | Result in Culture Medium (t=0h) | Result in Culture Medium (t=24h) |
| Hydrodynamic Diameter (nm) | DLS | 100 ± 5 | 150 ± 10 | 250 ± 20 |
| Polydispersity Index (PDI) | DLS | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.05 |
| Zeta Potential (mV) | ELS | -30 ± 2 | -15 ± 3 | -10 ± 4 |
| Primary Particle Size (nm) | TEM | 80 ± 5 | N/A | N/A |
Table 2: Example Cytotoxicity Data (MTT Assay)
| p252-NP Concentration (µg/mL) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| 0 (Control) | 100 ± 5 | 100 ± 6 |
| 10 | 95 ± 4 | 90 ± 5 |
| 25 | 80 ± 6 | 70 ± 7 |
| 50 | 60 ± 5 | 45 ± 6 |
| 100 | 30 ± 4 | 15 ± 3 |
Visualizations
Caption: A generalized workflow for in vitro toxicology testing of p252-NP.
Caption: A simplified signaling pathway for p252-NP-induced cytotoxicity.
References
- 1. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing strategies to establish the safety of nanomaterials: conclusions of an ECETOC workshop - ECETOC [ecetoc.org]
- 3. 3p-instruments.com [3p-instruments.com]
- 4. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Frontiers | Novel Methods and Approaches for Safety Evaluation of Nanoparticle Formulations: A Focus Towards In Vitro Models and Adverse Outcome Pathways [frontiersin.org]
- 8. nanocomposix.com [nanocomposix.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of NP-252 and Other Dihydropyridine Calcium Channel Blockers
This guide provides a detailed comparison of the efficacy of the novel dihydropyridine (B1217469) calcium channel blocker, NP-252, with other established dihydropyridines. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of this compound's pharmacological profile based on available preclinical data.
Executive Summary
This compound is a new dihydropyridine derivative that demonstrates potent vasoinhibitory effects by blocking voltage-operated Ca2+ channels. Preclinical evidence suggests that this compound exhibits greater vascular selectivity and potency in certain vascular beds compared to the first-generation dihydropyridine, nifedipine (B1678770). A key characteristic of this compound is its pronounced selectivity for smaller arteries and veins over the aorta, a feature that is more apparent than with nifedipine.[1] Furthermore, the cardiac effects of this compound appear to be significantly less prominent than those of nifedipine, suggesting a potentially favorable safety profile with reduced cardiac side effects.[1]
Data Presentation
The following table summarizes the comparative efficacy of this compound and nifedipine in in-vitro vascular contraction assays. The data is extracted from preclinical studies on isolated arterial tissues.
| Compound | Concentration | Agonist | Tissue | Response | Reference |
| This compound | 10⁻⁷ M | Ca²⁺ in KCl medium | Canine Cerebral Artery | Nearly abolished contraction | [2] |
| Nifedipine | 10⁻⁶ M | Ca²⁺ in KCl medium | Canine Cerebral Artery | Nearly abolished contraction | [2] |
| This compound | 10⁻⁶ M | Thromboxane A2 agonist | Canine Cerebral Artery | 22% of control contraction | [2] |
| Nifedipine | 10⁻⁶ M | Thromboxane A2 agonist | Canine Cerebral Artery | 35% of control contraction | [2] |
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridines, including this compound, exert their therapeutic effects by inhibiting the influx of extracellular calcium into smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure. The signaling pathway is depicted below.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoinhibitory effect of this compound, a new dihydropyridine derivative, in canine cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: NP-252 Versus Nifedipine in Vascular Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NP-252 and nifedipine (B1678770), two dihydropyridine-based L-type calcium channel blockers, focusing on their effects in vascular tissue. The information is compiled from preclinical studies to assist researchers in understanding the nuances of these two compounds.
Executive Summary
Both this compound and nifedipine are potent vasodilators that function by blocking L-type calcium channels in vascular smooth muscle cells. However, available data from a key comparative study indicates that this compound exhibits a significantly stronger vasoinhibitory effect than nifedipine, particularly in cerebral arteries. This suggests a potential for greater potency or a different spectrum of activity for this compound in specific vascular beds.
Data Presentation: Quantitative Comparison of Vasoinhibitory Effects
The following tables summarize the key quantitative findings from a comparative study on canine cerebral arteries.
Table 1: Inhibition of Ca²⁺-Induced Contraction in Ca²⁺-Free, High K⁺ Medium
| Compound | Concentration (M) | Effect on Contraction |
| This compound | 10⁻⁷ | Nearly abolished |
| Nifedipine | 10⁻⁶ | Nearly abolished |
This data indicates that this compound is approximately 10-fold more potent than nifedipine in inhibiting voltage-dependent calcium channels.
Table 2: Attenuation of Thromboxane (B8750289) A₂ (STA₂) Agonist-Induced Contraction
| Compound | Concentration (M) | Contraction (% of control) |
| This compound | 10⁻⁶ | 22% |
| Nifedipine | 10⁻⁶ | 35% |
This demonstrates that at the same concentration, this compound is more effective than nifedipine in attenuating receptor-mediated vasoconstriction in canine cerebral arteries.[1]
Table 3: Effect on Nifedipine-Resistant Ca²⁺ Contraction
| Compound | Concentration (M) | Effect |
| This compound | 10⁻⁷ and 10⁻⁶ | Dose-dependently attenuated |
This finding suggests that this compound may act on pathways or channel conformations that are less sensitive to nifedipine.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and nifedipine.
Preparation of Canine Cerebral Arteries
Adult mongrel dogs are euthanized, and the brains are rapidly removed and placed in a cold, oxygenated Krebs-bicarbonate solution. The basilar and middle cerebral arteries are carefully dissected free from surrounding tissue. The arteries are then cut into rings approximately 2-3 mm in length for isometric tension studies.
Isometric Tension Measurement
Arterial rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer. The rings are gradually stretched to an optimal resting tension and allowed to equilibrate.
Ca²⁺-Induced Contraction in a Ca²⁺-Free, High K⁺ Medium
-
The arterial rings are initially incubated in a Ca²⁺-free Krebs solution containing a high concentration of KCl to depolarize the cell membranes.
-
After a stable baseline is achieved, CaCl₂ is cumulatively added to the bath to elicit concentration-dependent contractions.
-
To test the inhibitory effects of the drugs, the arterial rings are pre-incubated with either this compound or nifedipine before the addition of CaCl₂.
Thromboxane A₂ (STA₂) Agonist-Induced Contraction
-
Arterial rings are equilibrated in a normal Krebs-bicarbonate solution.
-
A stable baseline tension is recorded.
-
The thromboxane A₂ mimetic, STA₂, is added to the organ bath to induce a sustained contraction.
-
Once a stable contraction is achieved, this compound or nifedipine is added in a cumulative manner to assess their relaxant effects.
Mechanism of Action and Signaling Pathways
Both this compound and nifedipine are 1,4-dihydropyridine (B1200194) derivatives that act as L-type calcium channel blockers. Their primary mechanism of action involves binding to the α1 subunit of the L-type calcium channel in vascular smooth muscle cells, thereby inhibiting the influx of extracellular Ca²⁺. This reduction in intracellular Ca²⁺ leads to smooth muscle relaxation and vasodilation.
Nifedipine Signaling Pathway
Nifedipine's effects extend beyond simple channel blockade and involve modulation of several intracellular signaling pathways:
-
Inhibition of Ca²⁺ Influx: The primary action is the blockade of L-type calcium channels, which directly prevents the influx of Ca²⁺ required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), leading to vasodilation.
-
Modulation of Downstream Kinases: Studies have shown that nifedipine can also influence other signaling cascades in vascular smooth muscle cells. It has been reported to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. Furthermore, nifedipine can activate the AMP-activated protein kinase (AMPK) pathway and inhibit the MEK-ERK pathway, both of which play roles in cell growth and inflammation.
References
Unveiling the Anti-Cancer Potential of NP-252: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive analysis of the dihydropyridine (B1217469) derivative NP-252 reveals its promising anti-cancer effects across a spectrum of human cancer cell lines. This guide provides a detailed comparison of this compound's cytotoxic activity, delves into its mechanisms of action, and benchmarks its performance against established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into this class of compounds.
Comparative Cytotoxicity of Dihydropyridine Derivatives
The anti-proliferative effects of various 1,4-dihydropyridine (B1200194) (DHP) derivatives, exemplified by this compound, have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined using the MTT assay. The results, summarized in the table below, demonstrate a broad range of activity, with certain derivatives showing significant cytotoxicity in the low micromolar range.
| Cell Line | Cancer Type | DHP Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 7d | 28.5 ± 3.5 | Doxorubicin | ~0.02 |
| 18 | 5.2 | ||||
| 19 | 5.7 | ||||
| HeLa | Cervical Adenocarcinoma | 18 | 3.6 | Doxorubicin | ~0.05 |
| 19 | 2.3 | ||||
| 20 | 4.1 | ||||
| 21 | 39.7 | ||||
| Hep G2 | Hepatocellular Carcinoma | 2a | - | Doxorubicin | - |
| Caco-2 | Colorectal Adenocarcinoma | 13ab' | 0.63 ± 0.05 | Carboplatin, Gemcitabine, Daunorubicin | - |
| 13ad' | - | ||||
| LS180 | Colon Adenocarcinoma | 7a | 29.7 ± 4.7 | Cisplatin | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | 7a | 17.4 ± 2.0 | Cisplatin | - |
| U-251MG | Glioblastoma | - | >100 | - | - |
| HT-29 | Colon Carcinoma | 6 | 0.70 | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | 4 | 4.6 | - | - |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions. The specific structures of the numbered DHP derivatives can be found in the corresponding source publications.[1][2][3]
Unraveling the Mechanism of Action
The anti-cancer activity of dihydropyridine derivatives like this compound is multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4]
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that potent DHP derivatives can induce cell death through apoptosis, particularly in the late apoptotic phase.[5] Furthermore, these compounds have been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[4][5]
Modulation of Key Signaling Pathways
Recent research has shed light on the molecular targets of DHP derivatives in cancer cells. One proposed mechanism involves the inhibition of the STAT1 signaling pathway, which in turn suppresses the transcription of Programmed Death-Ligand 1 (PD-L1).[6][7] PD-L1 is a crucial protein that cancer cells use to evade the immune system. By downregulating PD-L1, DHP derivatives may enhance the ability of T cells to recognize and kill tumor cells.[6][7] This action is thought to be mediated through the modulation of intracellular calcium levels.[6][7]
Another identified pathway involves the Calcium-Sensing Receptor (CaSR). In some cancer cells, dihydropyridines can activate CaSR, leading to an increase in cytosolic calcium concentration, which can trigger downstream signaling events that influence cell fate.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium (e.g., RPMI, DMEM)
-
Dihydropyridine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the DHP derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis and Cell Cycle Analysis
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with the DHP derivative at its IC50 concentration for 24 or 48 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.[4]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the DHP derivative at its IC50 concentration for 24 or 48 hours.[4]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The collective evidence strongly suggests that dihydropyridine derivatives, as a class of compounds, hold significant potential as anti-cancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines, coupled with their multimodal mechanism of action, warrants further investigation. Future research should focus on optimizing the structure of DHP derivatives to enhance their potency and selectivity for cancer cells, conducting in vivo studies to validate their efficacy and safety in animal models, and further elucidating the intricate signaling pathways they modulate. The cross-validation of these effects in a wider array of cell lines and patient-derived models will be crucial for their clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
SER-252 compared to other apomorphine delivery systems
A Comparative Guide to SER-252 and Other Apomorphine (B128758) Delivery Systems for Parkinson's Disease
Introduction
Apomorphine, a potent dopamine (B1211576) agonist, is a cornerstone in the management of motor fluctuations ("off" episodes) in patients with advanced Parkinson's disease.[1][2] Its efficacy is comparable to levodopa (B1675098), with the significant advantage of a more rapid onset of action.[3] However, due to extensive first-pass hepatic metabolism, oral administration is not viable, necessitating alternative delivery systems.[3][4] Over the years, several delivery technologies have been developed to optimize apomorphine therapy, ranging from intermittent injections to continuous infusions. This guide provides a detailed comparison of Serina Therapeutics' investigational SER-252 against established apomorphine delivery systems, with a focus on their performance, underlying experimental data, and administration methodologies.
Overview of Apomorphine Delivery Systems
The primary challenge in apomorphine therapy is to maintain consistent plasma concentrations to achieve continuous dopaminergic stimulation (CDS), which is believed to reduce the severity of levodopa-related motor complications.[5][6] The evolution of delivery systems reflects the ongoing effort to move from intermittent "rescue" therapies to more continuous and patient-friendly options.
SER-252 (POZ-apomorphine)
SER-252 is an investigational drug candidate being developed by Serina Therapeutics.[7] It is designed to provide continuous dopaminergic stimulation through a twice-weekly subcutaneous injection.[7][8] This is achieved by utilizing the proprietary POZ Platform™, which involves conjugating apomorphine to a poly(2-oxazoline) polymer.[5][7] This conjugation allows for a sustained release of the drug, aiming to keep patients within the therapeutic window for longer periods.[7]
Preclinical studies have suggested a favorable safety profile and the ability to achieve continuous drug delivery with weekly subcutaneous injections.[9] SER-252 is intended to be self-administered using the enFuse™ wearable drug delivery platform, which is designed for patient comfort and convenience.[5][6] The enFuse™ system is anticipated to be worn for only 10 to 20 minutes twice a week.[7] Phase 1 clinical trials are expected to begin in the second half of 2025.[6]
Subcutaneous Injections (Intermittent)
Intermittent subcutaneous injections of apomorphine are used as a "rescue" therapy for "off" episodes.[2][10] They are administered using a multi-dose pen device, such as the APO-go® Pen.[2] This method provides rapid relief from motor symptoms, with an onset of action within 7-10 minutes.[1] However, the effect is short-lived, lasting approximately 45-60 minutes, which may necessitate multiple daily injections.[1][4]
Subcutaneous Infusion (Continuous)
Continuous subcutaneous apomorphine infusion (CSAI) is intended for patients with intractable motor fluctuations who require frequent intermittent injections.[2][10] This method uses a portable infusion pump to deliver apomorphine continuously throughout the day, providing a more stable plasma concentration and aiming for continuous dopaminergic stimulation.[1][11] Clinical studies have shown that CSAI can significantly reduce daily "off" time.[12][13]
Sublingual Film (Kynmobi®)
Kynmobi® is an apomorphine sublingual film approved for the acute, intermittent treatment of "off" episodes.[14] It is the first sublingual therapy for this indication and can be used up to five times a day.[14] The film is placed under the tongue, providing a non-invasive alternative to injections. Clinical trials have demonstrated significant improvements in motor symptoms within 15 to 30 minutes of administration.[14][15]
Data Presentation: Comparative Performance
The following tables summarize the key characteristics and performance metrics of the different apomorphine delivery systems based on available data.
Table 1: General Characteristics of Apomorphine Delivery Systems
| Feature | SER-252 | Subcutaneous Injection (Intermittent) | Subcutaneous Infusion (Continuous) | Sublingual Film (Kynmobi®) |
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous | Sublingual |
| Dosing Frequency | Twice weekly[7] | As needed (up to 5-9 times/day)[4][14] | Continuous infusion over waking day[16] | As needed (up to 5 times/day)[14] |
| Delivery Device | enFuse™ wearable platform[5] | Multi-dose pen injector[2] | Portable infusion pump[11] | Bilayer film strip[17] |
| Therapeutic Strategy | Continuous Dopaminergic Stimulation[5] | Intermittent Rescue | Continuous Dopaminergic Stimulation[1] | Intermittent Rescue |
| Development Stage | Phase 1 trials planned for H2 2025[6] | Marketed | Marketed | Marketed |
Table 2: Pharmacokinetic and Efficacy Data
| Parameter | SER-252 | Subcutaneous Injection (Intermittent) | Subcutaneous Infusion (Continuous) | Sublingual Film (Kynmobi®) |
| Bioavailability | N/A (preclinical) | Nearly 100%[3][18] | Nearly 100%[18] | ~18% relative to subcutaneous injection[19][20] |
| Time to Onset of Action | N/A (designed for continuous effect) | 7-10 minutes[1] | N/A (continuous effect) | 15-30 minutes[14][15] |
| Duration of Effect | Sustained release over days[7] | 45-60 minutes[1] | Continuous throughout infusion | Approximately 50 minutes[21] |
| Reduction in "Off" Time | N/A (preclinical) | N/A (rescue therapy) | ~2.5 hours/day reduction vs. placebo[12] | N/A (rescue therapy) |
| Key Clinical Endpoint | N/A | Improvement in MDS-UPDRS Part III score[22] | Reduction in daily "off" time[13] | Improvement in MDS-UPDRS Part III score[14] |
Table 3: Common Adverse Events
| Adverse Event | SER-252 | Subcutaneous Injection (Intermittent) | Subcutaneous Infusion (Continuous) | Sublingual Film (Kynmobi®) |
| Nausea/Vomiting | N/A (preclinical) | Common, often requires anti-emetics[4] | Common, often requires anti-emetics[10] | Nausea (27-28%)[15][23] |
| Injection/Application Site Reactions | Designed to minimize skin reactions[6] | Common | Infusion site nodules (>50%)[13] | Oral/pharyngeal soft tissue swelling and pain (13%)[23] |
| Dizziness/Somnolence | N/A (preclinical) | Somnolence (35%)[24] | Common[1] | Dizziness (11%), Somnolence (11%)[15] |
| Dyskinesia | N/A (preclinical) | Can occur (35%)[24] | Can occur | Can occur[25] |
| Hallucinations/Psychotic-like Behavior | N/A (preclinical) | Can occur[22] | Can occur[10] | 6% of patients[23] |
Experimental Protocols
Detailed methodologies for the clinical evaluation of apomorphine delivery systems are crucial for interpreting the resulting data. Below are representative protocols for pivotal studies of marketed products. As SER-252 has not yet entered human trials, a specific protocol is not available.
Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Continuous Subcutaneous Apomorphine Infusion (e.g., TOLEDO study)
-
Objective: To evaluate the efficacy and safety of continuous subcutaneous apomorphine infusion in reducing "off" time in Parkinson's disease patients with persistent motor fluctuations.[13]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial with a 12-week treatment period, followed by a 52-week open-label extension phase.[13]
-
Patient Population: Patients with Parkinson's disease experiencing motor fluctuations despite optimized oral levodopa and other therapies.[13]
-
Intervention: Patients are randomized to receive either continuous subcutaneous apomorphine infusion or a placebo infusion.[12]
-
Primary Endpoint: Change from baseline in daily "off" time at week 12, as recorded in patient diaries.[13]
-
Secondary Endpoints: Changes in "on" time without troublesome dyskinesia, MDS-UPDRS scores, and patient-reported outcomes.[13]
-
Safety Assessments: Monitoring of adverse events, particularly infusion site reactions, and vital signs.[13]
Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Sublingual Apomorphine Film (e.g., KYNMOBI® pivotal trial)
-
Objective: To assess the efficacy and safety of sublingual apomorphine film for the on-demand treatment of "off" episodes in Parkinson's disease.[14]
-
Study Design: A randomized, double-blind, placebo-controlled study with a titration phase to determine the optimal dose, followed by a 12-week maintenance phase.[23]
-
Patient Population: Patients with Parkinson's disease experiencing "off" episodes.[14]
-
Intervention: During the maintenance phase, patients self-administer their assigned dose of sublingual apomorphine film or placebo at the onset of an "off" episode.[23]
-
Primary Endpoint: Change from pre-dose in the MDS-UPDRS Part III score at 30 minutes post-dose at week 12.[14]
-
Secondary Endpoints: Percentage of patients with a patient-rated full "on" response within 30 minutes, and safety and tolerability.[14]
-
Safety Assessments: Monitoring of adverse events, with a focus on oral mucosal irritation, nausea, and somnolence.[23]
Visualizations
Apomorphine Signaling Pathway
References
- 1. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aporegistry.org [aporegistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POZ-apomorphine(Serina Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. serinatx.com [serinatx.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 11. Parkinson's disease. Infusion pump and apomorphine therapy [canespa.it]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. mdsabstracts.org [mdsabstracts.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Comparison of Continuous and Pulsatile Apomorphine in Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Peripheral pharmacokinetics of apomorphine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetic analysis of apomorphine sublingual film or subcutaneous apomorphine in healthy subjects and patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A double-blind, placebo-controlled study of intranasal apomorphine spray as a rescue agent for off-states in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intermittent Subcutaneous Injections of Apomorphine in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. focusonneurology.com [focusonneurology.com]
- 25. Long Term Safety and Efficacy of Sublingual Apomorphine for Parkinson Disease - - Practical Neurology [practicalneurology.com]
Validating the Therapeutic Potential of SER-252 for Parkinson's Disease: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SER-252 with current and emerging therapies for advanced Parkinson's disease. It delves into available data, experimental designs, and the underlying mechanisms of action to offer a comprehensive overview for evaluating the therapeutic potential of this novel investigational treatment.
SER-252, a novel formulation of apomorphine (B128758), is entering the clinical landscape for advanced Parkinson's disease. Developed by Serina Therapeutics, it utilizes the proprietary POZ™ Platform technology to enable continuous dopaminergic stimulation through a subcutaneous delivery system.[1][2] This approach aims to mitigate the motor complications, such as dyskinesia and "off" time, that are common with standard oral levodopa (B1675098) therapy.[1][3] A Phase 1b clinical trial for SER-252 is anticipated to begin in the latter half of 2025.[1][4]
This guide will compare SER-252 with established and investigational therapies for advanced Parkinson's disease, including continuous subcutaneous apomorphine infusion, levodopa-carbidopa intestinal gel, deep brain stimulation, and other emerging subcutaneous levodopa formulations.
Comparative Analysis of Therapeutic Strategies
The management of advanced Parkinson's disease focuses on providing more continuous and stable dopaminergic stimulation to overcome the limitations of oral levodopa. The following table summarizes key quantitative data from clinical trials of various therapeutic alternatives. Due to the early stage of its development, quantitative efficacy data for SER-252 is not yet available; however, its therapeutic goals are aligned with the outcomes measured for the comparator therapies.
| Therapy | Active Ingredient(s) | Route of Administration | Key Efficacy Outcomes (Reduction in "Off" Time) | Common Adverse Events |
| SER-252 | Apomorphine | Subcutaneous Injection (weekly or twice-weekly) | Data not yet available (Phase 1b trial to initiate in late 2025) | Preclinical studies suggest a favorable safety profile |
| Continuous Subcutaneous Apomorphine Infusion (CSAI) | Apomorphine | Continuous Subcutaneous Infusion | TOLEDO trial: -2.6 hours/day vs. placebo; InfusON trial: -3.0 hours/day[4] | Infusion site nodules (over 50% of patients, typically mild to moderate)[4] |
| Levodopa-Carbidopa Intestinal Gel (LCIG) | Levodopa, Carbidopa | Percutaneous Endoscopic Gastrostomy with Jejunostomy (PEG-J) | DYSCOVER study: Significant improvement in dyskinesia vs. optimized medical treatment[3] | Device/procedure-related AEs, complications related to levodopa/carbidopa[5] |
| Deep Brain Stimulation (DBS) | N/A (Neurostimulation) | Surgical Implantation of Electrodes in the Brain | Significant improvement in motor function and quality of life compared to best medical therapy | Surgical risks (hemorrhage, infection), hardware-related complications, stimulation-induced side effects[6][7] |
| ND0612 | Levodopa, Carbidopa | Continuous Subcutaneous Infusion | BouNDless trial: Additional 1.72 hours of "on" time without troublesome dyskinesia compared to oral levodopa/carbidopa[8] | Infusion site reactions (57% of patients)[9] |
| Vyalev™ (foslevodopa/foscarbidopa) | Foslevodopa, Foscarbidopa | Continuous Subcutaneous Infusion | Pivotal Phase 3 trial: 2.72 hours increase in "on" time without troublesome dyskinesia vs. 0.97 hours for oral levodopa/carbidopa[10] | Infusion site reactions, hallucinations, dyskinesia[10] |
Experimental Protocols and Methodologies
A thorough understanding of the experimental design is crucial for interpreting clinical trial data. Below are the details of the planned Phase 1b trial for SER-252 and a summary of the methodologies used in key trials for comparator therapies.
SER-252: Phase 1b Clinical Trial Design
Serina Therapeutics has outlined the design for the upcoming registrational SER-252-1b study.[11][12][13]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 1b trial.[11][12][13]
-
Population: Adults with Parkinson's disease experiencing motor fluctuations.[11][12][13]
-
Intervention: Subcutaneous SER-252 versus placebo.[11][12][13]
-
Cohorts: The study will include single-ascending-dose (five cohorts of eight participants) and multiple-ascending-dose components (up to three cohorts of sixteen participants).[11][12][13]
-
Primary Endpoints: Safety, tolerability, and pharmacokinetics of SER-252.[11][12][13]
-
Exploratory Efficacy Measures: MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) motor scores and structured motor-state assessments.[11][12][13]
Comparator Therapies: Key Clinical Trial Methodologies
-
Continuous Subcutaneous Apomorphine Infusion (TOLEDO and InfusON studies): These were multicenter, randomized, double-blind, placebo-controlled trials (TOLEDO) and open-label studies (InfusON) in patients with Parkinson's disease and persistent motor fluctuations.[4][14] The primary efficacy endpoint was the change in daily "off" time.[15]
-
Levodopa-Carbidopa Intestinal Gel (DYSCOVER study): This was a phase 3b study in patients with advanced Parkinson's disease, comparing LCIG to optimized medical treatment.[3] The primary endpoint was the mean change from baseline in the Unified Dyskinesia Rating Scale (UDysRS).[3]
-
ND0612 (BouNDless study): This was a Phase 3, randomized, double-blind, double-dummy, multicenter trial comparing continuous subcutaneous ND0612 to oral immediate-release levodopa-carbidopa in patients with motor fluctuations.[8][16] The primary endpoint was the change in "on" time without troublesome dyskinesia.[9]
-
Vyalev™ (Pivotal Phase 3 study): This was a 12-week, pivotal Phase 3 study comparing the efficacy of continuous subcutaneous infusion of Vyalev to oral immediate-release carbidopa/levodopa in adults with advanced Parkinson's disease.[10] The primary endpoint was the change in "on" time without troublesome dyskinesia.[10]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action for SER-252.
Caption: SER-252 Phase 1b Trial Workflow.
Caption: Dopaminergic Signaling in Parkinson's.
References
- 1. Apomorphine for Parkinson's Disease: Efficacy and Safety of Current and New Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Apomorphine for Parkinson's Disease: Efficacy and Safety of Current and New Formulations. (2019) | Federico Carbone | 119 Citations [scispace.com]
- 3. neurologylive.com [neurologylive.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. Levodopa-carbidopa intestinal gel in advanced Parkinson's disease: final 12-month, open-label results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. Safety and efficacy of continuous subcutaneous levodopa-carbidopa infusion (ND0612) for Parkinson's disease with motor fluctuations (BouNDless): a phase 3, randomised, double-blind, double-dummy, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive Results from Phase 3 BouNDless Trial Evaluating ND0612 in Parkinson’s Disease Patients with Motor Fluctuations | Neuroderm [neuroderm.com]
- 10. news.abbvie.com [news.abbvie.com]
- 11. Serina Therapeutics Announces FDA Feedback Supports [globenewswire.com]
- 12. Serina Therapeutics Secures Up to $20 Million to Advance Registrational Trial of SER-252 in Parkinson’s Disease - BioSpace [biospace.com]
- 13. Serina Therapeutics - Serina Therapeutics Draws First $5 Million Funding Tranche to Support Registrational Trial of SER-252 in Parkinson’s Disease [investors.serinatx.com]
- 14. vjneurology.com [vjneurology.com]
- 15. neurology.org [neurology.org]
- 16. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
comparative study of NP-252 and its enantiomers
An extensive search of scientific databases and literature has revealed no information on the synthesis, pharmacological properties, or comparative studies of the enantiomers of the compound designated as NP-252.
While an initial search identified this compound as a dihydropyridine (B1217469) slow Ca2+ channel blocker from a 1989 publication, there is no subsequent research available in the public domain that discusses its stereoisomers. Targeted searches for the synthesis, chiral separation, and biological activity of this compound enantiomers did not yield any relevant results.
Therefore, it is not possible to provide a comparative study of this compound and its enantiomers as requested. The core requirements for this task, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the complete absence of data on the individual enantiomers of this compound.
Should information on the enantiomers of this compound become publicly available in the future, a comparative guide could be developed.
Unveiling the Binding Site of NP-252 on Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Competitive Binding Profile of NP-252
Radioligand binding studies are crucial in determining the specific binding site of a new compound. In the case of this compound, experiments have shown that it competitively displaces the binding of [3H]nitrendipine, a well-characterized dihydropyridine (B1217469) calcium channel antagonist.[1] The monophasic nature of this displacement suggests that this compound binds to a single high-affinity site, which is characteristic of the dihydropyridine receptor on the α1 subunit of the L-type calcium channel.
| Compound | Class | In Vivo Potency (ED20) | Target Channel |
| This compound | Dihydropyridine | 2.55 mg/kg (in spontaneously hypertensive rats)[2] | L-type Ca2+ channels[1] |
| Nifedipine | Dihydropyridine | Not directly comparable | L-type Ca2+ channels |
Note: ED20 represents the dose required to produce a 20% of the maximum effect. While not a direct measure of binding affinity, it provides an indication of the compound's potency in a physiological system.
Experimental Protocols
To provide a clear understanding of how the binding site of this compound is determined, below are detailed methodologies for the key experiments cited.
[3H]Nitrendipine Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand ([3H]nitrendipine) from its receptor.
1. Membrane Preparation:
-
Isolate the tissue of interest (e.g., rabbit aorta smooth muscle).[1]
-
Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
2. Binding Assay:
-
In triplicate, incubate the membrane preparation with a fixed concentration of [3H]nitrendipine.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of tubes is incubated with an excess of unlabeled nifedipine.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of a compound on the flow of ions across the cell membrane.
1. Cell Preparation:
-
Isolate single cells from the tissue of interest (e.g., vascular smooth muscle cells or cardiomyocytes).
-
Plate the cells on glass coverslips and allow them to adhere.
2. Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing the charge carrier (e.g., Ca2+ or Ba2+).
-
Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution that mimics the intracellular environment.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit calcium channel currents.
-
Record the baseline currents.
-
Perfuse the cell with a solution containing the test compound (this compound) at various concentrations.
-
Record the currents in the presence of the compound.
3. Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each voltage step before and after the application of the compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for the inhibition of the calcium current.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for [3H]Nitrendipine Competitive Binding Assay.
Caption: this compound Binding to L-type Calcium Channel and Inhibition of Ca2+ Influx.
References
A Comparative Guide to the In Vitro and In Vivo Effects of NP-252
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and inferred in vivo effects of NP-252, a dihydropyridine (B1217469) calcium channel blocker. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this guide utilizes in vitro data for this compound and compares it with established in vivo data for the structurally related and well-characterized dihydropyridine, nifedipine (B1678770). Nifedipine was used as a direct comparator in the primary in vitro studies of this compound.[1] This approach allows for a scientifically grounded, albeit indirect, comparative analysis.
In Vitro Effects: this compound vs. Nifedipine
The in vitro pharmacological characteristics of this compound have been investigated in isolated rabbit vascular smooth muscle and guinea pig myocardium, with nifedipine serving as a benchmark for comparison.[1]
Key Findings:
-
Vascular Selectivity: this compound demonstrates a greater inhibitory effect on smaller arteries and veins compared to the aorta. This tissue selectivity is more pronounced for this compound than for nifedipine.[1]
-
Calcium Channel Blockade: Both this compound and nifedipine non-competitively inhibit contractile responses to KCl and Ca2+ in various vascular tissues.[1] They also inhibit the increase in bound 45Ca at La3+ resistant sites and 45Ca unidirectional influx induced by KCl.[1]
-
Cardiac Effects: The cardiac effects of this compound are notably less prominent than those of nifedipine. At concentrations greater than 10-7 M, this compound only slightly decreases action potential duration, developed tension, and slow action potentials in guinea-pig papillary muscles.[1]
Data Presentation: In Vitro Effects
| Parameter | This compound | Nifedipine | Tissues/Preparations | Key Observations |
| Vascular Contractile Response Inhibition (KCl-induced) | More potent in smaller arteries and veins than aorta | Less differential selectivity between aorta and smaller vessels | Rabbit aorta, renal, mesenteric, coronary, and basilar arteries; mesenteric veins and vena cava | This compound shows greater vascular selectivity.[1] |
| 45Ca Influx Inhibition (KCl-stimulated) | Inhibits | Inhibits | Rabbit aorta | Both compounds effectively block voltage-operated Ca2+ channels.[1] |
| Total La3+ Resistant 45Ca Binding | Reduces | No significant effect | Rabbit aorta | Suggests a potentially different interaction with calcium binding sites compared to nifedipine.[1] |
| Displacement of [3H]nitrendipine | Monophasic | Monophasic | Rabbit aorta | Indicates competitive binding at the dihydropyridine receptor site.[1] |
| Cardiac Effects (Action Potential Duration, Tension) | Slight decrease (>10-7 M) | More prominent decrease | Guinea-pig papillary muscles | This compound has weaker cardiodepressant effects.[1] |
Experimental Protocols: In Vitro Studies
Isolated Tissue Preparation and Contractility Measurement:
-
Tissues: Aorta, renal, mesenteric, coronary, and basilar arteries, as well as mesenteric veins and the vena cava were isolated from male New Zealand White rabbits. Papillary muscles were isolated from the right ventricles of male guinea pigs.[1]
-
Methodology: Tissues were mounted in organ baths containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C. Contractile responses were induced by the addition of KCl or CaCl2 (in a Ca2+-free medium). The inhibitory effects of this compound and nifedipine were assessed by adding the compounds at various concentrations prior to the contracting agent. Tension was measured isometrically using force-displacement transducers.[1]
Radioligand Binding and Calcium Influx Assays:
-
45Ca Influx: Rabbit aortic strips were equilibrated in a physiological salt solution. The influx of 45Ca was initiated by the addition of KCl in the presence or absence of this compound or nifedipine. After a defined period, the tissue was washed with a La3+-containing solution to remove extracellular 45Ca, and the remaining tissue-bound radioactivity was measured by liquid scintillation counting.[1]
-
[3H]nitrendipine Binding: Crude membrane fractions from rabbit aorta were incubated with [3H]nitrendipine and varying concentrations of this compound or nifedipine. The amount of bound radioligand was determined by liquid scintillation counting after separation of bound and free ligand by filtration.[1]
In Vivo Effects: An Inferred Comparison
Disclaimer: To date, specific in vivo studies on this compound are not available in the public domain. The following section provides a summary of the known in vivo effects of nifedipine, a closely related dihydropyridine calcium channel blocker, to offer a potential, albeit indirect, comparison.
Key Expected In Vivo Effects (Based on Nifedipine):
-
Antihypertensive Effects: Dihydropyridines like nifedipine are potent vasodilators, leading to a reduction in blood pressure.[2] This effect is primarily due to the relaxation of arterial smooth muscle.
-
Cardiovascular Effects: In vivo, nifedipine can cause a reflex increase in heart rate as a compensatory response to the drop in blood pressure.[3] While this compound showed weaker direct cardiac effects in vitro, a similar reflex tachycardia could potentially be observed in vivo.
-
Pharmacokinetics: The oral bioavailability, metabolism, and excretion profile of this compound in a whole organism are currently unknown.
Data Presentation: Representative In Vivo Effects of Nifedipine
| Parameter | Nifedipine | Animal Model | Key Observations |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease | Spontaneously Hypertensive Rats (SHR) | Demonstrates antihypertensive efficacy. |
| Heart Rate (HR) | Often a reflex increase | Dogs, Rats | A common compensatory response to vasodilation.[3] |
| Systemic Vascular Resistance | Decreased | Dogs | The primary mechanism of blood pressure reduction.[2] |
| Cardiac Output | Increased | Dogs | A consequence of reduced afterload.[2] |
| Oral Bioavailability | Variable (species-dependent) | Humans, Dogs, Rats, Mice | Influenced by first-pass metabolism. |
Experimental Protocols: Representative In Vivo Antihypertensive Study (Nifedipine)
Animal Model and Drug Administration:
-
Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.
-
Methodology: Animals are housed in a controlled environment. Nifedipine is administered orally via gavage. Blood pressure and heart rate are measured at baseline and at various time points after drug administration.
Blood Pressure Measurement:
-
Methodology: Non-invasive tail-cuff plethysmography or invasive direct arterial cannulation can be used to measure systolic and diastolic blood pressure, from which mean arterial pressure is calculated. Heart rate is typically measured simultaneously.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dihydropyridine Calcium Channel Blockade
The primary mechanism of action for dihydropyridine calcium channel blockers like this compound is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to muscle relaxation and vasodilation.
Experimental Workflow: In Vitro Vascular Reactivity Assay
This workflow outlines the typical steps involved in assessing the effect of a compound on isolated blood vessels.
Logical Relationship: In Vitro to In Vivo Extrapolation
The following diagram illustrates the logical progression from in vitro findings to predicted in vivo effects for a compound like this compound.
References
- 1. Pharmacological characteristics of this compound, a new dihydropyridine slow Ca2+ channel blocker, in isolated rabbit vascular smooth muscle and guinea pig myocardium: vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of nifedipine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effect of nifedipine in morphine dependent rats: hemodynamic, histopathological, and biochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of NP-252
Introduction
The accurate quantification of nanoparticles (NPs) is critical for researchers, scientists, and drug development professionals. In the context of the hypothetical metallic nanoparticle NP-252, precise measurement of its concentration is paramount for toxicological studies, pharmacokinetic analysis, and quality control in manufacturing. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: Single Particle Inductively Coupled Plasma-Mass Spectrometry (spICP-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix complexity, and the specific information needed (e.g., particle size, concentration). The validation of these methods is guided by principles outlined in the ICH Q2(R2) guidelines to ensure data reliability and accuracy.[1][2][3][4]
Experimental Protocols
Single Particle Inductively Coupled Plasma-Mass Spectrometry (spICP-MS)
spICP-MS is a highly sensitive technique that allows for the simultaneous measurement of nanoparticle size and concentration at very low levels.[5][6][7][8] This method is particularly useful for characterizing heterogeneous nanoparticle populations.
Methodology:
-
Sample Preparation: Samples containing this compound are diluted in ultrapure water to a concentration suitable for single-particle detection, typically in the ng/L range.[8] It is crucial to ensure the dispersion is stable to avoid aggregation.
-
Instrumentation: An ICP-MS instrument equipped with a single-particle application module is used. The system is tuned for high sensitivity and rapid data acquisition (short dwell times, typically in the millisecond range).
-
Calibration: The instrument is calibrated for particle size using a standard suspension of well-characterized metallic nanoparticles of a known size and for mass concentration using a dissolved metal standard.
-
Data Acquisition: The diluted sample is introduced into the ICP-MS. Each nanoparticle creates a pulse of ions that is detected as a single event. The intensity of the signal pulse is proportional to the mass of the nanoparticle, and the frequency of the pulses is related to the particle number concentration.
-
Data Analysis: The acquired data is processed using specialized software to differentiate between dissolved metal and nanoparticles. The software calculates the particle size distribution and the particle number concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a more accessible and rapid method for quantifying nanoparticles that exhibit a Localized Surface Plasmon Resonance (LSPR) peak.[9][10][11] The absorbance at the LSPR wavelength is directly proportional to the nanoparticle concentration.
Methodology:
-
Sample Preparation: Samples containing this compound are diluted in a suitable solvent (e.g., ultrapure water) to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used to measure the absorbance spectrum of the this compound suspension.
-
Calibration: A calibration curve is generated by measuring the absorbance of a series of this compound standards of known concentrations at the LSPR peak wavelength. The relationship between absorbance and concentration is defined by the Beer-Lambert law.[10][12]
-
Data Acquisition: The absorbance spectrum of the sample is recorded, and the absorbance value at the LSPR maximum wavelength (λmax) is determined.
-
Data Analysis: The concentration of this compound in the sample is calculated using the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly specific and sensitive immunoassay that can be adapted for the quantification of nanoparticles if a specific antibody against the nanoparticle or a surface-conjugated molecule is available. This method is particularly advantageous for quantifying nanoparticles in complex biological matrices.[13][14]
Methodology:
-
Assay Plate Preparation: A 96-well microtiter plate is coated with a capture antibody specific for this compound. The plate is then blocked to prevent non-specific binding.
-
Sample and Standard Incubation: this compound standards of known concentrations and the unknown samples are added to the wells and incubated to allow binding to the capture antibody.
-
Detection Antibody Incubation: A detection antibody, also specific for this compound and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Data Acquisition: The absorbance of the colored product in each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance values versus the concentrations of the this compound standards. The concentration of this compound in the unknown samples is then determined from the standard curve.
Quantitative Data Comparison
The performance of each analytical method for the quantification of this compound is summarized in the table below. The values presented are hypothetical and serve for comparative purposes.
| Validation Parameter | spICP-MS | UV-Vis Spectroscopy | ELISA |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Limit of Detection (LOD) | ng/L | µg/mL | pg/mL |
| Limit of Quantification (LOQ) | ng/L | µg/mL | pg/mL |
| Specificity | High (elemental) | Moderate (interferences from other absorbing species) | Very High (antibody-antigen binding) |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Moderate |
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification, ensuring the method is fit for its intended purpose.[4]
Caption: Workflow for analytical method validation.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway where this compound could be involved, providing a context for the importance of its accurate quantification in biological systems.
Caption: Hypothetical this compound signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of Single Particle ICP-MS for Routine Measurements of Nanoparticle Size and Number Size Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Single Particle ICP-MS for Routine Measurements of Nanoparticle Size and Number Size Distribution | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applying UV-Vis spectroscopy to analyze nano particlescos – Intins Việt Nam [intins.vn]
- 11. scitechnol.com [scitechnol.com]
- 12. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 13. Antibody-nanoparticle conjugates to enhance the sensitivity of ELISA-based detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
NP-252: A Comparative Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ion channel selectivity profile of NP-252, a dihydropyridine-based slow calcium channel blocker. Due to the limited availability of direct, comprehensive screening data for this compound, this guide utilizes the well-characterized selectivity profile of nifedipine (B1678770), a structurally and functionally similar dihydropyridine (B1217469), as a predictive reference. The presented data, experimental methodologies, and pathway diagrams are intended to offer valuable insights for researchers engaged in cardiovascular drug discovery and development.
Executive Summary
This compound is a dihydropyridine derivative that exhibits potent inhibitory activity against voltage-gated L-type calcium channels (CaV1.x). This action underlies its utility in modulating cardiovascular function. Based on data from the comparable compound nifedipine, this compound is expected to demonstrate high selectivity for L-type calcium channels over other ion channels, including other calcium channel subtypes, as well as sodium and potassium channels. This selectivity is crucial for minimizing off-target effects and ensuring a favorable therapeutic window.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC50 values) of nifedipine against a panel of key ion channels, serving as a proxy for the expected selectivity of this compound. Lower IC50 values indicate higher potency.
| Ion Channel | Subtype | Representative IC50 (Nifedipine) | Reference(s) |
| Calcium Channel | CaV1.2 (L-type) | 3.35 nM | [1] |
| CaV1.3 (L-type) | 289 nM | [2] | |
| N-type | ~ 3 - 30 µM | ||
| Potassium Channel | Kv1.5 | 7.3 µM | [3] |
| Kv2.1 | 37.5 µM | ||
| hERG | No significant block | [4] | |
| Sodium Channel | NaV1.5 | > 10 µM (estimated) | [5] |
Note: IC50 values can vary depending on the experimental conditions, cell type, and specific assay used. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Patch-clamp electrophysiology workflow.
Detailed Experimental Protocols
The determination of ion channel selectivity involves a variety of sophisticated techniques. The primary methods are detailed below.
Electrophysiology: Patch-Clamp Technique
The gold standard for characterizing ion channel pharmacology is the patch-clamp technique.
-
Principle: This technique allows for the direct measurement of ionic currents flowing through individual channels or across the entire cell membrane. By controlling the membrane voltage (voltage-clamp), the effect of a compound on the channel's activity can be precisely quantified.
-
Methodology:
-
Cell Preparation: A cell line stably expressing the ion channel of interest is cultured. On the day of the experiment, cells are isolated and placed in a recording chamber with an appropriate extracellular solution.
-
Pipette Positioning: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane, electrically isolating the patched membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell. The membrane potential is then clamped at a holding potential.
-
Data Recording: Voltage steps are applied to activate the ion channels, and the resulting ionic currents are recorded.
-
Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution, and the effect on the ionic current is recorded.
-
Data Analysis: The percentage of current inhibition at each compound concentration is calculated to generate a dose-response curve, from which the IC50 value is determined.
-
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific ion channel receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target ion channel is used. The test compound's ability to displace the radioligand is measured, providing an indirect measure of its binding affinity (Ki).
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target ion channel are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to construct a competition binding curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Fluorescence-Based Assays
These are high-throughput methods used for initial screening of compound libraries.
-
Principle: These assays utilize fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations. The opening and closing of ion channels cause these changes, which are detected as a change in fluorescence intensity.
-
Methodology:
-
Cell Loading: Cells expressing the target ion channel are loaded with a fluorescent indicator dye.
-
Compound Addition: The test compounds are added to the cells.
-
Channel Activation: The ion channels are activated using a specific stimulus (e.g., depolarization with high potassium for voltage-gated channels).
-
Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence signal is used to determine the activity of the compound on the ion channel.
-
Conclusion
The available evidence strongly suggests that this compound, as a dihydropyridine derivative, is a potent and selective blocker of L-type voltage-gated calcium channels. Its selectivity profile, inferred from data on nifedipine, indicates significantly lower potency against other calcium channel subtypes and other classes of ion channels, such as potassium and sodium channels. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it is likely to translate into a more favorable safety profile with fewer off-target effects. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel ion channel modulators.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of permeating ions on Kv1.5 channel block by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro toxicity profiles of the indolocarbazole alkaloids K-252a, K-252b, and their parent compound, staurosporine (B1682477). These compounds are widely recognized as potent, albeit non-selective, inhibitors of a broad range of protein kinases.[1] Understanding their comparative toxicity is crucial for their application in biomedical research and as scaffolds for the development of more selective therapeutic agents. This analysis synthesizes available experimental data on their effects on cell viability, their primary mechanism of action, and their potential for cardiotoxicity.
Executive Summary
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of K-252a and Staurosporine in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Staurosporine | BGC-823 | Human Gastric Carcinoma | 0.07 (in combination with adriamycin) | [2] |
| Staurosporine | MDA-MB-231 | Triple-Negative Breast Cancer | 7.67 | [3] |
| Staurosporine | HeLa | Cervical Cancer | IC50 of 4 nM for strong inhibitory effect | [4] |
| Staurosporine | HCT116 | Colon Carcinoma | 0.006 | [4] |
| K-252a | TSU-pr1, DU-145, PC-3 | Prostate Cancer | Not cytotoxic at concentrations up to 100 nM | [5] |
Note: The cytotoxicity of these compounds can be highly cell-line dependent. The data presented are illustrative and sourced from individual studies. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative Inhibition of Key Protein Kinases (IC50/Ki)
| Compound | Protein Kinase C (PKC) | Protein Kinase A (PKA) | CaM Kinase II | Receptor Tyrosine Kinases (e.g., Trk) | Reference |
| Staurosporine | 3 nM | 7 nM | 20 nM | 6 nM (p60v-src) | |
| K-252a | 32.9 nM | 140 nM | 270 nM | 3 nM (Trk A) | [1] |
| K-252b | 20 nM (Ki) | Reduced potency vs. K-252a | Not specified | Inhibits at >100 nM | [6] |
Mechanism of Cytotoxicity
The primary mechanism of cytotoxicity for staurosporine and K-252a is the induction of apoptosis.[7] This is a direct result of their potent, ATP-competitive inhibition of a wide array of protein kinases that are critical components of intracellular signaling pathways governing cell survival, proliferation, and differentiation.[1] By blocking these kinases, the compounds disrupt the cellular signaling homeostasis, leading to the activation of the intrinsic apoptotic cascade.
K-252b, being largely cell-membrane impermeable, exhibits significantly lower general cytotoxicity as it cannot readily access the majority of its intracellular kinase targets.[5] Its biological effects are primarily observed in contexts where it can interact with extracellular kinase domains or in permeabilized cell systems.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cells to be tested
-
Complete culture medium
-
Test compounds (K-252a, K-252b, Staurosporine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cardiotoxicity Assessment: hERG Potassium Channel Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. Therefore, assessing the interaction of compounds with the hERG channel is a critical step in safety pharmacology.
Principle: This assay typically uses a cell line (e.g., HEK293) stably expressing the hERG channel. The activity of the channel is measured using electrophysiological techniques (e.g., patch-clamp) or fluorescence-based assays that use a surrogate ion like thallium (Tl+). Inhibition of the channel by a test compound results in a measurable decrease in ion flow.
Procedure (using a Thallium Flux Assay):
-
Cell Preparation: Plate hERG-expressing cells in a microplate and incubate to form a monolayer.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate.
-
Thallium Stimulation: Add a buffer containing thallium to stimulate ion influx through the hERG channels.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The IC50 value is determined by plotting the inhibition of the thallium flux against the compound concentration.
Conclusion
The comparative toxicity of K-252a, K-252b, and staurosporine is intrinsically linked to their ability to inhibit protein kinases and their cellular permeability. Staurosporine and K-252a are potent cytotoxic agents due to their broad-spectrum kinase inhibition and ability to enter cells, leading to apoptosis. K-252b, in contrast, demonstrates significantly lower cytotoxicity due to its inability to readily cross the cell membrane. For drug development purposes, the indolocarbazole scaffold of these molecules remains attractive, but medicinal chemistry efforts are required to enhance selectivity and reduce off-target toxicity. Researchers using these compounds as pharmacological tools should be mindful of their potent and broad-spectrum activity, and careful dose-response studies are essential to interpret experimental outcomes accurately. Furthermore, potential cardiotoxicity via hERG channel inhibition should be a consideration for any novel analogues developed from these scaffolds.
References
- 1. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 2. [Protein kinase inhibitor staurosporine enhances cytotoxicity of antitumor drugs to cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-proliferative effect of the kinase inhibitor K252a on human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of p252-NP and Other Nonylphenol Isomers: A Guide for Researchers
A detailed examination of the endocrine-disrupting effects of p252-NP in comparison to other nonylphenol isomers, supported by experimental data and standardized protocols.
Introduction
Nonylphenols (NPs) are a group of synthetic organic compounds with widespread industrial applications, leading to their ubiquitous presence in the environment.[1] Concerns over their potential as endocrine-disrupting chemicals (EDCs) have prompted extensive research into their biological effects. Technical nonylphenol is a complex mixture of numerous isomers, each exhibiting distinct biological activities.[1][2] This guide provides a comparative analysis of the effects of a specific isomer, p252-NP, with other nonylphenol isomers, focusing on their estrogenic and anti-androgenic activities, and their impact on key cellular signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced toxicological profiles of these compounds.
Estrogenic Activity
The estrogenic potential of nonylphenol isomers is a primary area of concern. The structural variations among isomers significantly influence their ability to bind to and activate the estrogen receptor (ER), leading to a range of estrogenic responses.
Quantitative Comparison of Estrogenic Potency
The estrogenic activity of nonylphenol isomers is typically quantified using in vitro assays such as the Estrogen Receptor (ER) binding affinity assays, the MVLN assay (a luciferase reporter gene assay in MCF-7 breast cancer cells), and the E-Screen assay (a proliferation assay using MCF-7 cells).
| Isomer | Assay | Endpoint | Value | Reference |
| p252-NP | MVLN Assay | Agonist Activity | Partial Agonist | [3] |
| p353-NP | hERα Ligand-Binding | IC50 | 6.6 μM | [4] |
| Various NP Isomers | hERα Ligand-Binding | IC50 Range | 2.1 - 8.1 μM | [5] |
Anti-Androgenic Activity
In addition to their estrogenic effects, some nonylphenol isomers have been shown to exhibit anti-androgenic activity, interfering with the function of the androgen receptor (AR).
Quantitative Comparison of Anti-Androgenic Potency
Data on the specific anti-androgenic activity of the p252-NP isomer is currently limited in the scientific literature. However, studies on technical nonylphenol and other isomers have demonstrated their potential to act as androgen receptor antagonists. For instance, technical nonylphenol has been shown to inhibit the transcriptional activity of the androgen receptor.[6][7] The Yeast Androgen Screen (YAS) is a common in vitro assay used to assess the (anti-)androgenic potential of chemical compounds.[8] Further research is required to determine the specific IC50 value of p252-NP in such assays to allow for a direct comparison with other isomers and known anti-androgens.
| Isomer | Assay | Endpoint | Value | Reference |
| p252-NP | YAS Assay | IC50 | Data not available | |
| Technical NP | AR Transcriptional Activity Assay | Inhibition | Yes | [6][7] |
Impact on Cellular Signaling Pathways
Nonylphenol isomers can modulate intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.
MAPK Signaling Pathway
The MAPK pathway, including the Extracellular signal-regulated kinase (ERK), is a key signaling cascade involved in transmitting signals from the cell surface to the nucleus. Studies have shown that nonylphenol can induce the phosphorylation of ERK.[9] However, the isomer-specific effects on this pathway are not yet fully elucidated. Understanding how isomers like p252-NP differentially modulate ERK activation is critical for a comprehensive toxicological assessment.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another vital signaling cascade that regulates cell growth, proliferation, and survival. Nonylphenol has been reported to influence the phosphorylation of Akt, a key protein in this pathway.[10] The specific impact of individual isomers, such as p252-NP, on the PI3K/Akt signaling cascade requires further investigation to determine their precise mechanisms of action.
Caption: General signaling pathways affected by nonylphenol isomers.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to comparing the effects of different nonylphenol isomers. Below are outlines of the key experimental protocols used in the assessment of their estrogenic and anti-androgenic activities.
MVLN Luciferase Reporter Gene Assay
The MVLN assay utilizes a genetically modified human breast cancer cell line (MCF-7) that contains a luciferase reporter gene under the control of an estrogen-responsive element.
Objective: To determine the estrogenic or anti-estrogenic activity of a test compound by measuring the induction of luciferase enzyme activity.
Methodology:
-
Cell Culture: MVLN cells are cultured in a suitable medium, typically DMEM, supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove any endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test nonylphenol isomer (e.g., p252-NP) or a positive control (17β-estradiol). For anti-estrogenicity testing, cells are co-treated with 17β-estradiol and the test compound.
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for receptor binding and gene expression.
-
Cell Lysis: The cells are lysed to release the intracellular components, including the luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the estrogenic activity of the test compound.
-
Data Analysis: The results are typically expressed as a fold induction over the vehicle control or as an EC50 value.
Caption: Workflow for the MVLN luciferase reporter gene assay.
E-Screen (MCF-7 Cell Proliferation) Assay
The E-Screen assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
Objective: To assess the estrogenic activity of a test compound by measuring its effect on cell proliferation.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a growth medium.
-
Hormone Deprivation: Similar to the MVLN assay, cells are hormone-deprived using charcoal-stripped FBS.
-
Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: Cells are exposed to various concentrations of the nonylphenol isomer or a positive control (17β-estradiol).
-
Incubation: The cells are incubated for a longer period, typically 6-7 days, to allow for significant cell proliferation.
-
Cell Number Quantification: At the end of the incubation period, the number of cells in each well is determined. This can be done by various methods, such as cell counting with a hemocytometer, or more commonly, using a colorimetric assay like the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The results can be used to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for the E-Screen (MCF-7 cell proliferation) assay.
Conclusion
The biological effects of nonylphenol are highly dependent on the specific isomeric structure. While p252-NP has been identified as a partial estrogen receptor agonist, a more comprehensive understanding of its potency relative to other isomers requires further quantitative data, particularly its EC50 value in estrogenicity assays and its IC50 value in anti-androgenicity assays. Furthermore, detailed investigations into the isomer-specific modulation of the MAPK and PI3K/Akt signaling pathways will be crucial in elucidating the precise molecular mechanisms underlying their endocrine-disrupting effects. The standardized protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for accurate risk assessment and the development of safer alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 4-nonylphenol isomers on cell receptors and mitogen-activated protein kinase pathway in mouse Sertoli TM4 cells. | Semantic Scholar [semanticscholar.org]
- 6. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for NP-252 (Pentaerythritol Monostearate)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling NP-252, identified as Pentaerythritol (B129877) Monostearate (CAS No. 78-23-9). The information herein is intended to supplement, not replace, your institution's established safety procedures and a thorough review of the full Safety Data Sheet (SDS).
Summary of Key Safety Data
The following table summarizes the available quantitative data for Pentaerythritol Monostearate. It is important to note that while specific occupational exposure limits for Pentaerythritol Monostearate have not been established by major regulatory bodies, limits for the base compound, Pentaerythritol, are provided for reference and conservative handling.
| Property | Value | Source |
| Chemical Name | Pentaerythritol Monostearate | - |
| CAS Number | 78-23-9 | [1] |
| Molecular Formula | C23H46O5 | [1] |
| Molecular Weight | 402.61 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | ≥ 48 °C | [1] |
| Boiling Point | 517.5 °C at 760 mmHg | [1] |
| Flash Point | 162.1 °C | [1] |
| Density | 0.995 g/cm³ | [1] |
| Occupational Exposure Limits (Pentaerythritol Monostearate) | Not Available | [3] |
| OSHA PEL (for Pentaerythritol) | TWA 15 mg/m³ (total dust), TWA 5 mg/m³ (respirable fraction) | [4] |
| NIOSH REL (for Pentaerythritol) | TWA 10 mg/m³ (total dust), TWA 5 mg/m³ (respirable fraction) | [4] |
Experimental Protocols
Detailed experimental protocols for specific applications of Pentaerythritol Monostearate are not available in the provided safety and regulatory documentation. Researchers should develop and validate their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this guide. For the synthesis of related compounds, such as Pentaerythritol Tetrastearate, general laboratory procedures involve the esterification of pentaerythritol with stearic acid at elevated temperatures, often with the use of a catalyst and under vacuum to remove water.[5]
Safe Handling and Disposal Protocol
1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a chemical fume hood if there is a risk of dust or aerosol generation.[3]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Wear impervious chemical-resistant gloves.[3]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator.[3]
3. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Avoid breathing dust or vapors.[3]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials.[3]
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]
6. Spill and Disposal Procedures:
-
Spill: Ventilate the area of the spill. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the material to enter drains or watercourses.
This compound (Pentaerythritol Monostearate) Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
